5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol
Description
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Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-16-17-15(20)18(14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWCQEKKUKYOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354134 | |
| Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91759-68-1 | |
| Record name | 5-(4-methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities.[1][2][3] This document outlines a reliable synthetic pathway and delves into the critical analytical techniques required to confirm the structure, purity, and tautomeric nature of the title compound. We will explore the mechanistic rationale behind the synthetic strategy and provide in-depth interpretation of spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, step-by-step protocols.
Introduction and Significance
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including antifungal, antiviral, and anticancer properties.[3][4] The incorporation of a thiol group at the 3-position and aryl substituents at the 4- and 5-positions of the triazole ring often enhances biological efficacy and modulates pharmacokinetic properties. Specifically, the presence of a methoxyphenyl group can lead to enhanced antimicrobial and antitumor activities.[3] 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a member of this promising class of compounds. Its structural features suggest potential as a precursor for novel therapeutic agents. Accurate and reproducible synthesis, along with thorough characterization, is paramount for any further investigation into its biological potential.
A crucial aspect of 4H-1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms. The predominant tautomer can be influenced by the solvent and the solid-state packing. Understanding and characterizing this tautomerism is critical as it can significantly impact the molecule's reactivity and biological interactions.
Synthetic Pathway: A Mechanistic Approach
The synthesis of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is most commonly achieved through the cyclization of a substituted thiosemicarbazide. This multi-step synthesis is reliable and offers good yields. The general synthetic scheme is outlined below.
Diagram: Synthetic Pathway
Caption: Synthetic route to 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
The synthesis commences with the acylation of 4-phenylthiosemicarbazide with 4-methoxybenzoyl chloride to yield 1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide. This intermediate is then subjected to base-catalyzed intramolecular cyclization. The basic conditions facilitate the removal of a proton, leading to a nucleophilic attack and subsequent dehydration to form the stable 1,2,4-triazole ring.
Detailed Experimental Protocol
Synthesis of 1-(4-Methoxybenzoyl)-4-phenylthiosemicarbazide
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylthiosemicarbazide (0.1 mol) in anhydrous pyridine (100 mL).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 4-methoxybenzoyl chloride (0.1 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).
-
Upon completion, pour the reaction mixture into ice-cold water (500 mL) with constant stirring.
-
The crude product will precipitate out. Filter the solid, wash thoroughly with cold water to remove pyridine, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide.
-
Dry the purified product in a vacuum oven at 60 °C.
Synthesis of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
-
To a 250 mL round-bottom flask, add the synthesized 1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide (0.05 mol) and a 2 M aqueous solution of sodium hydroxide (100 mL).
-
Reflux the mixture for 6-8 hours with constant stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with dilute hydrochloric acid (2 M) to a pH of 5-6.
-
The desired product will precipitate out of the solution.
-
Filter the crude solid, wash with copious amounts of water until the washings are neutral, and then dry.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to afford pure 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Dry the final product under vacuum.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure and investigating the thiol-thione tautomerism.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl and methoxyphenyl groups. The methoxy group will exhibit a singlet around 3.8 ppm. The presence of a broad singlet at higher chemical shifts (typically >13 ppm) is indicative of the N-H proton in the thione tautomer.[5][6] The S-H proton of the thiol tautomer, if present, would appear at a much lower chemical shift, often between 1.1 and 1.4 ppm, and can sometimes be difficult to observe due to exchange or overlap with other signals.[5]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly useful for identifying the tautomeric form. A signal in the range of 169-172 ppm is characteristic of the C=S carbon in the thione form.[5][7] Conversely, the C-S carbon of the thiol form would resonate at a lower chemical shift. Other expected signals include those for the aromatic carbons and the methoxy carbon (around 55 ppm).[8]
| ¹H NMR Data (Representative) | ¹³C NMR Data (Representative) |
| Chemical Shift (δ) ppm | Assignment |
| ~13.5 (s, 1H) | N-H (thione) |
| 6.9-7.5 (m, 9H) | Ar-H |
| ~3.8 (s, 3H) | O-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
-
A broad absorption band in the region of 3100-3400 cm⁻¹ can be attributed to the N-H stretching vibration of the thione tautomer.[5]
-
A weak, sharp band around 2550-2660 cm⁻¹ would indicate the presence of an S-H stretch, confirming the thiol tautomer.[5][6]
-
Strong absorption bands in the range of 1500-1600 cm⁻¹ are due to C=N and C=C stretching vibrations within the triazole and aromatic rings.[5][9]
-
The C=S stretching vibration typically appears in the region of 1250-1340 cm⁻¹.[5]
| IR Absorption Data (Representative) |
| Wavenumber (cm⁻¹) |
| 3100-3400 (broad) |
| ~2570 (weak, sharp) |
| 1500-1600 |
| 1250-1340 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. In Electrospray Ionization (ESI-MS), the protonated molecular ion [M+H]⁺ is expected to be the base peak. The fragmentation pattern can provide insights into the stability of different parts of the molecule.
Diagram: Characterization Workflow
Caption: Workflow for the characterization of the synthesized triazole-thiol.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The purity of the intermediate and final products should be rigorously assessed at each stage using TLC and melting point determination. The collective data from NMR, IR, and MS should be internally consistent and align with the expected structure. Any significant deviation in the spectral data would necessitate further purification or a re-evaluation of the synthetic outcome. For instance, the absence of the characteristic C=S signal in the ¹³C NMR spectrum would strongly indicate that the desired thione tautomer has not been formed or is not the predominant species under the analytical conditions.
Conclusion
This guide has provided a detailed and technically grounded framework for the synthesis and characterization of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. By following the outlined procedures and analytical workflows, researchers can reliably produce and validate this important heterocyclic compound. The insights into the mechanistic aspects of the synthesis and the interpretation of spectroscopic data are intended to empower scientists in their pursuit of novel therapeutic agents based on the versatile 1,2,4-triazole scaffold. The potential anti-inflammatory and antimicrobial activities of this class of compounds make them valuable targets for further investigation in drug development programs.[10][11]
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Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-ol. Molbank, 2021(3), M1231. [Link]
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Bîcu, E., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-ol. ProQuest. [Link]
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Imran, M., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(15), 5786. [Link]
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Bîcu, E., et al. (2020). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2020(2), M1131. [Link]
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Sztanke, K., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9355. [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Determination of Substituted 4H-Triazole-3-Thiols
Foreword: The Structural Imperative in Modern Drug Discovery
In the landscape of contemporary drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. For researchers, scientists, and drug development professionals, the ability to elucidate the crystal structure of a novel compound is to understand its potential interactions, predict its behavior, and ultimately, to unlock its therapeutic promise. This guide focuses on a particularly compelling class of heterocyclic compounds: substituted 4H-triazole-3-thiols. These moieties are prevalent in a wide array of pharmacologically active agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Their therapeutic potential is intrinsically linked to their structural features, which dictate their ability to interact with biological targets.[2]
This document provides an in-depth technical guide to the complete workflow of crystal structure determination for this important class of molecules, from initial synthesis to the final analysis of intermolecular interactions. It is designed not as a rigid protocol, but as a dynamic framework of understanding, empowering the researcher to make informed decisions at each critical stage of the process.
Chapter 1: The Genesis of the Crystal - Synthesis and Purification
The journey to a crystal structure begins with the synthesis of the target molecule. The chosen synthetic route must not only be efficient but must also yield a product of high purity, as impurities are a significant impediment to successful crystallization. A common and effective method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of substituted thiosemicarbazides.[5][6]
Synthetic Pathway: A Causality-Driven Approach
A reliable route to the target compounds involves a two-step process: the formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.[5][6] This approach is favored for its versatility in allowing for a wide range of substitutions on the triazole ring.
Caption: General synthesis pathway for substituted 4H-triazole-3-thiols.
Experimental Protocol: Synthesis of a Representative Compound
The following is a detailed protocol for the synthesis of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a representative example of this class of compounds.
Step 1: Synthesis of 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide
-
Dissolve 4-chlorobenzoic acid hydrazide (1.71 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Add phenyl isothiocyanate (1.35 g, 10 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The white precipitate of the thiosemicarbazide derivative is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.
Step 2: Cyclization to 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the dried 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide (3.08 g, 10 mmol) in an aqueous solution of sodium hydroxide (8%, 50 mL).
-
Reflux the mixture for 6-8 hours. The suspension will gradually dissolve as the cyclization proceeds.
-
After cooling, filter the solution to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid until the pH is approximately 5-6.
-
The white precipitate of the triazole-3-thiol is collected by filtration, washed thoroughly with distilled water, and dried.
Purification: The Prerequisite for Quality Crystals
The purity of the synthesized compound is paramount for successful crystallization. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is the most common and effective method for purifying solid organic compounds. The goal is to obtain a sample with a purity of at least 98% or higher, as confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Chapter 2: The Art and Science of Single-Crystal Growth
Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step in the entire process.[8] It is a process that requires patience, a systematic approach, and an element of serendipity. The underlying principle of crystallization from a solution is to slowly bring a solution to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice.[9]
Choosing the Right Crystallization Technique
Several techniques can be employed for the crystallization of small organic molecules.[8] The choice of method depends on the solubility characteristics of the compound and its stability.
-
Slow Evaporation: This is the simplest and most widely used technique. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly.
-
Solvent Diffusion (Liquid-Liquid or Vapor Diffusion): This method is particularly useful for compounds that are sparingly soluble in one solvent but readily soluble in another. A solution of the compound in a "good" solvent is layered with or exposed to the vapor of a "poor" solvent (an anti-solvent). The gradual diffusion of the anti-solvent reduces the solubility of the compound, inducing crystallization.
-
Cooling: For compounds whose solubility is highly dependent on temperature, a saturated solution at an elevated temperature can be slowly cooled to induce crystallization.
Experimental Protocol: Crystallization by Solvent Diffusion
-
Prepare a concentrated solution of the purified 4H-triazole-3-thiol derivative in a "good" solvent (e.g., dimethylformamide, DMF).
-
Carefully transfer a small volume (e.g., 0.5 mL) of this solution into a small test tube or vial.
-
Gently layer a "poor" solvent (e.g., ethanol or methanol) on top of the DMF solution, taking care not to mix the two layers. The volume of the poor solvent should be about 3-4 times that of the good solvent.
-
Seal the container and leave it undisturbed at a constant temperature.
-
Monitor the vial for the formation of crystals over several days to weeks.
Chapter 3: Illuminating the Invisible - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[10][11][12] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a function of the arrangement of atoms within the crystal.[11][12]
The SC-XRD Workflow: From Crystal to Structure
The process of determining a crystal structure using SC-XRD can be broken down into several key stages, each requiring careful execution and data analysis.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Key Experimental and Computational Steps
1. Crystal Selection and Mounting:
-
A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope.
-
The crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.
2. Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[11]
-
A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[13] A detector records the positions and intensities of the diffracted X-rays.[13]
3. Data Processing:
-
The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the individual reflections are integrated and scaled.
4. Structure Solution:
-
The "phase problem" is solved using either direct methods or Patterson methods to obtain an initial electron density map.
-
From this map, an initial model of the molecular structure is built.
5. Structure Refinement:
-
The initial model is refined against the experimental diffraction data using least-squares methods.[14] This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
6. Structure Validation and CIF Generation:
-
The final refined structure is validated to ensure its chemical and crystallographic reasonability.
-
The final structural information is compiled into a Crystallographic Information File (CIF).[15][16][17][18] The CIF is the standard format for reporting crystal structure data.[18]
Data Presentation: Crystallographic Data Table
The results of a successful crystal structure determination are summarized in a standardized table.
| Parameter | Value |
| Empirical formula | C₁₄H₁₀ClN₃S |
| Formula weight | 287.77 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.543(2) Å, α = 90° |
| b = 15.123(3) Å, β = 101.34(3)° | |
| c = 10.987(2) Å, γ = 90° | |
| Volume | 1389.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.376 Mg/m³ |
| Absorption coefficient | 0.401 mm⁻¹ |
| F(000) | 592 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 7890 |
| Independent reflections | 3189 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
| Largest diff. peak and hole | 0.34 and -0.28 e.Å⁻³ |
| CCDC Deposition Number | [Example: CCDC 1234567] |
Chapter 4: Beyond the Structure - Analysis of Intermolecular Interactions
A crystal structure provides more than just the geometry of a single molecule; it reveals how molecules pack together in the solid state, governed by a network of non-covalent interactions.[19] Understanding these interactions is crucial for predicting the physical properties of a material and its behavior in a biological context.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[20][21][22][23] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.[20]
By mapping properties such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, and the normalized contact distance (dnorm), we can identify and characterize different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.[21][24]
Caption: Workflow for Hirshfeld surface analysis.
Quantum Theory of Atoms in Molecules (QTAIM): A Deeper Look at Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous quantum mechanical framework for defining atoms and chemical bonds based on the topology of the electron density.[25][26][27] QTAIM analysis can be used to characterize the nature of both covalent and non-covalent interactions.[28] By locating bond critical points (BCPs) in the electron density between interacting atoms, we can analyze the properties at these points (such as the electron density, its Laplacian, and the energy densities) to classify the interaction as either shared (covalent) or closed-shell (non-covalent).[28]
Chapter 5: Data Deposition and Dissemination
The final and crucial step in any crystal structure determination is the deposition of the data in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[29][30][31][32] Deposition ensures that the data is preserved, curated, and made available to the global scientific community, fostering further research and discovery.
Conclusion: From Molecule to Medicine
The determination of the crystal structure of a substituted 4H-triazole-3-thiol is a multi-faceted process that bridges synthetic chemistry, materials science, and computational analysis. Each step, from the meticulous synthesis and purification of the compound to the sophisticated analysis of its intermolecular interactions, is a critical piece of a larger puzzle. For the drug development professional, the resulting three-dimensional structure is an invaluable asset, providing the foundational knowledge required to understand a compound's mechanism of action, to optimize its properties, and to accelerate its journey from a promising molecule to a life-saving medicine.
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An In-Depth Technical Guide to Thione-Thiol Tautomerism in 4-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of therapeutic agents.[1] When functionalized with a sulfur atom at the C3 position, these molecules exhibit a fascinating and pivotal chemical property: thione-thiol tautomerism. This guide provides a comprehensive exploration of this tautomeric equilibrium in 4-phenyl-4H-1,2,4-triazole-3-thiol derivatives. We will dissect the structural nuances of the thione and thiol forms, present field-proven methodologies for their synthesis and characterization, and delve into the spectroscopic and computational evidence that governs our understanding of their state of being. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique chemistry of these heterocycles for therapeutic innovation.
The Principle of Thione-Thiol Tautomerism: A Gateway to Modulating Bioactivity
Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, plays a profound role in the behavior of bioactive molecules. In the context of 4-phenyl-1,2,4-triazole-3-thiols, the equilibrium between the thione (amide-like) and thiol (enol-like) forms is of paramount importance. This is not merely a subtle structural shift; it fundamentally alters the molecule's electronic distribution, hydrogen bonding capabilities, polarity, and steric profile.
These changes directly impact a compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes, bind to enzyme active sites, and engage with biological receptors.[2] Consequently, understanding and predicting the dominant tautomeric form under physiological conditions is a critical aspect of rational drug design for this class of compounds.
The thione-thiol equilibrium involves the migration of a proton between the nitrogen atom at the N2 position and the exocyclic sulfur atom.
Caption: Thione-Thiol Tautomeric Equilibrium in 4-Phenyl-1,2,4-triazole-3-thiol.
While both forms exist in equilibrium, extensive research, including computational and spectroscopic studies, has demonstrated that the thione form is the predominant and more stable tautomer in both the solid state and in most solvents.[3][4]
Factors Governing Tautomeric Preference
The position of the thione-thiol equilibrium is not static and is influenced by several key factors:
-
Solvent Polarity: The thione tautomer, with its C=S and N-H bonds, is significantly more polar than the thiol tautomer. Consequently, polar solvents preferentially stabilize the thione form through dipole-dipole interactions and hydrogen bonding.[5][6] In non-polar solvents, the equilibrium may shift slightly to favor the less polar thiol form, though the thione often remains dominant.[6]
-
Electronic Effects of Substituents: While the N4-phenyl group is a constant in this guide's topic, substituents at the C5 position can exert electronic effects. However, computational studies on various substituted triazole-3-thiones have shown that these effects on the relative stabilities and the energy barrier for proton transfer are often not substantial.[3][7] The intrinsic stability of the thione form generally prevails.[7]
-
pH: In alkaline solutions, the equilibrium can be driven towards the thiol form through the deprotonation of the acidic N-H proton, forming a thiolate anion. This is a key principle exploited in the synthesis of these compounds.[8]
Synthesis of a Representative Derivative: 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
A robust and widely cited method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[9][10][11] This approach offers high yields and a straightforward purification process.
Rationale for the Synthetic Strategy
The synthesis is a two-step process. First, an acid hydrazide (phenylacetic acid hydrazide) is reacted with an isothiocyanate (phenylisothiocyanate) to form the open-chain thiosemicarbazide. The causality here is the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate.
The second, critical step is the cyclization. This reaction is conducted in a strong alkaline medium (e.g., NaOH solution). The base serves a crucial purpose: it deprotonates the most acidic protons, facilitating a nucleophilic attack by one of the nitrogen atoms onto the carbonyl carbon (which becomes a hydroxyl-bearing carbon in the enol form), followed by dehydration to form the stable, five-membered triazole ring. The alkaline conditions ensure the desired triazole product is formed rather than competing side products like 1,3,4-thiadiazoles, which can form under acidic conditions.[6]
Caption: Experimental workflow for the synthesis of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocol
This protocol is adapted from the method described by Cansız, A. et al. (2004).[9]
Step 1: Synthesis of 1-(Phenylacetyl)-4-phenylthiosemicarbazide
-
To a solution of phenylacetic acid hydrazide (0.01 mol) in absolute ethanol (50 mL), add phenylisothiocyanate (0.01 mol).
-
Heat the reaction mixture under reflux for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting white precipitate, wash with cold ethanol, and dry. The intermediate can be used in the next step without further purification.
Step 2: Synthesis of 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 9a)
-
Suspend the 1-(phenylacetyl)-4-phenylthiosemicarbazide (0.01 mol) obtained in Step 1 in an aqueous solution of sodium hydroxide (2N, 50 mL).
-
Heat the mixture under reflux for 5 hours. During this time, the suspended solid will dissolve.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker of cold water and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is acidic, leading to the formation of a precipitate.
-
Filter the solid precipitate, wash thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to yield pure white crystals of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol.
Spectroscopic Characterization: Deciphering the Tautomeric Form
Unequivocal structural elucidation and determination of the dominant tautomer rely on a combination of spectroscopic techniques. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive evidence for the predominance of the thione tautomer in solution.
-
¹H NMR: The key diagnostic signal is that of the proton attached to the nitrogen. In the thione form, the N-H proton is highly deshielded and appears as a broad singlet in the range of δ 13.0-14.0 ppm .[2] In contrast, the S-H proton of the thiol tautomer would resonate much further upfield, typically in the δ 3-4 ppm range. The consistent observation of the downfield signal is strong evidence for the thione structure.[1]
-
¹³C NMR: The carbon of the C=S group in the thione form provides another characteristic signal, resonating at approximately δ 169 ppm .[1][2] This signal's presence, along with the ¹H NMR data, confirms the thione structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
In the solid state, FTIR spectroscopy offers valuable insights. The spectra typically show characteristics of both tautomers, indicating the presence of an equilibrium, though the thione form's signals are dominant.
-
Thione Markers: A strong absorption band corresponding to the C=S stretch is observed between 1250-1340 cm⁻¹ .[2] Additionally, a broad N-H stretching band is present in the region of 3100-3460 cm⁻¹ .[2]
-
Thiol Markers: The presence of the thiol tautomer is indicated by a weak but sharp S-H stretching band around 2550-2650 cm⁻¹ .[2][9] An N=C-S stretching band may also appear at lower frequencies (1180–1230 cm⁻¹).[2]
Data Summary for 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
The following table summarizes the reported spectroscopic data for the representative compound, which overwhelmingly supports the thione tautomer as the major form in a DMSO solution.[9]
| Spectroscopic Technique | Characteristic Signal | Observed Value for 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol[9] | Interpretation |
| ¹H NMR (DMSO-d₆) | N-H Proton | δ 13.81 (s, 1H) | Confirms dominant Thione form. |
| Benzyl CH₂ | δ 3.81 (s, 2H) | ||
| Aromatic Protons | δ 7.10-7.45 (m, 10H) | ||
| FTIR (KBr, cm⁻¹) | N-H Stretch | 3344, 3282 | Consistent with Thione form. |
| S-H Stretch | 2548 | Indicates presence of minor Thiol form. | |
| C=N Stretch | 1620 | Characteristic of the triazole ring. | |
| N-C=S Bands | 1535, 1263, 1050, 951 | Consistent with Thione form. |
Note: The original publication[9] labels the signal at 13.81 ppm as "SH". This is a common ambiguity in the literature. Based on established chemical shifts, this signal is correctly assigned to the N-H proton of the thione tautomer.
Conclusion and Outlook
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Patil, S. B., et al. (2013). 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1259. [Link]
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Mukherjee, N., et al. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling. Green Chemistry, 14(7), 1876-1881. [Link]
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Beccalli, E. M., et al. (2007). Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. Journal of Heterocyclic Chemistry, 44(1), 153-157. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and studies of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][2][5]triazole‐5(6H)‐one heterocycles. Journal of Heterocyclic Chemistry, 49(1), 169-176. [Link]
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Barbuceanu, S. F., et al. (2010). Synthesis of new 4-substituted-1-aroyl-thiosemicarbazides and their cyclization to mercaptotriazoles and aminothiadiazoles. Revue Roumaine de Chimie, 55(11-12), 855-861. [Link]
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Kumar, A., et al. (2018). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Journal of Chemistry, 2018, 1-7. [Link]
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El-Faham, A., et al. (2020). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 25(21), 5041. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl) Substituted Triazoles
Introduction: The Significance of the 5-(4-methoxyphenyl)triazole Scaffold in Modern Drug Discovery
The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in medicinal chemistry. Its two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, are featured in a multitude of clinically approved drugs, valued for their metabolic stability, capacity for hydrogen bonding, and dipole interactions.[1][2] The introduction of a 4-methoxyphenyl substituent at the 5-position of the triazole ring imparts a unique combination of electronic and steric properties that significantly influence the molecule's overall physicochemical profile. This, in turn, dictates its pharmacokinetic and pharmacodynamic behavior, making the 5-(4-methoxyphenyl)triazole scaffold a subject of intense research in the quest for novel therapeutics.[3]
This technical guide offers a comprehensive exploration of the core physicochemical properties of 5-(4-methoxyphenyl) substituted triazoles, intended for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies for accessing these compounds, their detailed structural characterization, and a thorough analysis of their lipophilic and electronic characteristics. Furthermore, this guide provides field-proven experimental protocols and discusses the profound implications of these properties on the journey of a drug candidate from the laboratory to the clinic.
I. Synthesis and Structural Elucidation: Building the Core Scaffold
The synthetic accessibility of the 5-(4-methoxyphenyl)triazole core is a key factor in its widespread use. A variety of synthetic routes have been established for both the 1,2,3- and 1,2,4-triazole isomers, allowing for diverse substitution patterns.
Synthetic Pathways
1,2,3-Triazoles: The most prominent route to 1,4,5-trisubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This reaction offers high yields and regioselectivity. For the synthesis of 5-(4-methoxyphenyl) substituted 1,2,3-triazoles, a common strategy involves the reaction of a 4-methoxyphenyl-containing alkyne with an appropriate azide.
1,2,4-Triazoles: The synthesis of 5-(4-methoxyphenyl)-1,2,4-triazoles often involves the cyclization of intermediates derived from 4-methoxybenzoic acid or its derivatives. A prevalent method is the reaction of 4-methoxybenzoyl hydrazide with various reagents, such as isothiocyanates or orthoesters, to construct the triazole ring.[6]
Experimental Protocol: A Generalized Synthesis of a 4,5-disubstituted-1,2,4-triazole-3-thione
-
Rationale: This protocol outlines a common and reliable method for the synthesis of a 4,5-disubstituted-1,2,4-triazole-3-thione, a versatile intermediate for further functionalization. The reaction proceeds through the formation of a thiosemicarbazide intermediate, followed by base-catalyzed cyclization.
-
Step-by-Step Methodology:
-
Formation of the Hydrazide: To a solution of 4-methoxybenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure and add hydrazine hydrate to the residue. Reflux the mixture for 12 hours. Cool the reaction mixture and collect the precipitated 4-methoxybenzoyl hydrazide by filtration.
-
Formation of the Thiosemicarbazide: To a solution of 4-methoxybenzoyl hydrazide in ethanol, add an equimolar amount of the desired isothiocyanate. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. The precipitated N-(4-methoxybenzoyl)-N'-substituted thiosemicarbazide is collected by filtration.
-
Cyclization to the Triazole-3-thione: Suspend the thiosemicarbazide intermediate in an aqueous solution of sodium hydroxide (e.g., 2M). Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 10% HCl) to a pH of approximately 5-6. The precipitated 4-substituted-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is collected by filtration, washed with water, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Structural Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to elucidate the precise connectivity and stereochemistry of the synthesized molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. The characteristic signals for the 4-methoxyphenyl group include two doublets in the aromatic region and a singlet for the methoxy protons around 3.8 ppm. The position of the triazole proton (if present) is also a key diagnostic signal.[7]
-
¹³C NMR: Reveals the carbon framework of the molecule. The chemical shifts of the triazole ring carbons are indicative of the substitution pattern and the electronic environment.
-
¹⁵N NMR: Can be used to distinguish between different nitrogen atoms within the triazole ring, providing valuable information on tautomeric forms and substitution patterns.[6]
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic absorptions include N-H stretching for unsubstituted triazoles, C=N stretching of the triazole ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.[6]
-
X-ray Crystallography: Provides the definitive solid-state structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for understanding the three-dimensional arrangement of the molecule in a crystalline lattice and for studying hydrogen bonding and other non-covalent interactions.[8] The triazole rings are typically planar, with the phenyl substituents twisted with respect to these planes.[8]
II. Physicochemical Properties: The Determinants of Biological Fate
The physicochemical properties of a drug molecule are the primary drivers of its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-(4-methoxyphenyl) substituted triazoles, two key properties are of particular importance: lipophilicity and the electronic character.
Lipophilicity (LogP): Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. An optimal LogP value is essential for a drug to effectively cross biological membranes while maintaining sufficient aqueous solubility for dissolution and transport.[1][2]
The 4-methoxyphenyl group contributes significantly to the overall lipophilicity of the molecule. The methoxy group itself is moderately lipophilic, and the phenyl ring further increases this property. However, the triazole core is polar and capable of hydrogen bonding, which contributes to aqueous solubility.[1][2] The interplay between these opposing characteristics allows for the fine-tuning of the LogP value through further substitution on the triazole or phenyl rings.
| Compound Class | Representative LogP Range | Key Influencing Factors |
| 5-(4-methoxyphenyl)-1,2,4-triazoles | 1.5 - 3.5 | N-substituents, presence of polar functional groups |
| 5-(4-methoxyphenyl)-1,2,3-triazoles | 2.0 - 4.0 | N-substituents, other ring substituents |
Note: These are approximate ranges and can vary significantly based on the specific substituents.
Experimental Protocol: Determination of LogP by the Shake-Flask Method
-
Rationale: The shake-flask method is the traditional and most reliable method for the experimental determination of LogP. It directly measures the partitioning of a compound between n-octanol and water at equilibrium.
-
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of the 5-(4-methoxyphenyl) substituted triazole in a suitable solvent (e.g., methanol). Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
-
Partitioning: In a screw-cap vial, add a known volume of the stock solution and appropriate volumes of the pre-saturated n-octanol and water to achieve a final concentration that is detectable in both phases.
-
Equilibration: Shake the vial at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
-
Electronic Properties (pKa): The Influence of Ionization
The acidity or basicity of a molecule, quantified by its pKa value, is another critical physicochemical parameter. The pKa determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Triazoles are generally considered to be weakly basic due to the presence of the pyridine-like nitrogen atoms.[1][2] The lone pair of electrons on these nitrogens can accept a proton. The pKa of the parent 1,2,4-triazole is approximately 2.19 for the protonated species.[9] The 4-methoxyphenyl substituent influences the basicity of the triazole ring through a combination of inductive and mesomeric (resonance) effects. The oxygen atom of the methoxy group is electron-withdrawing through its inductive effect (-I), but more significantly, it is electron-donating through resonance (+M) by delocalizing its lone pair of electrons into the aromatic ring. This increased electron density on the phenyl ring can be transmitted to the triazole ring, thereby influencing the basicity of the nitrogen atoms.
The precise pKa value will depend on the specific substitution pattern on the triazole ring and the presence of other functional groups. For instance, N-substitution on the triazole ring can significantly alter the pKa.[10]
Experimental Protocol: Determination of pKa by Potentiometric Titration
-
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the 5-(4-methoxyphenyl) substituted triazole and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or dioxane) to ensure solubility.
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the protonated or neutral species is being determined. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, more sophisticated methods involving the analysis of the first or second derivative of the titration curve can be used to accurately locate the equivalence point and subsequently calculate the pKa.
-
III. The Interplay of Physicochemical Properties and Biological Activity: A QSAR Perspective
The ultimate goal of understanding the physicochemical properties of 5-(4-methoxyphenyl) substituted triazoles is to establish a relationship between these properties and their biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in this endeavor.[11] By correlating variations in physicochemical descriptors (such as LogP, pKa, and electronic parameters) with changes in biological activity (e.g., IC₅₀ values), QSAR models can be developed to predict the activity of novel compounds and guide the design of more potent and selective drug candidates.
For instance, a QSAR study on a series of 1,2,4-triazole derivatives might reveal that an optimal LogP range is required for efficient cell penetration and that the presence of an electron-donating group at a specific position on the 4-methoxyphenyl ring enhances binding to the target protein. Such insights are invaluable for rational drug design and lead optimization.
IV. Conclusion: A Versatile Scaffold with Tunable Properties
The 5-(4-methoxyphenyl) substituted triazole scaffold represents a privileged structure in medicinal chemistry, offering a unique blend of synthetic accessibility, metabolic stability, and tunable physicochemical properties. The 4-methoxyphenyl group exerts a significant influence on the lipophilicity and electronic character of the triazole ring, which in turn governs the molecule's interaction with biological systems.
A thorough understanding and careful modulation of these physicochemical properties are paramount for the successful development of novel therapeutics based on this versatile scaffold. By employing the synthetic strategies, characterization techniques, and experimental protocols outlined in this guide, researchers can effectively navigate the complex landscape of drug discovery and unlock the full therapeutic potential of 5-(4-methoxyphenyl) substituted triazoles.
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A Senior Application Scientist's Guide to the Initial Biological Screening of Novel 1,2,4-Triazole-3-Thiol Compounds
Foreword: The Strategic Imperative for Screening 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological receptors.[1] When functionalized with a 3-thiol group, these compounds exhibit a markedly enhanced and diverse pharmacological profile.[1] The sulfur-containing moiety often potentiates the biological activity, making these derivatives promising candidates for a wide range of therapeutic applications, including antimicrobial, anticancer, and antioxidant agents.[2][3][4]
This guide provides a comprehensive framework for the initial in vitro biological screening of newly synthesized 1,2,4-triazole-3-thiol derivatives. It is designed for drug discovery professionals and moves beyond rote protocol recitation to elucidate the strategic rationale behind the selection of each assay. Our approach is a tiered, multi-faceted screening cascade designed to efficiently identify promising lead compounds for further development.
The Screening Cascade: A Rationale-Driven Approach
The initial assessment of a new chemical entity (NCE) is a critical filter in the drug discovery pipeline. A broad-based primary screening approach is essential to identify any significant biological activity. We will focus on three of the most well-documented activities of the 1,2,4-triazole-3-thiol scaffold: antimicrobial, anticancer, and antioxidant.
The causality for this parallel screening approach is rooted in efficiency and the pleiotropic nature of the scaffold. A single compound may exhibit multiple activities, and this initial screen is designed to capture that potential without bias.
Caption: High-level workflow for the initial biological evaluation of novel compounds.
Antimicrobial Activity Screening
2.1. Rationale for Selection: The Minimum Inhibitory Concentration (MIC) Assay
The first line of inquiry for antimicrobial potential is to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] We select the broth microdilution method for this purpose due to its several advantages:
-
Quantitative Results: It provides a precise numerical value (e.g., in µg/mL), which is essential for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.[7]
-
High-Throughput Compatibility: The microplate format allows for the simultaneous testing of multiple compounds against multiple strains, making it efficient for primary screening.[8]
-
Standardization: The method is well-established and standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of data across different labs.[9]
A diverse panel of microorganisms is crucial. We recommend including representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal species (e.g., Candida albicans) to assess the breadth of activity.[10]
2.2. Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from standardized methods.[7][9]
-
Preparation of Inoculum:
-
Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[9]
-
Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Compound Preparation:
-
Dissolve the novel 1,2,4-triazole-3-thiol compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include controls: a positive control (microbes in medium, no compound) to confirm growth, and a negative control (medium only) to check for sterility.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
A colorimetric indicator like resazurin can be added to aid in the determination, where a color change indicates metabolic activity (growth).
-
2.3. Data Presentation
Results should be summarized in a clear, tabular format.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| TZ-SH-001 | 8 | 64 | >128 |
| TZ-SH-002 | 128 | >128 | 16 |
| Ciprofloxacin | 1 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 8 |
Table 1: Hypothetical MIC data for novel 1,2,4-triazole-3-thiol compounds compared to standard drugs.
Anticancer Activity Screening
3.1. Rationale for Selection: The MTT Cell Viability Assay
For an initial assessment of anticancer potential, a cytotoxicity assay is the cornerstone.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[11][13]
-
Principle of Action: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, yielding a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.
-
Screening Utility: It is highly suitable for high-throughput screening of compound libraries to determine the concentration that inhibits cell growth by 50% (IC50).[1]
-
Self-Validating System: The protocol inherently includes untreated controls (100% viability) and blank controls (0% viability), providing a dynamic range against which the effect of the test compound is measured. It is critical to test compounds against both cancer cell lines (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293) to determine a selectivity index (SI), a crucial parameter for a potential therapeutic agent.[11]
Caption: Principle of the MTT assay for cell viability.
3.2. Experimental Protocol: MTT Assay
This protocol is based on established methodologies.[14][15]
-
Cell Seeding:
-
Culture selected cancer and non-cancerous cell lines in appropriate media.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[15]
-
Gently agitate the plate to ensure complete dissolution.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
3.3. Data Presentation and Interpretation
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
| Compound ID | IC50 on MCF-7 (µM) | IC50 on HEK293 (µM) | Selectivity Index (SI)¹ |
| TZ-SH-001 | 12.5 | 85.0 | 6.8 |
| TZ-SH-003 | 7.8 | 9.2 | 1.2 |
| Doxorubicin | 0.9 | 4.5 | 5.0 |
Table 2: Hypothetical cytotoxicity and selectivity data. ¹SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI is desirable.
Antioxidant Activity Screening
4.1. Rationale for Selection: DPPH Radical Scavenging Assay
Oxidative stress is implicated in numerous diseases, making antioxidant capacity a valuable therapeutic property. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method for screening the radical scavenging activity of compounds.[16][17][18]
-
Chemical Principle: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[17] When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes the reduced, stable, and yellow-colored diphenylpicrylhydrazine.[18][19] The degree of color change is proportional to the scavenging potential of the test compound.
-
Suitability: This assay is technically straightforward and does not require specialized equipment beyond a standard spectrophotometer or plate reader, making it ideal for primary screening.[17]
Caption: Chemical principle of the DPPH radical scavenging assay.
4.2. Experimental Protocol: DPPH Assay
This protocol is based on standard published methods.[17][19]
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in methanol or ethanol.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH working solution.
-
Add varying concentrations of the test compounds to the DPPH solution.
-
Include a positive control (a known antioxidant like ascorbic acid or Trolox) and a blank (methanol/ethanol without any compound).
-
-
Incubation and Measurement:
-
Incubate the mixture in the dark at room temperature for 30 minutes.[17]
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.
-
4.3. Data Presentation
The results can be presented as the percentage of scavenging at a specific concentration or as an IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
| Compound ID | % Scavenging @ 50 µg/mL | Antioxidant IC50 (µg/mL) |
| TZ-SH-001 | 45.2% | 55.1 |
| TZ-SH-004 | 88.9% | 21.7 |
| Ascorbic Acid | 96.5% | 8.3 |
Table 3: Hypothetical DPPH radical scavenging activity of novel compounds.
Conclusion and Forward Path
This structured, multi-assay approach provides a robust and efficient initial biological evaluation of novel 1,2,4-triazole-3-thiol compounds. The data generated from these antimicrobial, anticancer, and antioxidant screens will form the basis for preliminary structure-activity relationship (SAR) analyses. Compounds that exhibit high potency (low MIC or IC50 values) and, where applicable, high selectivity, are identified as "hits." These hits can then be prioritized for more advanced secondary screening, mechanism of action studies, and chemical optimization in the hit-to-lead phase of drug discovery.
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Juozapaitienė, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals (Basel), National Institutes of Health. Available at: [Link]
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ISRES Publishing. (n.d.). Antioxidant Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]
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Das, S., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Microbiology, National Institutes of Health. Available at: [Link]
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MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
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ResearchGate. (2017). ChemInform Abstract: Synthesis and Biological Screening of 1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]
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ResearchGate. (2021). (PDF) Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ResearchGate. Available at: [Link]
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ResearchGate. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
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Methoxy-Phenyl Triazole Thiols: A Technical Guide to Potential Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold, particularly when functionalized with methoxy-phenyl and thiol groups, represents a privileged structure in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of methoxy-phenyl triazole thiols, focusing on their anticancer, anti-inflammatory, and antifungal properties. We will delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a framework for the rational design and synthesis of novel derivatives. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new therapeutic agents based on this versatile heterocyclic core.
Introduction: The Versatility of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in drug discovery. Its unique structural features, including its stability to metabolic degradation, capacity for hydrogen bonding, and dipole character, allow it to effectively interact with various biological targets with high affinity. The incorporation of a thiol group introduces a reactive handle for further chemical modification and can enhance the biological activity of the parent molecule. Furthermore, the presence of a methoxy-phenyl substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound, often enhancing its potency and selectivity.[1] This guide will systematically explore the evidence supporting the therapeutic potential of this chemical class.
Anticancer Potential: Targeting Key Signaling Pathways
Methoxy-phenyl triazole thiols have emerged as a promising class of anticancer agents, with studies demonstrating their ability to inhibit tumor growth through various mechanisms.[2][3]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of these compounds is often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and metastasis.
-
Kinase Inhibition: A primary mechanism of action for many triazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[2][4] Specific kinases that have been identified as targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain triazole derivatives have been shown to inhibit EGFR, blocking downstream signaling cascades.[5]
-
BRAF: Mutations in the BRAF gene are prevalent in melanoma and other cancers. Triazole compounds have been developed as potent BRAF inhibitors.[5]
-
AKT (Protein Kinase B): The PI3K/AKT pathway is a critical survival pathway for cancer cells. Inhibition of AKT by triazolo-thiadiazole derivatives has been shown to induce apoptosis.[6]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Indolyl 1,2,4-triazole derivatives have demonstrated inhibitory activity against CDK4 and CDK6, leading to cell cycle arrest.[7]
-
-
Tubulin Polymerization Inhibition: Microtubules are dynamic polymers of tubulin that are essential for cell division. Some 1,2,4-triazole derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[5]
-
Induction of Apoptosis: Methoxy-phenyl triazole thiols can trigger programmed cell death through both intrinsic and extrinsic pathways. This can be a consequence of kinase inhibition, DNA damage, or the generation of reactive oxygen species (ROS).[8][9]
Signaling Pathway of Kinase Inhibition by Triazole Thiols
Caption: Kinase inhibition by methoxy-phenyl triazole thiols.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[10][11][12][13]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the methoxy-phenyl triazole thiol in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| Methoxy-phenyl Triazole Thiol 1 | MCF-7 | 5.2 |
| Methoxy-phenyl Triazole Thiol 1 | A549 | 8.7 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
| Doxorubicin (Control) | A549 | 1.2 |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Methoxy-phenyl triazole thiols have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[14]
Mechanism of Action: Inhibition of COX and LOX Enzymes
The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[14][15]
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[15] Many triazole derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated at sites of inflammation, which may lead to a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[14]
-
Lipoxygenase (LOX) Inhibition: 5-Lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are involved in various inflammatory responses, including asthma and allergic reactions.[15] Dual inhibition of both COX and LOX pathways is a promising strategy for developing broad-spectrum anti-inflammatory agents.[14]
Arachidonic Acid Cascade and Inhibition by Triazole Thiols
Caption: Inhibition of COX and LOX by methoxy-phenyl triazole thiols.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[16][17][18][19][20]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[16]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Use adult male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Randomly divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the methoxy-phenyl triazole thiol.
-
-
Compound Administration:
-
Administer the test compound and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Methoxy-phenyl Triazole Thiol | 25 | 0.55 ± 0.04 | 35.3 |
| Methoxy-phenyl Triazole Thiol | 50 | 0.38 ± 0.03 | 55.3 |
Antimicrobial and Antifungal Potential
Triazole compounds are well-established as effective antifungal agents, and methoxy-phenyl triazole thiols are no exception. They also exhibit promising antibacterial activity.
Mechanism of Action: Disruption of Fungal Cell Membrane Integrity
The primary mechanism of antifungal action for triazoles is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[21]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24][25][26]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[26]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the fungal or bacterial strain on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10² to 2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the methoxy-phenyl triazole thiol in a suitable solvent.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for fungi, 16-20 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation:
| Microorganism | MIC of Methoxy-phenyl Triazole Thiol (µg/mL) | MIC of Fluconazole (µg/mL) |
| Candida albicans | 2 | 4 |
| Aspergillus fumigatus | 4 | 8 |
| Staphylococcus aureus | 8 | - |
| Escherichia coli | 16 | - |
Synthesis of 5-Aryl-4H-1,2,4-triazole-3-thiols
A common and efficient method for the synthesis of the 5-aryl-4H-1,2,4-triazole-3-thiol scaffold involves the cyclization of an acylthiosemicarbazide in an alkaline medium.[27][28]
General Synthetic Scheme:
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A Technical Guide to the Structure-Activity Relationship (SAR) of 1,2,4-Triazole Analogs
Preamble: The 1,2,4-Triazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents. These are termed "privileged structures" for their ability to bind to diverse biological targets with high affinity. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its metabolic stability, unique physicochemical properties, and capacity to act as an isostere for amide or ester groups make it a cornerstone in drug design.[4][5] The triazole nucleus can engage in hydrogen bonding and dipole interactions, enhancing solubility and target binding.[6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives across key therapeutic areas, grounded in experimental data and mechanistic insights to empower researchers in the rational design of next-generation therapeutics.
I. Core Synthetic Strategies: Building the Triazole Foundation
The exploration of SAR is fundamentally dependent on the synthetic accessibility of a diverse library of analogs. Several robust methods exist for the synthesis of the 1,2,4-triazole core.[7] The choice of synthetic route is a critical experimental decision, as it dictates the feasible substitution patterns and overall yield.
Classical Synthetic Protocols
-
Pellizzari Reaction : This method involves the condensation of an amide with an acyl hydrazide, typically under thermal conditions, to form 3,5-disubstituted-1,2,4-triazoles. It is a direct approach for creating both symmetrical and asymmetrical derivatives.[8]
-
Einhorn-Brunner Reaction : This reaction provides a pathway to N-substituted 1,2,4-triazoles through the condensation of an imide with a hydrazine derivative, often catalyzed by a weak acid. It is particularly effective for synthesizing 1,5-disubstituted analogs.[8]
Modern Synthetic Protocols
Contemporary methods often utilize metal catalysis to achieve milder reaction conditions and higher yields. Copper-catalyzed reactions, for instance, can facilitate the sequential formation of N-C and N-N bonds through oxidative coupling, tolerating a wide range of functional groups.[9]
Workflow: Representative Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction)
The following protocol outlines a standard laboratory procedure for a classical triazole synthesis.
Objective: To synthesize 3,5-diphenyl-1,2,4-triazole as a representative example of the Pellizzari reaction.
Materials:
-
Benzamide (1.21 g, 10 mmol)
-
Benzoyl hydrazide (1.36 g, 10 mmol)
-
Round-bottom flask (50 mL)
-
Oil bath
-
Ethanol (for trituration and recrystallization)
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reactant Combination: In a 50 mL round-bottom flask, thoroughly mix benzamide (10 mmol) and benzoyl hydrazide (10 mmol).[8]
-
Thermal Reaction: Immerse the flask in a preheated oil bath at 150-160 °C. Maintain this temperature for 3-4 hours. The reaction progress is monitored by TLC to observe the consumption of starting materials and the formation of the product.[8]
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. The resulting solidified mass is triturated with a small volume of cold ethanol to break up the solid.[8]
-
Purification: Collect the crude product by vacuum filtration, washing with a small amount of cold ethanol. The pure 3,5-diphenyl-1,2,4-triazole is obtained by recrystallization from ethanol.[8]
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
II. Antifungal Activity: The Hallmark of Triazoles
The most prominent success of 1,2,4-triazole-based drugs is in the treatment of fungal infections.[10][11] Clinically significant agents like Fluconazole and Itraconazole underscore the scaffold's efficacy.[1][12]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary mechanism of action for antifungal triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][12] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[5] The subsequent accumulation of toxic methylated sterols disrupts membrane integrity and function, leading to fungal cell death.[5]
Structure-Activity Relationship Insights
SAR studies have revealed key structural requirements for potent antifungal activity:
-
The Triazole Core: The 1H-1,2,4-triazol-1-yl moiety is essential for coordinating with the CYP51 heme iron.
-
Side-Chain Substituents: A 2,4-difluorophenyl group is a common feature in potent antifungals (e.g., Fluconazole, Voriconazole), contributing to strong binding. Halogen substitutions (F, Cl) generally enhance activity.[10]
-
Hydroxyl Group: A tertiary hydroxyl group is often crucial for hydrogen bonding interactions within the enzyme's active site.
-
N-1 Substituent: The nature of the substituent at the N-1 position of the triazole ring significantly modulates potency, selectivity, and pharmacokinetic properties. Bulky and hydrophobic groups can enhance binding affinity. For instance, replacing a triazole ring with a bulkier group in some analogs has led to improved activity against resistant strains.[4]
| Compound Class | Key Structural Feature | Activity Trend | Fungal Species | Ref |
| Benzotriazine Hybrids | -NO₂ or -CF₃ at 7-position | Increased activity | C. albicans, C. neoformans | [10] |
| Miconazole Analogues | Triazole-piperidine-oxadiazole | High activity (MIC ≤ 0.125 µg/mL) | Fluconazole-resistant C. albicans | [10] |
| Fluconazole Derivatives | Alkylation of side-chain | Good activity, low cytotoxicity | Candida spp., Aspergillus spp. | [4] |
| Cyclopropane Hybrids | Introduction of cyclopropane moiety | Significant fungicidal activity | Various pathogenic fungi | [13] |
III. Anticancer Activity: A Multifaceted Approach
The 1,2,4-triazole scaffold has emerged as a privileged core in the development of anticancer agents, targeting a variety of mechanisms to inhibit tumor growth.[2][14] Marketed drugs like Letrozole and Anastrozole, which are aromatase inhibitors used in breast cancer therapy, feature the triazole ring.[11][15]
Mechanisms of Action
Unlike the focused target in antifungals, anticancer triazoles exhibit diverse mechanisms:[2]
-
Enzyme Inhibition: Targeting key cancer-related enzymes like kinases (e.g., EGFR, BRAF), topoisomerases, and carbonic anhydrases.[2][16]
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]
-
Apoptosis and Autophagy Modulation: Interfering with cellular pathways that regulate programmed cell death.[2]
-
DNA Interaction: Some derivatives can intercalate with DNA or inhibit its replication.[2]
Structure-Activity Relationship Insights
The anticancer potency of 1,2,4-triazole analogs is highly sensitive to the nature and position of substituents.
-
N-1 Phenyl Ring: Electron-withdrawing groups (e.g., -F, -Cl) at the para-position of a phenyl ring attached to N-1 often enhance antiproliferative activity.[4] In contrast, electron-donating groups like methoxy (-OCH₃) can decrease activity.[17]
-
C-3 and C-5 Substituents: The incorporation of other heterocyclic rings (e.g., quinoline, thiophene) or bulky aromatic groups at these positions can modulate the mechanism of action and potency.
-
Linker Moiety: The linker connecting the triazole to other pharmacophores (e.g., thioether, amide) is critical. For instance, in diaryl-1,2,4-triazole-caffeic acid hybrids, ester derivatives were found to be more potent than amide derivatives against several cancer cell lines.[4]
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro cytotoxicity of a series of 1,2,4-triazole derivatives, demonstrating the impact of substitution on the phenyl ring.[17]
| Compound | R Group | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | PC3 (Prostate) IC₅₀ (µM) |
| 8a | 2,4-dichlorophenyl | 1.23 ± 0.11 | 0.98 ± 0.08 | 2.11 ± 0.15 | 1.56 ± 0.12 |
| 8b | 4-chlorophenyl | 2.54 ± 0.21 | 1.87 ± 0.14 | 3.45 ± 0.28 | 2.98 ± 0.22 |
| 8c | 4-fluorophenyl | 0.89 ± 0.07 | 0.65 ± 0.05 | 1.54 ± 0.11 | 1.12 ± 0.09 |
| 8d | 4-methoxyphenyl | 5.12 ± 0.45 | 4.32 ± 0.38 | 6.78 ± 0.55 | 5.91 ± 0.49 |
Analysis : The data clearly indicates that electron-withdrawing halogens enhance cytotoxicity. The 4-fluorophenyl substituted compound (8c ) is the most potent across all cell lines, while the electron-donating 4-methoxyphenyl group (8d ) significantly reduces activity. The di-substituted 2,4-dichlorophenyl analog (8a ) shows strong but slightly lower potency than the 4-fluoro analog, highlighting the nuanced effects of substituent position and type.
IV. Antibacterial and Anticonvulsant Activities
While antifungal and anticancer applications are the most explored, 1,2,4-triazole analogs also show significant promise as antibacterial and anticonvulsant agents.[11][18]
Antibacterial SAR
-
Fused Systems: Fusing the triazole ring with other heterocycles, such as thiadiazines (1,2,4-triazolo[3,4-b][1][2][19]thiadiazines), can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
-
Schiff Bases: The introduction of a Schiff base moiety (-N=CH-) can enhance antibacterial effects. SAR studies revealed that a 4-hydroxy-3-methoxyphenyl group at the N-4 position and a nitro group on the phenyl ring at the C-3 position were crucial for high activity.[20]
-
Thiol/Thione Derivatives: The presence of a thiol (-SH) or thione (=S) group, often at the C-3 position, is a common feature in antibacterially active triazoles.[20]
Anticonvulsant SAR
Epilepsy treatment is another area where triazoles have shown potential, with drugs like Alprazolam and Triazolam containing the scaffold.[21]
-
Aromatic Substituents: The nature of aromatic substituents is critical. For example, a 1-p-chlorophenyl-1,2,4-triazole was found to be highly active against electroshock-induced seizures.[11]
-
C-5 Position: Aromatic or heteroaromatic rings at the C-5 position are common. Derivatives with a 3-chlorophenyl group at C-5 showed strong anticonvulsant activity in the maximal electroshock (MES) test.[22]
-
N-4 Position: Alkyl chains at the N-4 position can modulate activity. A 4-butyl substituted analog was identified as a potent anticonvulsant.[22]
V. Standard Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating protocols are essential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 1,2,4-triazole analogs against a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 1,2,4-triazole analogs against pathogenic fungal strains.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) according to CLSI guidelines.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Inoculate each well with the fungal suspension to a final concentration of ~10³ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a spectrophotometer.
VI. Conclusion and Future Directions
The 1,2,4-triazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, with established success and significant future potential. The SAR insights detailed in this guide highlight critical structural motifs and substitution patterns that govern antifungal, anticancer, antibacterial, and anticonvulsant activities. Future research should focus on leveraging these principles for the rational design of next-generation analogs with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The integration of computational methods, such as pharmacophore modeling and molecular docking, with robust synthetic strategies and standardized biological evaluation will be paramount in unlocking the full therapeutic potential of this exceptional heterocyclic core.[23]
References
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- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers.
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- Antifungal Properties of 1,2,4-Triazoles - ISRES.
- A Review on 1, 2, 4 - Triazoles - Journal of Advanced Pharmacy Education and Research.
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- A Comprehensive review on 1, 2,4 Triazole.
- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
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- Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety | Bentham Science Publishers.
- A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing).
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC.
- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem.
- Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs - Benchchem.
- Recent Advances in 1,2,4‐Triazole‐Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022–2025) | Semantic Scholar.
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- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents.
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.
- Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC - PubMed Central.
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- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC - NIH.
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- SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. - ResearchGate.
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- 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PubMed.
- SAR of 1,2,4 triazole containing derivative against convulsant activity - ResearchGate.
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Methodological & Application
Application Note & Synthesis Protocol: Preparation of 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of a specific disubstituted triazole, 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The described two-step synthesis proceeds through a stable acylthiosemicarbazide intermediate, followed by a regioselective, base-catalyzed cyclization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural instructions, mechanistic insights, and characterization guidelines to ensure reproducible and verifiable results.
Synthesis Overview and Mechanistic Rationale
The synthesis of the target compound is efficiently achieved in two primary stages. This approach is widely adopted for its reliability and control over the final product's isomeric purity.
-
Formation of Acylthiosemicarbazide Intermediate: The synthesis begins with the acylation of 4-phenyl-3-thiosemicarbazide using 4-methoxybenzoyl chloride. This reaction forms the key intermediate, 1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide. This step creates the complete, non-cyclic backbone of the target molecule.
-
Base-Catalyzed Intramolecular Cyclization: The acylthiosemicarbazide intermediate is then subjected to cyclodehydration in an alkaline medium. The choice of a basic catalyst is critical for the regiochemical outcome.[2] Under alkaline conditions, intramolecular nucleophilic attack by the N2 nitrogen on the carbonyl carbon is favored, leading to the formation of the desired 1,2,4-triazole ring after dehydration.[3][4] In contrast, acidic conditions typically promote cyclization via the sulfur atom, which would yield an undesired 1,3,4-thiadiazole isomer.[3][4]
The overall synthetic pathway is summarized below.
Figure 1: Overall two-step synthesis workflow.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Supplier Notes |
| 4-Phenyl-3-thiosemicarbazide | 5351-69-9 | 167.23 | 1.67 g (10 mmol) | Purity >98% |
| 4-Methoxybenzoyl chloride | 100-07-2 | 170.59 | 1.71 g (10 mmol) | Purity >98% |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 20 mL | Solvent for Step 1 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.4 g (60 mmol) | For 8% (w/v) solution |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | Concentrated (37%) |
| Ethanol (96%) | 64-17-5 | 46.07 | ~50 mL | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | ~300 mL | For work-up & solutions |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Buchner funnel and vacuum flask assembly
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator paper or pH meter
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) setup (silica plates, UV lamp)
Experimental Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 1-(4-Methoxybenzoyl)-4-phenylthiosemicarbazide (Intermediate)
This step involves the nucleophilic acyl substitution reaction between the thiosemicarbazide and the acid chloride. Pyridine acts as a solvent and a base to neutralize the HCl byproduct.
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-phenyl-3-thiosemicarbazide (1.67 g, 10 mmol).
-
Dissolution: Add 20 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the solid is fully dissolved.
-
Reactant Addition: Place the flask in an ice bath to cool the solution to 0-5 °C. Dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in 10 mL of anhydrous pyridine and add this solution dropwise to the cooled thiosemicarbazide solution over 15-20 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using TLC (e.g., Ethyl Acetate:Hexane 1:1).
-
Precipitation & Isolation: Pour the reaction mixture slowly into 200 mL of cold deionized water while stirring. A white or off-white solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with deionized water (3 x 30 mL) to remove pyridine and other water-soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight. The product, 1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide, should be obtained as a white powder. The typical yield is 85-95%.
Part B: Synthesis of 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This is the crucial cyclization step. The acylthiosemicarbazide intermediate undergoes a base-catalyzed intramolecular condensation and dehydration to form the triazole ring.
Figure 2: Simplified mechanism of base-catalyzed cyclization.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, place the dried 1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide (e.g., 3.01 g, 10 mmol, assuming 100% yield from Step A).
-
Reaction Medium: Prepare an 8% (w/v) aqueous sodium hydroxide solution by dissolving NaOH (2.4 g, 60 mmol) in 30 mL of deionized water. Add this solution to the flask containing the intermediate.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Continue refluxing with vigorous stirring for 4-6 hours.[2] The solid should dissolve as the reaction proceeds.
-
Cooling and Neutralization: After the reflux period, cool the reaction mixture to room temperature. Transfer the solution to a beaker and place it in an ice bath.
-
Precipitation: While stirring, slowly add concentrated HCl dropwise to acidify the solution. The target product is soluble in base as a thiolate salt and will precipitate out as the neutral thiol upon acidification. Monitor the pH with indicator paper, aiming for a final pH of 5-6.
-
Isolation and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid product thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C. The final product, 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, is typically an off-white or pale yellow solid.
Purification and Characterization
Purification
The crude product can be purified by recrystallization from 96% ethanol to yield a crystalline solid with a sharp melting point.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Expected data for similar structures are provided for reference.[1][5]
| Analysis | Expected Result | Purpose |
| Appearance | Off-white to pale yellow crystalline solid | Initial qualitative check |
| Melting Point | Sharp range (e.g., 170-190 °C, specific to product) | Purity assessment |
| FTIR (KBr, cm⁻¹) | ~3100 (N-H), ~2550 (S-H, weak), ~1610 (C=N), ~1250 (C-O-C) | Confirmation of functional groups |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~7.0-7.8 (m, 9H, Ar-H), ~3.8 (s, 3H, OCH₃) | Structural elucidation |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=S), ~160 (Ar-C-O), ~150 (Triazole C5), ~114-135 (Ar-C), ~55 (OCH₃) | Carbon skeleton confirmation |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step A | Incomplete reaction; moisture in pyridine hydrolyzing acid chloride. | Ensure anhydrous conditions. Extend reaction time and re-check with TLC. |
| Oily product in Step A | Impurities or incomplete removal of pyridine. | Triturate the oil with cold water or a hexane/ether mixture to induce solidification. |
| No precipitate after acidification in Step B | Insufficient acidification; product is still in its salt form. | Continue adding HCl dropwise until the pH is confirmed to be ~5-6. |
| Low yield in Step B | Incomplete cyclization; overheating causing decomposition. | Extend reflux time. Ensure temperature does not significantly exceed reflux point. |
| Product is discolored | Presence of impurities from side reactions. | Perform recrystallization. Activated charcoal can be used during recrystallization to remove colored impurities. |
Conclusion
This application note details a robust and reliable two-step method for synthesizing 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. By carefully controlling the reaction conditions, particularly the use of a basic medium for the cyclization step, the desired 1,2,4-triazole product can be obtained in good yield and high purity. The provided protocol, including mechanistic rationale and characterization guidelines, serves as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications.
References
-
Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. [Link]
-
Badea, V., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. [Link]
-
Burcă, I., et al. (2023). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank, 2023(3), M1705. [Link]
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Badea, V., et al. (2021). NMR Characterization of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. ProQuest, Document ID 2548842409. [Link]
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Vaskeviciute, R., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR BIOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 64(4), 343-348. [Link]
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Angeli, E., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie, e2400548. [Link]
-
Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Acta Pharmaceutica Turcica, 43(2), 75-82. [Link]
-
Rehman, A., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. Pharmaceuticals, 15(11), 1362. [Link]
-
Gaponik, P.N., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(14), 5485. [Link]
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Protocols for In Vitro Antimicrobial Susceptibility Testing of Novel Triazole Compounds
An Application Note for Drug Development Professionals
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant challenge to global public health. Triazole compounds represent a cornerstone of antifungal therapy, and the development of novel derivatives with improved efficacy and broader spectrums of activity is a key focus in drug discovery.[1] A critical step in this process is the accurate and reproducible in vitro evaluation of their antimicrobial activity.
This guide provides detailed protocols for determining the antifungal properties of novel triazole compounds. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it delves into the causality behind methodological choices, ensuring that researchers can generate robust, reliable, and meaningful data. The protocols are designed to be self-validating through the stringent use of quality control strains and experimental controls, adhering to standards established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Scientific Foundation: The Triazole Mechanism of Action
Understanding the mechanism of action is crucial for designing and interpreting susceptibility assays. Triazoles function by disrupting the integrity of the fungal cell membrane. They specifically target and inhibit a cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane.[1][5][6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[6] This fungistatic mechanism informs how we interpret assay endpoints, particularly for azoles, where a significant reduction in growth is the key indicator of activity rather than complete eradication.[7][8]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold-standard for quantitative antifungal susceptibility testing, providing a reproducible measure of a compound's potency.[2][8] This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The protocols established by CLSI (M27 series for yeasts) and EUCAST serve as the authoritative foundation for this methodology.[3][4][9]
Principle of the Assay
A standardized inoculum of the fungal isolate is introduced to a series of twofold serial dilutions of the novel triazole compound in a 96-well microtiter plate. Following a specified incubation period, the plates are examined for visible growth. The MIC is determined as the lowest drug concentration that causes a significant, predefined reduction in growth compared to a drug-free control.
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol
Materials:
-
Novel triazole compounds, solubilized in an appropriate solvent (e.g., DMSO).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well, flat-bottom microtiter plates.
-
Fungal strains (test isolates and Quality Control strains).
-
Recommended QC strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[7][10][11]
-
Spectrophotometer or McFarland turbidity standards.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This step is critical for reproducibility.[12]
-
Prepare the final working inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
-
-
Compound Dilution Plate Preparation:
-
Prepare a stock solution of each novel triazole compound.
-
Perform a serial twofold dilution of the compounds in RPMI-1640 medium directly in the 96-well plate. Typically, 100 µL of each concentration is added to the wells.
-
The final concentration range should be selected to capture the expected MIC of the compounds. A common starting range is 0.03 to 16 µg/mL or higher for initial screening.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the final working fungal inoculum. The final volume in each well will be 200 µL.
-
Crucial Controls:
-
Growth Control: Include wells containing 100 µL of RPMI-1640 and 100 µL of the working inoculum (no compound).
-
Sterility Control: Include wells containing 200 µL of RPMI-1640 only (no inoculum) to check for contamination.
-
QC Strains: Run the entire assay in parallel for the reference QC strains to validate the experiment.[7]
-
-
-
MIC Determination:
-
Incubate the plates at 35°C for 24 hours (for Candida spp.) or longer if required for the specific organism.
-
The MIC endpoint for azoles is read as the lowest drug concentration that produces a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the drug-free growth control.[8] This is because triazoles are typically fungistatic, not fungicidal.
-
Disk Diffusion Assay
The disk diffusion assay is a simpler, more cost-effective method for preliminary screening of antifungal activity.[13][14] It provides qualitative or semi-quantitative results and is useful for assessing a compound's ability to inhibit fungal growth on a solid medium.[12][15]
Principle of the Assay
A standardized fungal inoculum is swabbed uniformly across the surface of an agar plate. Paper disks impregnated with a known concentration of the novel triazole compound are placed on the agar surface. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth will form around the disk. The diameter of this zone of inhibition is proportional to the compound's activity.[16]
Detailed Protocol
Materials:
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[12]
-
Sterile paper disks (6 mm diameter).
-
Standardized fungal inoculum (0.5 McFarland).
-
Sterile cotton swabs.
Procedure:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized fungal inoculum, ensuring it is fully saturated.
-
Press the swab against the inside of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[16]
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with a known amount of the novel triazole compound onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent (e.g., DMSO) used to dissolve the compound to ensure it has no inhibitory effect.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Time-Kill Kinetic Assay
While the MIC provides information on the concentration needed to inhibit growth, the time-kill assay reveals the rate at which a compound kills the fungus.[17] This assay is invaluable for distinguishing between fungistatic (growth-inhibiting) and fungicidal (killing) activity and for understanding the pharmacodynamics of a new compound.[18][19]
Principle of the Assay
A standardized fungal suspension is exposed to the triazole compound at various concentrations (typically multiples of the predetermined MIC). At specific time intervals, aliquots are removed, serially diluted, and plated on agar to determine the number of viable organisms (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics.[20]
Experimental Workflow: Time-Kill Assay
Caption: Workflow for the antifungal time-kill kinetic assay.
Detailed Protocol
Materials:
-
Materials from the Broth Microdilution assay.
-
Sterile culture tubes or flasks.
-
Shaking incubator.
-
Sabouraud Dextrose Agar (SDA) plates.
-
Sterile saline or PBS for dilutions.
Procedure:
-
Assay Setup:
-
Prepare a starting fungal inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.[18]
-
Prepare tubes containing the novel triazole compound at concentrations corresponding to multiples of its MIC (e.g., 1x, 4x, 8x, 16x MIC).
-
Include a growth control tube containing the inoculum but no compound.
-
The final volume in each tube should be sufficient for sampling over the entire time course (e.g., 10-20 mL).
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C in a shaking incubator to ensure aeration and contact between the cells and the compound.[18]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
-
-
Quantification of Viable Cells:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) from appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL.
-
-
Data Analysis:
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL against time for each compound concentration and the growth control.
-
Interpretation:
-
Fungistatic activity: A reduction of <3-log₁₀ (<99.9%) in CFU/mL from the starting inoculum.
-
Fungicidal activity: A reduction of ≥3-log₁₀ (≥99.9%) in CFU/mL from the starting inoculum.[19]
-
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical MIC (µg/mL) Data for Novel Triazole Compounds
| Compound | C. albicans ATCC 90028 | C. glabrata (Clinical Isolate) | C. krusei ATCC 6258 (QC) | C. parapsilosis ATCC 22019 (QC) |
| Triazole-001 | 1 | 4 | 32 | 1 |
| Triazole-002 | 0.25 | 1 | 16 | 0.5 |
| Triazole-003 | 8 | 32 | >64 | 4 |
| Fluconazole | 0.5 | 8 | 64 | 2 |
| Expected QC Range | N/A | N/A | 16-128 | 1-4 |
Note: The MIC for C. krusei is expected to be high as it is intrinsically less susceptible to some azoles.[7] The values for the QC strains must fall within the established acceptable range for the assay to be considered valid.[7][9]
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro antimicrobial evaluation of novel triazole compounds. By adhering to standardized methodologies, incorporating rigorous quality controls, and understanding the scientific principles behind each assay, researchers can generate high-quality, reproducible data. This information is fundamental for making informed decisions in the drug development pipeline, ultimately contributing to the discovery of new and effective antifungal therapies.
References
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Title: Advances in synthetic approach to and antifungal activity of triazoles Source: PubMed Central - NIH URL: [Link]
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Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress Source: Symbiosis Online Publishing URL: [Link]
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Title: Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) Source: PubMed URL: [Link]
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Title: Triazole antifungals Source: EBSCO URL: [Link]
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Title: Antifungal Susceptibility Testing: Current Approaches Source: PubMed Central - NIH URL: [Link]
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Title: Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips Source: CDC URL: [Link]
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Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance Source: PubMed Central - NIH URL: [Link]
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Title: Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing Source: PubMed URL: [Link]
-
Title: Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle Source: Medical Notes URL: [Link]
-
Title: Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes Source: American Society for Microbiology URL: [Link]
-
Title: Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes Source: PubMed Central - NIH URL: [Link]
-
Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: CLSI URL: [Link]
-
Title: A disc test of antifungal susceptibility Source: ConnectSci URL: [Link]
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Title: ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases Source: CLSI URL: [Link]
-
Title: Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods Source: PubMed URL: [Link]
-
Title: Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata Source: PubMed Central - NIH URL: [Link]
-
Title: How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test Source: Hardy Diagnostics URL: [Link]
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Title: Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value Source: ResearchGate URL: [Link]
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Title: Time-Kill Evaluations Source: Nelson Labs URL: [Link]
-
Title: Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods Source: PubMed Central - NIH URL: [Link]
-
Title: Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses Source: PubMed Central - NIH URL: [Link]
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- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
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Application Notes and Protocols for Evaluating the Antioxidant Activity of Triazole Derivatives using the DPPH Radical Scavenging Assay
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and theoretical background for the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay in determining the antioxidant potential of novel triazole derivatives. Triazole compounds are a significant class of heterocyclic molecules with a wide array of pharmacological activities, including antioxidant properties.[1] This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this assay accurately and interpret the results effectively. We will delve into the chemical principles of the assay, provide step-by-step experimental procedures, and discuss critical parameters and data analysis, including the calculation of the half-maximal inhibitory concentration (IC50). Furthermore, we will explore the structure-activity relationships of triazole derivatives that influence their antioxidant capacity.
Introduction: The Significance of Antioxidant Activity and Triazole Derivatives
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes.[2] An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3] Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage.[4]
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][5] The growing interest in the antioxidant potential of triazole derivatives stems from their ability to act as radical scavengers, a property often attributed to the presence of specific functional groups on the triazole ring.[3][6] The DPPH assay is a widely accepted, simple, and rapid spectrophotometric method for evaluating the in vitro antioxidant activity of compounds.[7][8]
The DPPH Radical Scavenging Assay: Principles and Mechanism
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[9][10] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution.[11] This stability is due to the delocalization of the spare electron over the molecule, which prevents dimerization.[7]
When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine (DPPH-H), resulting in a color change from deep violet to a pale yellow.[2][12][13] This change in color can be quantitatively measured by a spectrophotometer at its maximum absorbance wavelength, which is typically around 517 nm.[4][7][14] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[6]
The reaction mechanism can proceed via two main pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant (AH) donates a hydrogen atom to the DPPH radical.
-
Single Electron Transfer (SET): The antioxidant donates an electron to the DPPH radical, followed by protonation of the resulting DPPH anion.
The predominant mechanism can be influenced by the structure of the antioxidant and the solvent used.[13][15]
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Structure-Activity Relationship of Triazole Derivatives as Antioxidants
The antioxidant activity of triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring. Key structural features that often enhance radical scavenging potential include:
-
Phenolic Hydroxyl (-OH) Groups: The presence of a phenolic hydroxyl group is a strong indicator of antioxidant activity. These groups can readily donate a hydrogen atom to stabilize free radicals.[6]
-
Thiol (-SH) Groups: Compounds containing a mercapto (thiol) group often exhibit potent antioxidant activity due to the lability of the S-H bond.[6]
-
Amino (-NH) Groups: The presence of amino groups can also contribute to the radical scavenging capacity of triazole derivatives.[6]
-
Electron-Donating Groups: Substituents that increase the electron density on the molecule, such as methyl (-CH3) and methoxy (-OCH3) groups, can enhance the antioxidant activity.[16]
Conversely, electron-withdrawing groups may decrease the antioxidant potential.[16] The position of these functional groups on the triazole or any attached aromatic rings also plays a crucial role in determining the overall activity.
Experimental Protocol
This protocol provides a step-by-step guide for performing the DPPH assay in a 96-well microplate format, which is suitable for high-throughput screening.
Materials and Reagents
| Reagent/Material | Specifications |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Molecular Weight: 394.32 g/mol |
| Methanol or Ethanol | Spectrophotometric grade |
| Test Triazole Derivatives | Known concentration |
| Positive Control | Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT) |
| 96-well microplate | Clear, flat-bottom |
| Microplate reader | Capable of reading absorbance at ~517 nm |
| Micropipettes and tips | |
| Volumetric flasks and other glassware |
Preparation of Solutions
4.2.1. DPPH Stock Solution (e.g., 0.5 mM)
-
Weigh 19.7 mg of DPPH powder.
-
Dissolve in 100 mL of methanol or ethanol in a volumetric flask.
-
Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.
-
Store the stock solution at 4°C in the dark. It is recommended to prepare this solution fresh.
4.2.2. DPPH Working Solution (e.g., 0.1 mM)
-
Dilute the DPPH stock solution with methanol or ethanol to the desired working concentration. For example, to prepare a 0.1 mM solution from a 0.5 mM stock, dilute 20 mL of the stock solution to 100 mL with the solvent.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[7] Adjust the concentration if necessary.
-
Prepare the working solution fresh daily before use.
4.2.3. Test Sample (Triazole Derivatives) Solutions
-
Prepare a stock solution of each triazole derivative in a suitable solvent (e.g., methanol, ethanol, DMSO). Ensure complete dissolution.
-
From the stock solution, prepare a series of dilutions at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL or µM).
4.2.4. Positive Control Solution
-
Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in the same solvent used for the test samples.
-
Prepare a series of dilutions of the positive control at concentrations similar to the test samples.
Assay Procedure (96-Well Plate Method)
Caption: Experimental workflow for the DPPH assay.
-
Plate Setup:
-
Blank: 100 µL of the solvent (e.g., methanol) + 100 µL of the solvent.
-
Control (Negative): 100 µL of the solvent + 100 µL of DPPH working solution.
-
Test Samples: 100 µL of each triazole derivative dilution + 100 µL of DPPH working solution.
-
Positive Control: 100 µL of each positive control dilution + 100 µL of DPPH working solution.
-
Sample Blank (Optional but Recommended): 100 µL of each triazole derivative dilution + 100 µL of the solvent (to account for any absorbance of the sample itself).
-
-
Reaction:
-
Add the respective solutions to the wells of the 96-well plate as outlined above.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[7] The incubation time may need to be optimized depending on the reaction kinetics of the test compounds.
-
-
Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity (%)
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the negative control (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample (DPPH solution with the triazole derivative).
If a sample blank was used, the corrected sample absorbance should be used: A_sample = A_(sample+DPPH) - A_sample_blank .
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[6]
To determine the IC50 value:
-
Plot a graph of the percentage of scavenging activity against the corresponding concentrations of the triazole derivative.
-
The IC50 value can be determined from the graph by finding the concentration that corresponds to 50% scavenging activity.
-
Alternatively, a linear regression analysis can be performed on the linear portion of the dose-response curve. The equation of the line (y = mx + c) can then be used to calculate the IC50 value by setting y = 50.[17][18]
IC50 Calculation Example: If the linear regression equation is: % Scavenging Activity = 0.5 * [Concentration (µg/mL)] + 10 To find the IC50, set % Scavenging Activity to 50: 50 = 0.5 * (IC50) + 10 40 = 0.5 * (IC50) IC50 = 80 µg/mL
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results obtained from the DPPH assay, the following points should be considered:
-
Positive Control: Always include a well-characterized standard antioxidant as a positive control. This allows for the comparison of the activity of the test compounds and validates the assay performance.
-
Reproducibility: Perform all experiments in triplicate to ensure the reproducibility of the results. The standard deviation should be calculated and reported.
-
Linear Range: Ensure that the concentrations of the test compounds used fall within the linear range of the assay.
-
Method Validation: For rigorous studies, the assay should be validated for parameters such as linearity, precision, and accuracy.[19][20]
Troubleshooting
| Problem | Possible Cause | Solution |
| Inconsistent readings | Pipetting errors, improper mixing | Ensure accurate pipetting and thorough mixing of solutions. |
| Low scavenging activity | Compound is not a potent antioxidant, incorrect concentration | Test a wider range of concentrations. Verify the purity of the compound. |
| High absorbance in blank | Contaminated solvent | Use fresh, high-purity solvent. |
| Drifting absorbance of DPPH control | DPPH solution is degrading | Prepare fresh DPPH solution and protect it from light. |
Conclusion
The DPPH radical scavenging assay is a robust and efficient method for the preliminary screening of the antioxidant activity of triazole derivatives. By understanding the underlying principles, adhering to a well-defined protocol, and performing careful data analysis, researchers can obtain reliable and reproducible results. This information is invaluable in the early stages of drug discovery and development for identifying promising antioxidant candidates within the vast chemical space of triazole compounds.
References
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Improved DPPH determination for antioxidant activity spectrophotometric assay. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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DPPH Scavenging Assay Protocol- Detailed Procedure. (2024, February 23). ACME Research Solutions. Retrieved January 22, 2026, from [Link]
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DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved January 22, 2026, from [Link]
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Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. Retrieved January 22, 2026, from [Link]
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SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). Retrieved January 22, 2026, from [Link]
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Harmankaya, R., & Harmankaya, H. (2022). Antioxidant Properties of 1,2,4-Triazoles. ISRES. Retrieved January 22, 2026, from [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 22, 2026, from [Link]
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Antioxidant Assay: The DPPH Method. (n.d.). Retrieved January 22, 2026, from [Link]
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Preparation of DPPH Solution. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
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Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved January 22, 2026, from [Link]
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Harmankaya, R., & Harmankaya, H. (2022). Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. ResearchGate. Retrieved January 22, 2026, from [Link]
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Antioxidant study and Molecular docking of sugar-triazole derivatives. (n.d.). BIO Web of Conferences. Retrieved January 22, 2026, from [Link]
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Gulcin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. Retrieved January 22, 2026, from [Link]
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How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. (2023, December 7). YouTube. Retrieved January 22, 2026, from [Link]
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How to prepare DPPH when measuring the antioxidants not rate?. (2016, January 28). ResearchGate. Retrieved January 22, 2026, from [Link]
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Al-Ostoot, F. H., et al. (2023). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. National Institutes of Health. Retrieved January 22, 2026, from [Link]
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DPPH· scavenging mechanisms by an antioxidant (AH). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Adnan, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. Retrieved January 22, 2026, from [Link]
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El-Metwaly, N. M., et al. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][6][14]triazole Derivatives. ChemRxiv. Retrieved January 22, 2026, from [Link]
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Al-Duais, M. A., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. Retrieved January 22, 2026, from [Link]
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Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. (2024, May 23). YouTube. Retrieved January 22, 2026, from [Link]
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DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved January 22, 2026, from [Link]
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How can I calculate IC50 in DPPH test?. (2022, April 3). ResearchGate. Retrieved January 22, 2026, from [Link]
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- Magalhães, L. M., et al. (2017). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Molecules, 22(1), 102.
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Pisoschi, A. M., et al. (2021). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. Retrieved January 22, 2026, from [Link]
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Özyürek, M., et al. (2021). A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs. National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Kingori, S. M., et al. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. Scirp.org. Retrieved January 22, 2026, from [Link]
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IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Wnorowski, A., et al. (2022). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Shakir, R. M., et al. (2022). Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. ResearchGate. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Antifungal Susceptibility Testing of 1,2,4-Triazole-3-Thiol Derivatives against Candida albicans
Introduction: The Imperative for Novel Antifungal Agents
In recent decades, the incidence of invasive fungal infections has risen dramatically, posing a significant threat to human health, particularly in immunocompromised populations. Candida albicans, an opportunistic fungal pathogen, remains a primary cause of both mucosal and systemic candidiasis. The widespread use and, at times, prophylactic prescription of existing antifungal agents, such as fluconazole, have led to the emergence of drug-resistant strains, complicating treatment and elevating mortality rates. This escalating resistance underscores the urgent need for the discovery and development of novel antifungal compounds with distinct mechanisms of action.
The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs, with prominent examples including fluconazole and itraconazole.[1] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death or growth inhibition. Derivatives of 1,2,4-triazole-3-thiol represent a promising class of compounds for the development of new antifungal agents, and this document provides a comprehensive guide to the screening and evaluation of their in vitro activity against Candida albicans.
This application note details the standardized methodology for determining the minimum inhibitory concentration (MIC) of novel 1,2,4-triazole-3-thiol derivatives against C. albicans, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Scientific Principles and Experimental Rationale
The cornerstone of antifungal susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as standardized in the CLSI document M27, is the reference method for testing the susceptibility of yeasts that cause invasive infections.[3][4][5] This method offers a quantitative result and is considered the gold standard for its reproducibility and established interpretative criteria for many antifungal agents.
The rationale for the key components of this protocol is as follows:
-
Standardized Inoculum: The density of the starting fungal inoculum is critical for the reproducibility of MIC results. A standardized inoculum ensures that the number of fungal cells is consistent across all wells of the microtiter plate, preventing false-low or false-high MIC values.
-
RPMI-1640 Medium: This defined, buffered medium provides the necessary nutrients for the growth of Candida species and maintains a stable pH, which is crucial as the antifungal activity of some compounds can be pH-dependent.
-
Serial Dilution: A two-fold serial dilution of the test compounds allows for the determination of the MIC over a wide range of concentrations, providing a precise measure of the compound's potency.
-
Quality Control Strains: The inclusion of well-characterized quality control (QC) strains, such as C. albicans ATCC 90028, is essential for validating the accuracy and reproducibility of the assay.[6][7][8] The MIC values for these strains should fall within a predefined range for the results of the experimental compounds to be considered valid.
-
Visual Endpoint Reading: The determination of the MIC is based on a significant reduction in visible growth compared to the growth control well. This visual assessment remains a reliable and widely accepted method for endpoint determination in antifungal susceptibility testing.
Experimental Workflow Overview
Caption: High-level workflow for antifungal susceptibility testing.
Detailed Protocols
Protocol 1: Synthesis and Preparation of 1,2,4-Triazole-3-thiol Derivatives
The synthesis of 1,2,4-triazole-3-thiol derivatives often begins with the reaction of a carboxylic acid with thiocarbohydrazide.[9]
Exemplary Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol:
-
Combine equimolar amounts of benzoic acid and thiocarbohydrazide.
-
Heat the mixture until it melts and maintain a temperature of approximately 145°C for 40 minutes.
-
Allow the mixture to cool to room temperature.
-
Treat the resulting solid with a sodium bicarbonate solution to neutralize any unreacted acid.
-
Wash the product with water and collect it by filtration.
-
Recrystallize the solid product from a suitable solvent, such as an ethanol/dimethylformamide mixture, to yield the purified 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
Note: This is a generalized procedure. Specific reaction conditions and purification methods may need to be optimized for different derivatives.
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of the synthesized 1,2,4-triazole-3-thiol derivative.
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The inherent polarity of the triazole ring can aid in improving water solubility, but DMSO is often required for initial solubilization of novel organic compounds.[10]
-
Ensure the compound is completely dissolved by vortexing or gentle warming.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Candida albicans Inoculum
-
Streak a culture of Candida albicans (e.g., ATCC 90028 for quality control, or clinical isolates for screening) onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubate the plate at 35°C for 24-48 hours to obtain well-isolated colonies.
-
Select 2-3 large colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more colonies or sterile saline. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Prepare a working inoculum by diluting the 0.5 McFarland suspension 1:1000 in RPMI-1640 medium. This will result in a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
Protocol 3: Broth Microdilution Antifungal Susceptibility Assay
This protocol is adapted from the CLSI M27 guidelines.[3][11][12]
-
Plate Preparation:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well U-bottom microtiter plate.
-
Prepare a starting dilution of the test compound by adding a calculated volume of the DMSO stock solution to a known volume of RPMI-1640 medium. The final concentration of DMSO should not exceed 1% in the first well, as higher concentrations can inhibit fungal growth.
-
Add 200 µL of this starting dilution of the test compound to well 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2.
-
Mix the contents of well 2 by pipetting up and down several times.
-
Continue this two-fold serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 100 µL.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the working fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
-
Incubation:
-
Cover the plate with a lid and incubate at 35°C for 24-48 hours in a non-CO2 incubator.
-
-
MIC Determination:
-
Following incubation, read the plate visually using a reading mirror.
-
The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control well (well 11).
-
Caption: Step-by-step broth microdilution protocol.
Data Presentation and Interpretation
The results of the antifungal susceptibility testing should be presented in a clear and concise tabular format, allowing for easy comparison of the activity of different derivatives.
Table 1: Example MIC Data for 1,2,4-Triazole-3-thiol Derivatives against Candida albicans
| Compound ID | R1 Group | R2 Group | MIC (µg/mL) against C. albicans ATCC 90028 |
| TZD-001 | Phenyl | H | 16 |
| TZD-002 | 4-Chlorophenyl | H | 4 |
| TZD-003 | 2,4-Dichlorophenyl | H | 2 |
| TZD-004 | Phenyl | Methyl | >64 |
| Fluconazole | - | - | 1 |
| C. krusei ATCC 6258 (QC) | - | - | 32 (for Fluconazole) |
Interpretation of MIC Values:
For novel compounds, there are no established clinical breakpoints. Therefore, the activity is typically compared to that of a standard antifungal agent, such as fluconazole. A lower MIC value indicates greater potency. A systematic review has proposed a classification scheme for the anti-Candida activity of novel compounds, which can serve as a useful guide[13]:
-
Very Strong Bioactivity: MIC < 3.515 µg/mL
-
Strong Bioactivity: 3.516 - 25 µg/mL
-
Moderate Bioactivity: 26 - 100 µg/mL
-
Weak Bioactivity: 101 - 500 µg/mL
-
Very Weak Bioactivity: 501 - 2000 µg/mL
-
No Bioactivity: MIC > 2000 µg/mL
Based on this classification, in the example data above, TZD-003 would be considered to have very strong bioactivity, while TZD-002 would have strong bioactivity.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the generated data, the following checks and balances are integral to the protocol:
-
Sterility Control: The sterility control well (well 12) should show no signs of growth. Any turbidity in this well indicates contamination of the medium or plate, and the results of that plate should be discarded.
-
Growth Control: The growth control well (well 11) must show adequate turbidity, indicating that the fungal inoculum was viable and the medium supported growth.
-
Quality Control (QC) Strain Performance: The MIC of the reference antifungal (e.g., fluconazole) against the QC strain (C. albicans ATCC 90028) must fall within the established acceptable range as defined by CLSI. For example, the acceptable range for fluconazole against C. albicans ATCC 90028 is typically 0.25 - 1.0 µg/mL. If the QC result is out of range, it may indicate issues with the medium, inoculum preparation, incubation conditions, or the antifungal agent itself, and the entire batch of tests should be repeated.
-
Reproducibility: Key experiments should be repeated on different days to ensure the reproducibility of the MIC values.
By strictly adhering to these internal validation steps, researchers can have high confidence in the accuracy and comparability of their antifungal susceptibility testing results.
References
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Pundir, R., Khan, A., & Rawal, R. K. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. BMC Chemistry, 12(1), 1-13. Available at: [Link]
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Kumar, A., Kumar, S., & Singh, J. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Pharmaceutical Sciences, 84(4), 935-943. Available at: [Link]
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Zarychta, B., & Brzezińska, E. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(14), 5427. Available at: [Link]
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Arendrup, M. C., et al. (2020). How to interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472. Available at: [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0. Available at: [Link]
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Pundir, R., Khan, A., & Rawal, R. K. (2018). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]
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de Oliveira, V. M., et al. (2021). Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. Journal of Fungi, 7(4), 284. Available at: [Link]
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Colombo, A. L., et al. (2013). SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. Revista do Instituto de Medicina Tropical de São Paulo, 55(3), 177-184. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. Available at: [Link]
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Zhang, L., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 894373. Available at: [Link]
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Rex, J. H., et al. (2008). Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard. Semantic Scholar. Available at: [Link]
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Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. Available at: [Link]
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Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate. Available at: [Link]
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Kim, J., et al. (2015). Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2014). Design and synthesis of novel antifungal triazole derivatives with good activity and water solubility. ResearchGate. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2008). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. Available at: [Link]
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Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. RePub, Erasmus University Repository. Available at: [Link]
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Al-Obaidi, H., et al. (2023). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Medical Microbiology, 72(3). Available at: [Link]
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Pfaller, M. A., et al. (1994). Selection of Candidate Quality Control Isolates and Tentative Quality Control Ranges for In Vitro Susceptibility Testing of Yeast Isolates by National. ASM Journals. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI Website. Available at: [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available at: [Link]
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Bao, J., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235084. Available at: [Link]
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Guan, Q., et al. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 66(15), 10255-10285. Available at: [Link]
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El-Gohary, N. S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19374. Available at: [Link]
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El Idrissi, M., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2541. Available at: [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of Metal Complexes with 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol
Introduction: The Therapeutic Potential of Triazole-Based Metal Complexes
The confluence of coordination chemistry and medicinal science has paved the way for the development of novel therapeutic agents with unique mechanisms of action. Among these, metal complexes of heterocyclic ligands have garnered significant attention due to their diverse pharmacological activities. The 1,2,4-triazole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the backbone of numerous antifungal, antiviral, and anticancer drugs[1]. The incorporation of a thiol group at the 3-position and aryl substituents at the 4- and 5-positions of the triazole ring creates a versatile N,S-donor ligand capable of forming stable complexes with a variety of transition metals.
This guide focuses on the synthesis, characterization, and biological evaluation of metal complexes formed with 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol . The strategic design of this ligand, featuring a phenyl group at the N4 position and a methoxy-substituted phenyl group at the C5 position, allows for a systematic investigation of its coordination chemistry and the subsequent biological activities of its metal complexes. The methoxy group, with its electron-donating nature, can modulate the electronic properties of the ligand and its complexes, potentially influencing their therapeutic efficacy.
The chelation of this ligand to metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II) is anticipated to enhance its biological activity. This enhancement is often attributed to the principles of chelation theory, which posits that the partial sharing of the metal ion's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex. This, in turn, facilitates the penetration of the complex through the lipid layers of microbial and cancer cell membranes, leading to enhanced bioactivity[2][3].
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals. It details the synthesis of the ligand, the formation of its metal complexes, their thorough characterization using various spectroscopic and analytical techniques, and the evaluation of their potential as anticancer and antimicrobial agents.
Part 1: Synthesis of the Ligand: 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol
The synthesis of the target ligand is a multi-step process that begins with the preparation of a substituted thiosemicarbazide, followed by cyclization to form the triazole ring.
Protocol 1: Synthesis of 1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide
Rationale: This initial step involves the reaction of 4-methoxybenzoyl chloride with 4-phenylthiosemicarbazide. The acyl chloride provides the 4-methoxyphenyl moiety, while the 4-phenylthiosemicarbazide introduces the phenyl group and the thiourea backbone necessary for the subsequent cyclization into the triazole ring.
Materials:
-
4-Methoxybenzoyl chloride
-
4-Phenylthiosemicarbazide
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-phenylthiosemicarbazide (0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution in an ice bath and add anhydrous pyridine (0.1 mol) dropwise with constant stirring.
-
To this cooled solution, add a solution of 4-methoxybenzoyl chloride (0.1 mol) in 50 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Gently reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide.
Protocol 2: Cyclization to 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol
Rationale: The synthesized thiosemicarbazide derivative undergoes base-catalyzed intramolecular cyclization to form the 1,2,4-triazole ring. The elimination of a water molecule leads to the formation of the stable heterocyclic system.
Materials:
-
1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide
-
Sodium hydroxide (2N aqueous solution)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Reflux condenser
-
pH paper
Procedure:
-
Suspend the 1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide (0.05 mol) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add 50 mL of a 2N aqueous sodium hydroxide solution to the suspension.
-
Reflux the reaction mixture for 6-8 hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to yield pure 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol.
Part 2: Synthesis of Metal Complexes
The synthesized ligand, which we will now refer to as L , possesses two primary coordination sites: the sulfur atom of the thiol group and one of the nitrogen atoms of the triazole ring. This allows it to act as a bidentate ligand, forming stable chelate rings with transition metal ions.
Protocol 3: General Procedure for the Synthesis of M(II) Complexes of L (M = Co, Ni, Cu, Zn)
Rationale: The metal complexes are synthesized by reacting the ligand with the corresponding metal(II) salt in a suitable solvent. The choice of a 2:1 ligand-to-metal molar ratio is based on the bidentate nature of the ligand and the common coordination numbers of the selected metals.
Materials:
-
5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol (L)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Zinc(II) chloride (ZnCl₂)
-
Ethanol or Methanol (absolute)
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve the ligand L (2 mmol) in 50 mL of hot absolute ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the respective metal salt (1 mmol) (CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂) in 20 mL of absolute ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Upon addition, a change in color and/or the formation of a precipitate is typically observed.
-
Reflux the reaction mixture for 3-4 hours to ensure complete complex formation.
-
Cool the mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid with small portions of cold ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Diagram of Ligand Synthesis and Complexation Workflow
Caption: Workflow for the synthesis of the triazole-thiol ligand and its subsequent metal complexes.
Part 3: Physicochemical Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds and to elucidate the coordination mode of the ligand to the metal ions.
Spectroscopic Analysis
3.1.1 Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a powerful tool to identify key functional groups and to determine the coordination sites of the ligand. The disappearance or shifting of characteristic vibrational bands upon complexation provides direct evidence of coordination.
Protocol 4: FT-IR Analysis
-
Prepare KBr pellets of the ligand and its metal complexes.
-
Record the FT-IR spectra in the range of 4000-400 cm⁻¹.
-
Analyze the spectra for characteristic vibrational bands.
Expected Observations and Interpretation:
| Functional Group | Ligand (L) Wavenumber (cm⁻¹) | Metal Complexes Wavenumber (cm⁻¹) | Interpretation of Changes upon Complexation |
| ν(N-H) of triazole | ~3100-3000 | Shifted or broadened | Involvement of a ring nitrogen atom in coordination. |
| ν(C=N) of triazole | ~1610-1590 | Shift to lower or higher frequency | Indicates coordination of a nitrogen atom of the triazole ring. |
| ν(C=S) (thione form) | ~1280-1250 | Shift to lower frequency | Confirms the involvement of the sulfur atom in coordination. |
| ν(M-N) | - | ~500-450 | Appearance of new bands confirms the formation of a metal-nitrogen bond. |
| ν(M-S) | - | ~400-350 | Appearance of new bands confirms the formation of a metal-sulfur bond. |
3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the diamagnetic ligand and its Zn(II) complex. The chemical shifts of protons and carbons near the coordination sites are expected to change upon complexation.
Protocol 5: NMR Analysis
-
Dissolve the ligand and its Zn(II) complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record the ¹H and ¹³C NMR spectra.
Expected Spectral Data for the Ligand (L):
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic Protons | 7.0-8.0 (multiplet) | 114-160 |
| -OCH₃ Protons | ~3.8 (singlet) | ~55 |
| -SH Proton | 13.0-14.0 (broad singlet) | - |
| Triazole C3 (C=S) | - | ~168 |
| Triazole C5 | - | ~150 |
Upon complexation with Zn(II), the -SH proton signal is expected to disappear, indicating deprotonation and coordination through the sulfur atom. The signals for the aromatic protons and carbons adjacent to the coordinating nitrogen and sulfur atoms may also show a downfield or upfield shift.
3.1.3 UV-Visible Spectroscopy and Magnetic Susceptibility
Rationale: UV-Visible spectroscopy provides information about the electronic transitions within the complexes and can help in determining their geometry. Magnetic susceptibility measurements distinguish between diamagnetic (e.g., Zn(II)) and paramagnetic (e.g., Co(II), Ni(II), Cu(II)) complexes and provide insights into their electronic structure and geometry.
Protocol 6: UV-Vis and Magnetic Moment Determination
-
Dissolve the complexes in a suitable solvent (e.g., DMF or DMSO).
-
Record the electronic spectra in the range of 200-800 nm.
-
Measure the magnetic susceptibility of the solid complexes at room temperature using a Gouy balance or a SQUID magnetometer.
Expected Geometries and Magnetic Moments:
| Metal Ion | Expected Geometry | d-d Transitions (cm⁻¹) | Magnetic Moment (B.M.) |
| Co(II) | Tetrahedral/Octahedral | ~15000-17000 (ν₃), ~6000-8000 (ν₁) | 4.3-5.2 (Octahedral) or 4.2-4.8 (Tetrahedral) |
| Ni(II) | Octahedral | ~25000 (ν₃), ~15000 (ν₂), ~9000 (ν₁) | 2.9-3.4 |
| Cu(II) | Distorted Octahedral/Square Planar | ~14000-18000 (broad band) | 1.9-2.2 |
| Zn(II) | Tetrahedral | No d-d transitions | Diamagnetic |
Part 4: Biological Evaluation
The synthesized ligand and its metal complexes can be screened for their potential as anticancer and antimicrobial agents.
In Vitro Anticancer Activity: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically. This allows for the determination of the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Protocol 7: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the ligand and its metal complexes in DMSO. Serially dilute the compounds in the culture medium to achieve a range of concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values by plotting the percentage of viability against the compound concentration.
Diagram of MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
Rationale: The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds. The compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Protocol 8: Agar Well Diffusion Assay
-
Microbial Cultures: Prepare fresh overnight cultures of test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) and fungi (e.g., Candida albicans).
-
Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Well Preparation: Create uniform wells (6 mm in diameter) in the agar plates using a sterile cork borer.
-
Compound Loading: Prepare solutions of the ligand and its metal complexes in DMSO at a specific concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each solution to the wells. Include a DMSO control and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
Expected Results:
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| Ligand (L) | - | - | - |
| [Co(L)₂] | - | - | - |
| [Ni(L)₂] | - | - | - |
| [Cu(L)₂] | - | - | - |
| [Zn(L)₂] | - | - | - |
| Positive Control | - | - | - |
| DMSO | No inhibition | No inhibition | No inhibition |
Note: The table should be filled with the experimentally obtained data.
Part 5: Mechanism of Biological Action
The enhanced biological activity of the metal complexes compared to the free ligand can be attributed to several factors. The coordination of the metal ion to the ligand can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Once inside the cell, the metal complex can exert its cytotoxic or antimicrobial effects through various mechanisms.
Anticancer Mechanism: Metal complexes can induce cancer cell death through multiple pathways. One proposed mechanism involves the generation of reactive oxygen species (ROS) due to the redox properties of the metal ion[4]. The increased levels of ROS can lead to oxidative stress, damage to cellular components such as DNA and proteins, and ultimately trigger apoptosis (programmed cell death)[5][6]. Furthermore, these complexes can interact with and inhibit the function of crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases[7].
Antimicrobial Mechanism: The antimicrobial action of these metal complexes is also multifaceted. The increased lipophilicity upon chelation allows for better penetration of the microbial cell wall and membrane[2]. Once inside the microbial cell, the complex can disrupt cellular processes by:
-
Inhibiting enzyme function: The metal ion can bind to the active sites of essential enzymes, rendering them inactive[2][7].
-
Interfering with nutrient uptake: The complex can alter the permeability of the cell membrane, leading to a leakage of essential cellular components and impaired nutrient uptake.
-
Binding to DNA: The complex can interact with the microbial DNA, inhibiting replication and transcription, and ultimately leading to cell death[2][7].
Conclusion and Future Perspectives
The protocols detailed in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of metal complexes with 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol. The results obtained from these studies will contribute to a deeper understanding of the structure-activity relationships of these compounds and their potential as novel therapeutic agents. The versatility of the triazole-thiol ligand allows for further modifications, such as the introduction of different substituents on the phenyl rings, to fine-tune the biological activity of the resulting metal complexes. Future research could focus on elucidating the precise molecular targets of these complexes and exploring their in vivo efficacy and toxicity profiles, paving the way for their potential development as next-generation anticancer and antimicrobial drugs.
References
-
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (URL: [Link])
-
SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 4-{[(Z)-(2-METHOXYPHENYL) METHYLIDENE] AMINO}-5-PHENYL- 4H-1, 2, 4-TRIAZOLE-3-THIOLWITH SOME TRANSITION METAL COMPLEXES. (URL: [Link])
-
SPECTRAL AND MAGNETIC STUDIES OF THE Co(II), Ni(II), Zn(II), AND Cd(II) COMPLEXES WITH 1H-1,2,4-TRIAZOLE-3-THIOL AND 3-AMINO-5-MERCAPTO-1,2,4-TRIAZOLE. (URL: [Link])
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity. (URL: [Link])
-
Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. (URL: [Link])
-
Metal Anticancer Complexes - Activity, Mechanism of Action, Future Perspectives. (URL: [Link])
-
Metal complexes against multidrug-resistant bacteria: recent advances (2020–present). (URL: [Link])
-
Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy. (URL: [Link])
-
IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. (URL: [Link])
-
Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes. (URL: [Link])
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF NS DONOR LIGAND AND ITS TRANSITION METAL COMPLEXES. (URL: [Link])
-
Anticancer Applications of Gold Complexes: Structure–Activity Review. (URL: [Link])
-
Metal Complexes as Antimicrobial Agents. (URL: [Link])
-
Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. (URL: [Link])
-
Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents. (URL: [Link])
-
IC50% of the synthesized compounds against MCF‐7 and HCT‐116 cells. (URL: [Link])
-
Development of Antibacterial and Antifungal Triazole Chromium(III) and Cobalt(II) Complexes: Synthesis and Biological Activity Evaluations. (URL: [Link])
-
4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. (URL: [Link])
-
Anticancer Activity of Metal Complexes: Involvement of Redox Processes. (URL: [Link])
-
New trends for metal complexes with anticancer activity. (URL: [Link])
-
Magnetic susceptibility data of the mixed metal (II) complexes. (URL: [Link])
-
Screening results for antimicrobial activity, showing the inhibition... (URL: [Link])
-
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (URL: [Link])
-
Synthesis and characterization of Mn(II) complexes of 4-phenyl(phenyl-acetyl)-3-thiosemicarbazide, 4-amino-5-phenyl-1,2,4-triazole-3-thiolate, and their application towards electrochemical oxygen reduction reaction. (URL: [Link])
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (URL: [Link])
-
Inhibition zones of complexes (8, 15 and 16) against (a) Staphylococcus aureus. (URL: [Link])
-
Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (URL: [Link])
-
IC50 values of the tested compounds against MCF7 and HCT116 cell lines. (URL: [Link])
-
The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. (URL: [Link])
-
Triazole metal based complexes as antibacterial/antifungal agents. (URL: [Link])
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (URL: [Link])
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (URL: [Link])
-
Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (URL: [Link])
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (URL: [Link])
-
Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol. (URL: [Link])
-
Chemistry of 1, 2, 4-Triazole: A Review Article. (URL: [Link])
- Five-Coordinate Zinc(II) Complex: Synthesis, Characterization, Molecular Structure, and Antibacterial Activities of Bis-[ (E) -2-hydroxy- N -. (URL: https://www.researchgate.
-
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (URL: [Link])
-
Synthesis and Characterisation of Copper(II) Complexes of 4-Amino-3-hydrazino-5-mercapto-1, 2, 4-triazole. (URL: [Link])
-
(PDF) Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. (URL: [Link])
-
(PDF) Novel Nickel (II), Copper(II) and Zn(II) Complexes bearing Triazole based Ligand: Synthesis, Characterization, Antimicrobial and Antioxidant Activities. (URL: [Link])
-
Magnetic properties of mixed ligand complex of cobalt(II) with 2-pyridinealdoxime and triazole. (URL: [Link])
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Application Notes & Protocols: The Role of Substituted Triazoles in Modern Agrochemical Development
Preamble: The Enduring Significance of the Triazole Scaffold
The triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as one of the most vital structural motifs in the development of modern agrochemicals.[1][2][3] Its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and dipole character—allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[3][4] This guide provides an in-depth exploration of the application of substituted 1,2,4-triazoles and, to a lesser extent, 1,2,3-triazoles, in creating highly effective fungicides, herbicides, and plant growth regulators. We will move beyond simple recitation of facts to dissect the causal mechanisms, structure-activity relationships (SAR), and the practical, field-proven protocols that underpin the discovery and validation of these essential agricultural tools.[1][5]
Section 1: Triazole Fungicides - The Cornerstone of Disease Management
Triazole fungicides represent the largest and most economically significant class of azole-based agrochemicals, indispensable for controlling a broad spectrum of fungal pathogens in major crops.[6][7] Their success is rooted in a highly specific and potent mechanism of action.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mode of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51 or Erg11p).[7][8][9] This enzyme is critical in the fungal ergosterol biosynthesis pathway, which produces the primary sterol component of fungal cell membranes.
Causality Explained: Ergosterol is functionally analogous to cholesterol in mammalian cells, providing structural integrity and regulating the fluidity of the fungal plasma membrane.[7] By inhibiting CYP51, triazoles block the conversion of lanosterol to ergosterol. This leads to two critical downstream effects:
-
Depletion of Ergosterol: The lack of functional ergosterol disrupts membrane integrity, leading to increased permeability and leakage of cellular contents.[10]
-
Accumulation of Toxic Sterol Intermediates: The buildup of methylated sterol precursors (like lanosterol) is toxic and further disrupts membrane structure and the function of membrane-bound enzymes.[7][10]
This dual-pronged assault results in the cessation of fungal growth (a fungistatic effect) and, ultimately, cell death.[7] The specificity of this mechanism is key; while vertebrates also have sterol demethylases, the fungal CYP51 enzyme possesses distinct structural features, allowing for selective targeting by triazole compounds.
Caption: Mechanism of triazole fungicides via inhibition of the ergosterol pathway.
Protocol: Synthesis of a Substituted 1,2,4-Triazole Fungicide Analogue
This protocol describes a common synthetic route for creating a 1-(substituted-phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone scaffold, a core structure in many commercial fungicides. The rationale is based on the nucleophilic substitution of a halogen with the triazole anion.
Materials:
-
2-bromo-4'-chloroacetophenone
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1H-1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (100 mL).
-
Causality Note: Potassium carbonate is a mild base used to deprotonate the 1H-1,2,4-triazole, forming the nucleophilic triazolide anion. DMF is an excellent polar aprotic solvent that facilitates this type of Sₙ2 reaction.
-
-
Addition of Electrophile: Stir the mixture at room temperature for 30 minutes. Add 2-bromo-4'-chloroacetophenone (1.1 eq) dissolved in a minimal amount of DMF.
-
Reaction: Heat the mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is complete when the starting acetophenone spot is no longer visible on the TLC plate.
-
-
Workup: Cool the reaction to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form.
-
Extraction: If a precipitate does not form or is oily, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Causality Note: Extraction with EtOAc moves the desired organic product from the aqueous phase to the organic phase, leaving behind inorganic salts.
-
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Protocol: In Vitro Antifungal Bioassay (Poisoned Food Technique)
This protocol assesses the efficacy of a synthesized triazole compound against a common plant pathogen, such as Fusarium graminearum.[5] The core principle is to measure the inhibition of mycelial growth on a nutrient medium amended with the test compound.
Materials:
-
Synthesized triazole compound
-
Fusarium graminearum pure culture on Potato Dextrose Agar (PDA)
-
Sterile PDA medium
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator set to 25°C
-
Digital calipers
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in DMSO.
-
Causality Note: DMSO is used as it can dissolve a wide range of organic compounds and is miscible with the aqueous PDA medium.
-
-
Amended Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm).
-
Self-Validation: Prepare two control plates: a negative control (PDA only) and a solvent control (PDA + DMSO at the highest volume used for the test compounds). This ensures that the solvent itself does not inhibit fungal growth.
-
-
Plating: Pour approximately 20 mL of each amended medium into sterile petri dishes and allow them to solidify. Prepare three replicate plates for each concentration and control.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing F. graminearum culture. Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with parafilm and incubate them in the dark at 25°C.
-
Data Collection: After 72-96 hours, or when the mycelium in the negative control plate has reached the edge, measure two perpendicular diameters of the fungal colony on each plate.
-
Data Analysis: Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
-
EC₅₀ Determination: Plot the percentage inhibition against the log of the concentration and use probit analysis to determine the Effective Concentration required to inhibit 50% of growth (EC₅₀).
| Compound | Target Pathogen | EC₅₀ (ppm) |
| Triazole Analogue 1 | Fusarium graminearum | 5.2 |
| Triazole Analogue 2 | Fusarium graminearum | 1.8 |
| Tebuconazole (Control) | Fusarium graminearum | 0.9 |
| Table 1: Example efficacy data for novel triazole analogues compared to a commercial standard. |
Section 2: Triazole Herbicides - Targeting Essential Plant Pathways
While fungicides are the most common application, the triazole scaffold is also present in herbicides that target unique plant-specific enzymes.[1][11]
Mechanism of Action: PPO and ALS Inhibition
1,2,4-triazole herbicides primarily act by inhibiting one of two key enzymes:
-
Protoporphyrinogen Oxidase (PPO) Inhibitors: These herbicides block the PPO enzyme, which is crucial for chlorophyll and heme biosynthesis. Inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that rapidly destroy cell membranes, causing bleaching and necrosis.[5]
-
Acetolactate Synthase (ALS) Inhibitors: Also known as acetohydroxyacid synthase (AHAS), this enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS starves the plant of these essential amino acids, leading to a cessation of growth and eventual death.[5]
Protocol: Seed Germination and Early Seedling Growth Bioassay
This bioassay is a fundamental screen for herbicidal activity, assessing the effect of a test compound on the germination and growth of a model weed species (e.g., Amaranthus retroflexus - redroot pigweed).
Materials:
-
Synthesized triazole compound
-
Seeds of Amaranthus retroflexus
-
Filter paper (Whatman No. 1)
-
Petri dishes (90 mm)
-
Growth chamber with controlled light and temperature (e.g., 25°C, 16:8 light:dark cycle)
-
Test compound stock solution in acetone or DMSO
Step-by-Step Methodology:
-
Preparation: Place two layers of filter paper into each petri dish.
-
Treatment Application: Prepare a series of dilutions of the test compound (e.g., 1, 10, 100, 1000 ppm). Apply 5 mL of each test solution to the filter paper in the respective petri dishes.
-
Self-Validation: A negative control (distilled water) and a solvent control (water with the same concentration of acetone/DMSO as the treatments) are mandatory to isolate the effect of the test compound.
-
-
Seeding: Place 25 seeds of A. retroflexus evenly onto the moistened filter paper in each dish. Prepare three to four replicates per treatment.
-
Incubation: Seal the dishes with parafilm and place them in a growth chamber under controlled conditions.
-
Data Collection (7-10 days): After the incubation period, record the following for each dish:
-
Germination percentage.
-
Shoot length of each germinated seedling.
-
Root length of each germinated seedling.
-
-
Data Analysis: Calculate the average shoot and root length for each treatment. Express the results as a percentage of inhibition relative to the solvent control. Determine the GR₅₀ (the concentration required to cause a 50% reduction in growth) via regression analysis.
Section 3: Triazoles as Plant Growth Regulators (PGRs)
Certain substituted triazoles exhibit potent plant growth regulating properties by interfering with hormone biosynthesis.[12][13][14]
Mechanism of Action: Gibberellin Biosynthesis Inhibition
Triazole PGRs, such as paclobutrazol and uniconazole, function by inhibiting cytochrome P450-dependent monooxygenases involved in the gibberellin (GA) biosynthesis pathway. Gibberellins are plant hormones that are primarily responsible for stem elongation and cell division.
Causality Explained: By blocking GA production, these triazoles lead to a reduction in internode elongation, resulting in plants with a more compact, sturdy stature.[15] This is highly desirable in horticulture for producing ornamental plants with a more appealing shape and in agriculture to reduce lodging (bending over) of cereal crops. An interesting secondary effect is that the precursor pool for GA is shunted towards the production of other hormones like abscisic acid (ABA) and cytokinins, which can enhance the plant's tolerance to abiotic stresses like drought and salinity.[12][14]
Caption: A generalized workflow for the discovery of new triazole agrochemicals.
References
- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT.
- Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery.
- Recent Developments Towards the Synthesis of Triazole Deriv
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- Synthesis of 1,2,4-triazole compounds. ISRES.
- Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Whe
- Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central.
- (PDF) Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains.
- Research progress of triazole derivatives in the discovery of agricultural chemicals. Various.
- Fungicides: Triazoles.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- Triazoles as Plant Growth Regulators and Stress Protectants.
- Progress and challenges in the development of triazole antimicrobials. PubMed Central.
- The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumig
- Precision and Accuracy of Field Versus Laboratory Bioassay Insecticide Efficacy for the Control of Imm
- Structure−Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles.
- The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity. MDPI.
- The effect of triazole fungicide - Knowledge.
- Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI.
- Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing SL.
- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain University.
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Application Notes and Protocols for Utilizing 1,2,4-Triazole-3-thiols as Corrosion Inhibitors for Mild Steel
Introduction: The Enduring Challenge of Mild Steel Corrosion
Mild steel, a cornerstone of modern industry, remains highly susceptible to corrosion, particularly in acidic environments prevalent in processes such as industrial cleaning, acid pickling, and oil and gas exploration. This degradation leads to significant economic losses, safety hazards, and environmental concerns. The application of corrosion inhibitors is a primary and cost-effective strategy to mitigate this damage. Organic compounds containing heteroatoms (N, S, O, P) and π-electrons have proven to be particularly effective due to their ability to adsorb onto the metal surface and form a protective barrier.[1][2] Among these, 1,2,4-triazole-3-thiol derivatives have emerged as a highly promising class of corrosion inhibitors, demonstrating exceptional performance in acidic media.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and mechanistic understanding of 1,2,4-triazole-3-thiols as corrosion inhibitors for mild steel. The protocols outlined herein are designed to be robust and self-validating, grounded in established scientific principles and authoritative standards.
The Scientific Rationale: Why 1,2,4-Triazole-3-thiols?
The remarkable inhibitory action of 1,2,4-triazole-3-thiol and its derivatives stems from their unique molecular structure. The triazole ring, with its three nitrogen atoms, and the exocyclic thiol group provide multiple active centers for adsorption onto the steel surface.[1][3] The presence of lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons in the triazole ring, facilitates strong coordination with the vacant d-orbitals of iron atoms on the mild steel surface.[2][5] This interaction leads to the formation of a stable, protective film that isolates the metal from the corrosive environment.
The mechanism of inhibition is typically a mixed process involving both physisorption (electrostatic interactions) and chemisorption (covalent bonding).[6] The nature of this adsorption can be further elucidated through the study of adsorption isotherms.
Synthesis of 1,2,4-Triazole-3-thiol Derivatives
A common and efficient method for synthesizing 1,2,4-triazole-3-thiol derivatives involves the reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[7] Another approach involves the condensation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with an appropriate aldehyde or ketone to form Schiff bases.[1][5]
Illustrative Synthesis Protocol (Schiff Base Formation): [1][5]
-
Reactant Preparation: Dissolve equimolar amounts of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and a selected aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) in a suitable solvent such as methanol or ethanol.
-
Catalysis: Add a few drops of a catalyst, for instance, concentrated sulfuric acid, to the reaction mixture.
-
Reflux: Heat the mixture under reflux for a specified period, typically ranging from 30 minutes to a few hours, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture. The resulting precipitate is then filtered, washed with a hot solvent (like methanol) to remove unreacted starting materials, and dried.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Evaluation of Corrosion Inhibition Performance
A multi-faceted approach is essential for a thorough evaluation of the inhibitor's performance. This typically involves a combination of gravimetric, electrochemical, and surface analysis techniques.
Gravimetric Method (Weight Loss)
This classical and straightforward method provides a direct measure of the corrosion rate.[8] It is based on determining the mass loss of a mild steel coupon after immersion in the corrosive medium with and without the inhibitor.
Protocol for Weight Loss Measurement: (Adapted from ASTM G1/G31 standards[9][10][11])
-
Specimen Preparation:
-
Cut mild steel coupons to a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 400, 600, 800, 1200) to achieve a smooth, mirror-like surface.
-
Degrease the specimens with acetone, rinse with distilled water, and dry them in a desiccator.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution, typically 1 M HCl or 0.5 M H₂SO₄.
-
Prepare a series of test solutions containing different concentrations of the 1,2,4-triazole-3-thiol inhibitor.
-
Immerse the pre-weighed coupons in the test solutions (including a blank without inhibitor) for a predetermined period (e.g., 6, 12, 24 hours) at a constant temperature.
-
-
Post-Immersion Processing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons according to ASTM G1-03 standard practice, which may involve washing with a specific cleaning solution (e.g., a solution containing HCl and hexamethylenetetramine) to remove corrosion products without affecting the base metal.[9]
-
Rinse the cleaned coupons with distilled water and acetone, then dry them thoroughly.
-
Reweigh the coupons to obtain the final weight (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel (approx. 7.85 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Techniques
Electrochemical methods offer rapid and detailed insights into the corrosion and inhibition mechanisms.[12] The most common techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). These tests should be conducted in accordance with standards like ASTM G3.[9][10]
Experimental Setup:
-
A standard three-electrode cell is used, consisting of a mild steel specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
The WE is prepared similarly to the weight loss coupons.
-
The cell is filled with the corrosive solution, with and without the inhibitor.
-
Measurements are typically performed after the open-circuit potential (OCP) has stabilized.
Protocol for Potentiodynamic Polarization (PDP): [12][13]
-
Allow the OCP to stabilize for approximately 30-60 minutes.
-
Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log i) versus the applied potential (E).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
The shifts in E_corr and the changes in the slopes of the Tafel plots (βa and βc) provide information on whether the inhibitor is anodic, cathodic, or mixed-type.
-
Protocol for Electrochemical Impedance Spectroscopy (EIS): [14][15]
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is typically represented as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculations:
Surface Analysis Techniques
These methods provide direct visual and compositional evidence of the protective film formed on the mild steel surface.[17]
-
Scanning Electron Microscopy (SEM): Used to observe the surface morphology of the mild steel coupons before and after immersion in the corrosive media, with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[6][18]
-
Atomic Force Microscopy (AFM): Provides three-dimensional surface topography and roughness parameters, offering a quantitative measure of the surface smoothness.[13][19]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the presence of the inhibitor molecules on the metal surface by detecting the characteristic elements of the inhibitor (e.g., C, N, S).[18][20]
Mechanistic Insights: Adsorption Isotherms and Theoretical Studies
Adsorption Isotherms
To understand the interaction between the inhibitor molecules and the mild steel surface, experimental data can be fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin.[21][22] The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is commonly used.[23][24]
The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), is plotted against the inhibitor concentration (C). The goodness of fit to a particular isotherm provides insights into the adsorption mechanism.[25]
Quantum Chemical Calculations
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for correlating the molecular structure of the inhibitors with their performance.[26][27] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ) can be calculated.[28][29]
-
High E_HOMO: Indicates a greater tendency to donate electrons to the metal surface.
-
Low E_LUMO: Suggests a higher ability to accept electrons from the metal.
-
Small ΔE: Implies higher reactivity and thus better inhibition efficiency.
Data Presentation and Visualization
Quantitative Data Summary
| Inhibitor Concentration | Weight Loss | Corrosion Rate (mm/year) | IE% (Weight Loss) | i_corr (µA/cm²) | IE% (PDP) | R_ct (Ω·cm²) | IE% (EIS) |
| Blank | |||||||
| Conc. 1 | |||||||
| Conc. 2 | |||||||
| Conc. 3 |
Table 1: Template for summarizing quantitative corrosion inhibition data.
Visual Diagrams
Caption: Workflow for evaluating corrosion inhibitor performance.
Caption: Schematic of the corrosion inhibition mechanism.
Factors Influencing Inhibition Efficiency
-
Inhibitor Concentration: Generally, inhibition efficiency increases with inhibitor concentration up to a certain critical concentration, after which it may level off.[6][30]
-
Temperature: The effect of temperature is complex. For physisorption, efficiency tends to decrease with increasing temperature, while for chemisorption, it may increase up to a certain point.[31][32][33][34]
-
Molecular Structure: The presence of electron-donating groups on the triazole ring can enhance the electron density at the active centers, leading to stronger adsorption and higher inhibition efficiency.[19]
Conclusion
1,2,4-Triazole-3-thiol derivatives represent a highly effective and versatile class of corrosion inhibitors for mild steel in acidic environments. A systematic approach to their synthesis and evaluation, employing a combination of gravimetric, electrochemical, and surface analysis techniques as detailed in these notes, is crucial for understanding their mechanism of action and optimizing their performance. The provided protocols and theoretical frameworks offer a robust foundation for researchers to advance the development of novel and efficient corrosion protection strategies.
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Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library. [Link]
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Investigation of CO 2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. MDPI. [Link]
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Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water. International Journal of Scientific and Technology Research. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
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Application Notes & Protocols: High-Throughput Screening (HTS) for Novel Antimicrobial Agents
Introduction: Accelerating the Fight Against Antimicrobial Resistance
The rise of antimicrobial resistance (AMR) represents a monumental threat to global public health.[1] With pathogens rapidly evolving resistance to our existing arsenal of antibiotics, the pipeline for new and effective antimicrobial agents has slowed, creating an urgent need for innovative discovery platforms.[2][3] High-throughput screening (HTS) has emerged as a critical technology in this effort, providing the capacity to rapidly evaluate vast chemical libraries for antimicrobial activity.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core HTS methodologies, field-proven protocols, and data interpretation strategies essential for a successful antimicrobial discovery campaign.
Historically, antimicrobial discovery relied on painstaking, low-throughput methods. Modern HTS leverages automation, miniaturization, and sophisticated data analysis to screen hundreds of thousands to millions of compounds in a fraction of the time.[4][6] This enables the exploration of diverse chemical spaces, from synthetic small molecule libraries to complex natural product extracts, significantly increasing the probability of identifying novel chemical scaffolds with potent antimicrobial properties.[7][8]
At its core, antimicrobial HTS is driven by two primary strategic approaches:
-
Whole-Cell Screening (WCS): This phenotypic approach identifies compounds that inhibit microbial growth. WCS assays are advantageous because they simultaneously screen for cell permeability and activity against targets in their native physiological context, ensuring that identified "hits" are biologically active.[5][9]
-
Target-Based Screening (TBS): This biochemical approach screens for inhibitors of a specific, purified molecular target, such as an essential enzyme.[5][7] While TBS can provide immediate mechanistic insight, it often yields compounds that fail to penetrate the bacterial cell wall or are susceptible to efflux pumps, resulting in a lack of whole-cell activity.[9]
This document will delve into the practical application of these strategies, with a focus on robust, reproducible, and scalable protocols designed to navigate the complexities of antimicrobial drug discovery.
Part 1: Foundational HTS Assay Principles & Workflow
A successful HTS campaign is built on a foundation of rigorous assay design and validation. The goal is to create a screening window that clearly distinguishes between active compounds (hits) and inactive compounds, while minimizing false positives and negatives.
Key Concepts in Assay Validation
Causality Behind Experimental Choices: Before embarking on a large-scale screen, it is imperative to validate the assay's performance using statistical metrics. The Z-factor (Z') is a widely accepted statistical measure of assay quality. A Z' value between 0.5 and 1.0 is considered excellent for HTS. It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., no bacterial growth) and negative (n, e.g., uninhibited bacterial growth) controls.
-
Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|
This metric provides confidence that the assay can reliably identify true hits above the background noise of the experiment. The choice of controls is critical; a potent, well-characterized antibiotic often serves as the positive control, while a solvent vehicle (like DMSO) serves as the negative control.
Whole-Cell vs. Target-Based Screening: A Comparative Analysis
The initial choice between a whole-cell or target-based screen is a critical decision point that shapes the entire discovery cascade. Each approach has distinct advantages and inherent challenges.
| Feature | Whole-Cell Screening (WCS) | Target-Based Screening (TBS) |
| Principle | Measures inhibition of bacterial growth (phenotypic). | Measures inhibition of a specific, purified molecular target (e.g., enzyme).[7] |
| Primary Output | Growth-inhibitory compounds with confirmed cellular activity. | Potent inhibitors of a specific protein.[5] |
| Advantages | - Hits are intrinsically cell-permeable and evade efflux. - Can uncover novel mechanisms of action. - No prior knowledge of a specific target is required.[5][9] | - Provides immediate mechanism of action (MOA). - Rational drug design is more straightforward. - Higher sensitivity for specific molecular interactions. |
| Disadvantages | - MOA deconvolution can be challenging and resource-intensive. - Higher hit rates of non-specific or cytotoxic compounds.[7] | - Hits often lack whole-cell activity due to poor permeability or efflux.[9] - Requires a validated, druggable target. - May miss compounds with novel multi-target mechanisms. |
| Typical Hit Rate | Generally higher (can be 20-30%), but requires extensive follow-up.[5] | Generally lower, but hits are mechanistically defined. |
General HTS Workflow
The overall process of an HTS campaign follows a logical progression from initial screening to confirmed lead candidates. This workflow ensures that resources are focused on the most promising compounds.
Part 2: Core HTS Methodologies and Protocols
This section provides detailed, step-by-step protocols for key HTS assays. These methods have been selected for their robustness, scalability, and relevance in modern antimicrobial discovery.
Protocol: High-Throughput Broth Microdilution (HT-BMD)
The broth microdilution (BMD) assay is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] This protocol adapts the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for a 384-well HTS format.[11][12][13]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of a test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.[10][14]
Causality Behind Experimental Choices:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CA-MHB) is the standard medium as it is low in antagonists (e.g., thymidine) that can interfere with certain antibiotics and is standardized for reproducibility.[13]
-
Inoculum Density: A final inoculum of ~5 x 10^5 CFU/mL is critical. A lower density can lead to falsely low MICs, while a higher density can mask the activity of some compounds.
-
Automation: Using automated liquid handlers is crucial for the precision and speed required for dose-response curves in a 384-well format, minimizing human error.[6][13]
Detailed Protocol:
-
Compound Plate Preparation (Source Plate):
-
Using an automated liquid handler, perform serial 2-fold dilutions of test compounds in DMSO to create a 100x final concentration source plate.
-
Transfer 0.5 µL from the source plate to a sterile 384-well flat-bottom assay plate.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension 1:100 in pre-warmed CA-MHB to achieve a working concentration of ~1 x 10^6 CFU/mL.
-
-
Inoculation:
-
Using a multichannel pipette or automated dispenser, add 50 µL of the working bacterial inoculum to each well of the 384-well assay plate containing the pre-spotted compounds.
-
This brings the final volume to 50.5 µL and the final bacterial concentration to ~5 x 10^5 CFU/mL.
-
Controls: Include wells for a negative control (bacteria + DMSO, no compound) and a positive control (bacteria + a known antibiotic like gentamicin). Also include a sterility control (broth only).[10]
-
-
Incubation:
-
Seal the plates with a breathable membrane or place them in a humidified chamber to prevent evaporation.
-
Incubate at 35-37°C for 16-20 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.
-
The MIC is determined as the lowest compound concentration that inhibits ≥90% of the growth seen in the negative control wells.[13]
-
Protocol: High-Throughput Reporter Gene Assay (HT-RGA)
Reporter gene assays (RGAs) are powerful whole-cell screens that can provide initial insights into a compound's mechanism of action.[15]
Principle: A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a specific bacterial promoter that is induced in response to a particular type of cellular stress.[15][16] For example, a promoter for a gene involved in DNA repair (like recA) will be activated by compounds that damage DNA. Inhibition of the reporter signal can indicate interference with transcription or translation.[17][18]
Causality Behind Experimental Choices:
-
Reporter System: Luciferase (e.g., from luxCDABE or NanoLuc) is often preferred for HTS due to its high sensitivity, broad dynamic range, and rapid signal generation, which eliminates the need for cell lysis or additional substrates.[17]
-
Promoter Selection: The choice of promoter is key. A panel of reporter strains, each with a different stress-response promoter, can be used to create a "fingerprint" for a hit compound, suggesting its MOA.[16]
-
Dual Readout: Measuring both optical density (for growth) and the reporter signal (e.g., luminescence) is crucial. This allows for the differentiation of compounds that cause general growth inhibition from those that specifically induce the reporter pathway.
Detailed Protocol:
-
Plate and Inoculum Preparation:
-
Dispense 0.5 µL of 100x compound stock into the wells of a white, opaque 384-well plate (opaque plates are necessary to prevent signal bleed-through during luminescence reading).
-
Grow the bacterial reporter strain in appropriate broth to the early exponential phase (e.g., OD600 ≈ 0.2-0.4). This ensures the cells are metabolically active and responsive.
-
-
Inoculation and Incubation:
-
Add 50 µL of the reporter strain culture to each well of the assay plate.
-
Incubate the plate at 37°C for a shorter period than a standard MIC assay, typically 2-6 hours. This is the optimal window to detect specific induction before overwhelming growth inhibition occurs.
-
-
Data Acquisition:
-
First, read the OD600 to measure bacterial growth.
-
Immediately after, read the luminescence on a plate reader equipped for this measurement.
-
-
Data Analysis and Interpretation:
-
Normalize the luminescence signal to the cell density (Luminescence / OD600) for each well.
-
Compare the normalized reporter signal in compound-treated wells to the negative control (DMSO-treated) wells.
-
A "hit" can be defined in two ways:
-
Inducer: A compound that significantly increases the normalized reporter signal, suggesting it causes a specific type of stress (e.g., DNA damage).
-
Inhibitor: A compound that prevents the induction of the reporter by a known agonist or broadly inhibits transcription/translation, leading to a decreased signal.[17][18]
-
-
Protocol: High-Throughput Agar-Based Diffusion Assay
This method adapts the classic agar diffusion assay for a higher throughput format, which is particularly useful for screening natural product extracts or microbial cultures that secrete antimicrobial compounds.[7][19][20]
Principle: A lawn of the target pathogen is grown on an agar surface. Test compounds or producing organisms are spotted onto the surface. Active antimicrobials will diffuse into the agar, creating a "zone of inhibition" where the pathogen cannot grow.[20]
Causality Behind Experimental Choices:
-
Agar Medium: The depth and composition of the agar are critical for consistent diffusion. A standardized depth ensures reproducibility of zone sizes.
-
Overlay Technique: Using a soft agar overlay seeded with the pathogen provides a more uniform and sensitive lawn for detecting zones of inhibition compared to direct spreading.
-
Imaging: Automated colony pickers and plate imagers can be used to spot samples and digitally quantify the zones of inhibition, removing subjective manual measurement and enabling high-throughput analysis.[7]
Detailed Protocol:
-
Plate Preparation:
-
Pour a base layer of a suitable agar medium (e.g., Mueller-Hinton Agar) into large, square Omnitray plates or standard 96-well plates. Ensure a consistent volume and depth. Let solidify completely.
-
-
Pathogen Lawn Preparation:
-
Prepare a standardized inoculum of the target pathogen equivalent to a 0.5 McFarland standard.
-
Add a small volume of this inoculum to molten (cooled to 45-50°C) soft agar (e.g., 0.7% agar).
-
Quickly pour a thin layer of this seeded soft agar over the base agar plates to create a uniform lawn.
-
-
Sample Application:
-
Using a robotic pin tool or liquid handler, spot 1-2 µL of each test compound, natural product extract, or producing microbial culture onto the surface of the solidified agar overlay.
-
-
Incubation:
-
Allow the spots to dry, then invert the plates and incubate for 18-24 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Place the plates in an automated plate imager.
-
Use software to identify and measure the diameter of the zones of growth inhibition around each spot.
-
A "hit" is defined as a sample that produces a zone of inhibition above a pre-defined threshold diameter.
-
Part 3: Hit Validation and Data Management
A primary screen often generates hundreds or thousands of "hits," the vast majority of which are false positives or undesirable compounds. A rigorous and systematic hit validation cascade is essential to efficiently identify true, promising candidates.
The Hit-to-Lead Workflow
Causality Behind Experimental Choices: The goal of this workflow is to systematically eliminate compounds with undesirable properties. Re-testing confirms the initial activity. Dose-response analysis is critical to confirm potency and rule out artifacts from single-concentration screens. Cytotoxicity assays are vital because an ideal antimicrobial should kill bacteria at concentrations far below those that harm human cells. Finally, filtering for Pan-Assay Interference Compounds (PAINS) removes known chemical culprits that often show activity across many assays through non-specific mechanisms like aggregation.[7]
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Application Notes & Protocols: Molecular Docking of 1,2,4-Triazole Derivatives with Target Enzymes
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antifungal and anticancer properties.[1][2][3] Molecular docking is an indispensable computational technique that accelerates drug discovery by predicting the binding orientation and affinity of small molecules to their protein targets.[2][4] This guide provides a detailed, in-depth protocol for conducting molecular docking studies of 1,2,4-triazole derivatives, grounded in established scientific practices. It moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and self-validating workflow.
Part 1: Foundational Principles—The "Why"
Before embarking on the technical protocol, it is crucial to understand the scientific rationale underpinning the study. A successful docking experiment is not merely a computational exercise but a hypothesis-driven investigation into molecular recognition.
The Significance of the 1,2,4-Triazole Scaffold
The prevalence of the 1,2,4-triazole ring in therapeutic agents is due to its unique chemical properties.[1][2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the aromatic ring can participate in π-π stacking and hydrophobic interactions. This versatility allows it to bind effectively to a diverse range of biological macromolecules, making it an ideal starting point for inhibitor design.[1]
Strategic Selection of the Target Enzyme
The first step in any docking project is the careful selection of a biological target.[5] For 1,2,4-triazole derivatives, common targets include:
-
Lanosterol 14α-demethylase (CYP51): A key enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of this enzyme disrupts the fungal cell membrane, making it a primary target for antifungal agents like fluconazole and itraconazole.[3][6][7][8]
-
Aromatase: An enzyme involved in estrogen biosynthesis. It is a validated target for breast cancer therapies, with drugs like letrozole and anastrozole featuring the triazole scaffold.[3]
-
Tubulin: A protein that polymerizes to form microtubules, essential for cell division. Tubulin inhibitors are a major class of anticancer agents.[3][9]
-
Other Targets: The versatility of the triazole core means it has been studied against numerous other targets, including kinases (e.g., EGFR, BRAF), Mycobacterium tuberculosis enzymes (e.g., KatG), and bacterial enzymes.[9][10][11]
Core Concepts of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mechanism and affinity.[2] The primary outputs are:
-
Binding Pose: The 3D conformation of the ligand within the receptor's active site.[12]
-
Docking Score (Binding Energy): A numerical value, typically in kcal/mol, that estimates the strength of the interaction. A lower, more negative binding energy indicates a more stable protein-ligand complex and stronger binding affinity.[12][13][14][15]
Part 2: Experimental Workflow—The "How"
This section details a step-by-step protocol using AutoDock Vina , a widely used and validated open-source docking program, as the primary tool.[16][17] The logic, however, is applicable to other docking software.
Workflow Overview
The entire process, from initial setup to final analysis, can be visualized as a systematic pipeline.
Caption: General workflow for molecular docking of 1,2,4-triazole derivatives.
Protocol 1: Receptor and Ligand Preparation
Rationale: The principle of "garbage in, garbage out" is paramount in computational chemistry.[18] Input structures must be chemically correct and properly formatted to yield meaningful results.
Step 1.1: Receptor Preparation
-
Obtain Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB) (e.g., PDB ID: 3EQM for aromatase, 5V5Z for C. albicans CYP51).[3]
-
Clean the PDB File: Use molecular visualization software like UCSF Chimera or PyMOL.[19][20]
-
Prepare the Protein:
-
Add polar hydrogen atoms. Crystal structures often lack hydrogens, which are critical for defining the hydrogen-bonding network.[21][23]
-
Assign partial charges (e.g., Kollman charges). This is essential for calculating electrostatic interactions.[3]
-
Inspect for and repair any missing side chains or gaps in the protein structure.[5]
-
-
Save in PDBQT Format: Save the prepared receptor file in the PDBQT format required by AutoDock, which contains atomic coordinates, charges, and atom types.[23]
Step 1.2: Ligand (1,2,4-Triazole Derivative) Preparation
-
Generate 3D Structure: Draw the 2D structure of your triazole derivative using software like ChemBioDraw and convert it to a 3D structure.[3]
-
Energy Minimization: This is a critical step to obtain a low-energy, sterically favorable 3D conformation. Use a semi-empirical method (like AM1) or a molecular mechanics force field (like MMFF94).[3][18]
-
Define Rotatable Bonds: The docking software needs to know which bonds in the ligand can rotate freely, allowing it to explore different conformations.[23]
-
Save in PDBQT Format: Save the final ligand structure in the PDBQT format.
Protocol 2: Docking with AutoDock Vina
Rationale: The docking simulation uses a search algorithm to explore the conformational space of the ligand within a defined region of the protein and a scoring function to estimate the binding affinity of each pose.
Step 2.1: Define the Search Space (Grid Box)
-
The grid box is a 3D cube that defines the search area for the docking algorithm. It must be large enough to cover the entire binding site but small enough to focus the search, saving computational time.[16][23]
-
Center the grid box on the active site. If using a PDB structure with a co-crystallized ligand, centering the box on this ligand is a reliable strategy.[5]
Step 2.2: Create the Configuration File
-
Create a simple text file (e.g., conf.txt) that specifies the input files and parameters for the Vina run.
-
Causality: The exhaustiveness parameter controls the computational effort. Higher values increase the thoroughness of the conformational search but also increase the run time. A value of 8-16 is often a good balance for standard docking.[16]
Step 2.3: Execute the Docking Run
-
Open a command-line terminal and run the following command: vina --config conf.txt --log docking_log.txt
Part 3: Results Analysis and Scientific Validation
Rationale: Obtaining a docking score is not the end of the study. The results must be critically analyzed and the protocol validated to ensure the findings are trustworthy and not computational artifacts.
Interpretation of Docking Results
-
Binding Affinity (Docking Score): The output file (docking_results.pdbqt) will contain several predicted binding poses, ranked by their binding energy in kcal/mol. The top-ranked pose (most negative value) is the most favorable according to the scoring function.[12][14][15]
-
Visual Inspection of the Binding Pose: This is a non-negotiable step. Load the receptor (protein.pdbqt) and the results file (docking_results.pdbqt) into a visualization tool.[14]
-
Plausibility: Does the ligand fit well within the binding pocket? Are there any steric clashes?
-
Key Interactions: Analyze the non-covalent interactions that stabilize the complex. Identify specific amino acid residues involved in:
-
Data Summary Table
Summarize your findings in a clear, structured table for easy comparison.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues (H-bonds, Hydrophobic, etc.) |
| Triazole-001 | -9.9 | H-bond: TYR132, MET508; Hydrophobic: HEM601, PHE233 |
| Triazole-002 | -9.5 | H-bond: SER378; Hydrophobic: HEM601, LEU376, TYR132 |
| Triazole-003 | -8.7 | H-bond: TYR132; Hydrophobic: PHE233, ILE379 |
| Fluconazole (Ref) | -9.2 | H-bond: SER378, MET508; Hydrophobic: HEM601, LEU376 |
Table 1: Representative docking results of novel 1,2,4-triazole derivatives against C. albicans Lanosterol 14α-demethylase (CYP51). Fluconazole is included as a reference compound.
Mandatory Validation Protocols
A protocol is only trustworthy if it is validated. The gold standard is to reproduce known experimental data.
Protocol 3.1: Co-crystallized Ligand Redocking This is the most common and reliable method to validate a docking protocol.[24]
-
Select a PDB entry for your target that includes a co-crystallized inhibitor.
-
Prepare the protein as described in Protocol 1.1, but do not delete the co-crystallized ligand yet.
-
Extract the ligand and save it separately. Prepare it as described in Protocol 1.2.
-
Dock the extracted ligand back into the protein using the exact same protocol (grid box, parameters) you intend to use for your test compounds.
-
Calculate the RMSD (Root Mean Square Deviation) between the heavy atoms of the docked pose and the original crystallographic pose.
-
Criterion for Success: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[24][25]
Caption: Workflow for docking protocol validation using the redocking method.
Alternative Validation: If no co-crystallized structure is available, one can validate the protocol by demonstrating its ability to distinguish known active compounds from a set of presumed inactive "decoy" molecules.[25] A successful protocol should consistently assign better (more negative) scores to the active compounds. Further confidence can be gained if the docking scores show a good correlation with experimental IC50 or Ki values.[26][27]
References
- Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers. (2025). Benchchem.
- How to validate the molecular docking results? (2022).
- Tutorial: Prepping Molecules. (2025). UCSF DOCK.
- Molecular Docking Results Analysis and Accuracy Improvement.
- Neves, B. J., et al. (2021). Best Practices for Docking-Based Virtual Screening. Molecular Docking for Computer-Aided Drug Design.
- How can I validate docking result without a co-crystallized ligand? (2021).
- Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies. (2025). Benchchem.
- Interpretation of Molecular docking results? (2023).
- How to validate molecular docking results with no proper crystal structure? (2021).
- Session 4: Introduction to in silico docking. University of Oxford.
- Preparing the protein and ligand for docking. ScotChem.
- Martis, E. A. F., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Preparing the protein and ligand for docking. ScotChem.
- Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (2025). Benchchem.
- Application Notes and Protocols: Molecular Docking of 3-(phenoxymethyl)-4H-1,2,4-triazole. (2025). Benchchem.
- Al-Bayati, F. I. H., et al. (2018). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. International Journal of Current Research in Chemistry and Pharmaceutical Sciences.
- How to interprete and analyze molecular docking results? (2024).
- Best Practices in Docking and Activity Prediction. (2015).
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Podlewska, S., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules.
- Youssif, B. G. M., et al. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry.
- A Comparative Guide to the Molecular Docking of 1,2,4-Triazole-3-thiol Deriv
- Al-Masoudi, W. A. M., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.
- Chen, C., et al. (2009). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy.
- Molecular docking proteins preparation. (2019).
- Khan, S., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi.
- Wang, M., et al. (2023). Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Kumar, A., et al. (2024). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. Cal-Tek.
- Patel, A. C., et al. (2022). Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1. Neuroquantology.
- A Beginner's Guide to Molecular Docking. (2022). ETFLIN.
- How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. (2021). YouTube.
- In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51)
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2023). Preprints.org.
- Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute.
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- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Welcome to the technical support center for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to not only successfully synthesize your target compounds but also to rationally address any challenges that may arise.
General Synthetic Workflow
The most prevalent and reliable method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves a two-step process: the formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[1][2] This approach offers great flexibility in introducing a wide variety of substituents at the N-4 and C-5 positions.
Caption: General workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides a logical, step-by-step approach to problem resolution.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. A systematic approach is crucial for diagnosis. Here is a decision tree to guide your troubleshooting process:
Caption: Troubleshooting decision tree for low reaction yield.
In-depth Causality Analysis:
-
Purity of Starting Materials: The purity of your carboxylic acid hydrazide and isothiocyanate is paramount. Impurities in the hydrazide can inhibit the initial condensation, while aged isothiocyanates can contain degradation products that lead to side reactions. Self-Validation: Confirm the melting point of your hydrazide and the refractive index of your isothiocyanate against literature values.
-
Base Concentration: The base (commonly NaOH or KOH) is the catalyst for the dehydrative cyclization of the thiosemicarbazide intermediate.[1] Insufficient base will result in an incomplete reaction. The base deprotonates the amide nitrogen, facilitating the nucleophilic attack on the thiocarbonyl carbon. Typically, a 2N solution of the base is effective.[3]
-
Reaction Time and Temperature: The cyclization step usually requires reflux for several hours (typically 4 hours).[3] However, sterically hindered or electron-withdrawing substituents may require longer reaction times. Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the thiosemicarbazide spot indicates reaction completion.
-
Solvent Choice: While ethanol is a common solvent for both steps, its purity is important. Using absolute ethanol for the first step is recommended to avoid hydrolysis of the isothiocyanate.
Q2: I am observing multiple spots on my TLC plate. How do I identify the main product and minimize side reactions?
A2: The presence of multiple spots on your TLC plate indicates the formation of side products. The most common side product in this synthesis is the isomeric 1,3,4-thiadiazole-2-amine.[4]
Causality of Side Product Formation:
The formation of the desired 1,2,4-triazole versus the 1,3,4-thiadiazole is a classic example of kinetic versus thermodynamic control. The cyclization of the thiosemicarbazide intermediate can proceed via two pathways:
-
Triazole Formation (Desired): Nucleophilic attack of the N-4 nitrogen onto the carbonyl carbon, followed by dehydration. This is generally favored under basic conditions.
-
Thiadiazole Formation (Side Product): Nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by dehydration. This pathway is often favored under acidic conditions or with certain condensing agents like polyphosphate ester (PPE).[4][5]
Strategies to Minimize Side Reactions:
-
Strictly Maintain Basic Conditions: Ensure your reaction medium for the cyclization step is sufficiently alkaline. The use of a strong base like NaOH or KOH in aqueous ethanol is standard.[1][3] Avoid any acidic contamination.
-
Isolate the Intermediate: While it is often performed as a one-pot synthesis, isolating and purifying the 1,4-disubstituted thiosemicarbazide intermediate after the first step can significantly reduce the formation of side products in the subsequent cyclization.
-
Purification: If side products do form, they can often be separated from the desired triazole-thiol by recrystallization. The difference in polarity and crystal packing between the two isomers allows for effective separation. Ethanol or an ethanol-water mixture is a common choice for recrystallization.[1]
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification challenges often arise from the presence of unreacted starting materials, side products, or the physical properties of the triazole-thiol itself.
-
Recrystallization: This is the most common and effective method for purifying 4,5-disubstituted-1,2,4-triazole-3-thiols. The choice of solvent is critical.
| Solvent/System | Application Notes |
| Ethanol (70-95%) | A good starting point for many derivatives. Balances solubility at high temperature with insolubility at low temperature.[1] |
| Ethanol/Water | Useful for more polar triazoles. The water acts as an anti-solvent. |
| Dimethylformamide (DMF) | For compounds that are poorly soluble in alcohols. Use sparingly and ensure complete removal. |
-
Acid-Base Wash: The thiol group is acidic and will deprotonate in a basic solution.[6] You can exploit this by dissolving your crude product in a dilute aqueous base (e.g., 5% NaHCO₃), washing with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-precipitating your product by acidifying the aqueous layer.
-
Column Chromatography: This is generally a last resort due to the polarity of these compounds, which can lead to streaking on silica gel.[7] If necessary, use a polar mobile phase (e.g., chloroform/methanol or ethyl acetate/methanol) and consider deactivating the silica gel with triethylamine to improve peak shape.
Frequently Asked Questions (FAQs)
Q4: How do I choose the appropriate starting materials?
A4: The beauty of this synthetic route is its modularity.
-
The R' group at the C-5 position of the triazole comes from the carboxylic acid hydrazide (R'-C(O)NHNH₂) .
-
The R group at the N-4 position comes from the isothiocyanate (R-NCS) .
You can synthesize a wide array of derivatives by simply changing these two starting materials. Carboxylic acid hydrazides are readily prepared from the corresponding esters and hydrazine hydrate. Isothiocyanates are commercially available or can be synthesized from the corresponding primary amine.
Q5: What is the role of the base in the cyclization step?
A5: The base is a catalyst and is essential for the intramolecular cyclization. Its primary role is to deprotonate one of the nitrogen atoms of the thiosemicarbazide intermediate, increasing its nucleophilicity. This allows the nitrogen to attack the electrophilic carbonyl carbon, initiating the ring-closing reaction, which is followed by the elimination of a water molecule to form the aromatic triazole ring.
Q6: Can you explain the tautomerism in 4,5-disubstituted-1,2,4-triazole-3-thiols?
A6: Yes, this is a critical concept. The product can exist in two tautomeric forms: the thione form and the thiol form.[8]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving yield and purity in the synthesis of 5-(4-methoxy-phenyl)-4-phenyl-4h-triazole-3-thiol.
Welcome to the technical support center for the synthesis of 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, aiming to improve both yield and purity. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible, high-quality results.
Overview of the Synthetic Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through a multi-step sequence. The most common and reliable route involves the formation of a key acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This final cyclization step is critical, as reaction conditions dictate the regiochemical outcome.
Caption: General Synthetic Workflow.
Frequently Asked Questions (FAQs)
Q1: My final cyclization step is resulting in a very low yield or a mixture of products. What is the most likely cause?
A1: This is the most common challenge in this synthesis and almost always points to incorrect regiochemistry during the ring-closing step. The acylthiosemicarbazide intermediate can cyclize into two different heterocyclic systems: the desired 1,2,4-triazole or the isomeric 1,3,4-thiadiazole . The outcome is highly dependent on the reaction medium.[1]
-
For 1,2,4-Triazole (Desired Product): Cyclization must be performed under alkaline conditions (e.g., aqueous Sodium Hydroxide). The base facilitates deprotonation and subsequent nucleophilic attack by the N4 nitrogen onto the benzoyl carbonyl carbon, leading to the triazole ring.[2][3]
-
For 1,3,4-Thiadiazole (Side Product): Cyclization under acidic conditions (e.g., concentrated H₂SO₄) promotes dehydration involving the sulfur atom, leading to the formation of the undesired 1,3,4-thiadiazole ring.[1]
Ensuring your reaction medium is sufficiently basic is the single most critical factor for maximizing the yield of 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol.
Caption: Regiochemical Control in Cyclization.
Q2: I'm struggling to purify the final product. What are the recommended procedures and common impurities?
A2: The primary impurity is often unreacted acylthiosemicarbazide intermediate or the 1,3,4-thiadiazole isomer if conditions were not optimal.
Purification Protocol:
-
Acidification & Precipitation: After the basic reflux, the reaction mixture should be cooled to room temperature and then carefully acidified with a mineral acid (e.g., HCl) to a pH of 3-4.[4] This protonates the thiol and causes the product to precipitate out of the aqueous solution.
-
Filtration and Washing: The crude solid should be collected by vacuum filtration and washed thoroughly with cold water to remove inorganic salts.
-
Recrystallization: The most effective method for purification is recrystallization. Ethanol or an ethanol/water mixture is highly recommended and has been shown to yield pure crystalline product.[5][6][7]
Common Impurities:
-
Acylthiosemicarbazide: This starting material is less polar than the triazole-thiol and can often be removed during recrystallization.
-
1,3,4-Thiadiazole Isomer: If present, it may co-crystallize. Careful monitoring by TLC (Thin Layer Chromatography) is essential. Use a solvent system like Chloroform/Ethanol (10:2 v/v) to check purity.[1]
Q3: How can I definitively confirm the structure and distinguish it from the 1,3,4-thiadiazole isomer?
A3: A combination of spectroscopic methods is required. While ¹H-NMR is essential, IR spectroscopy provides a key diagnostic peak.
-
¹H-NMR Spectroscopy: The most telling signal is the thiol proton (SH) . In a DMSO-d₆ solvent, this proton typically appears as a broad singlet far downfield, often between δ 12.5 and 14.0 ppm .[3][8][9] The presence of this exchangeable proton is strong evidence for the thiol tautomer of the triazole.
-
IR Spectroscopy: The key diagnostic feature is the S-H stretching vibration . Look for a weak to medium absorption band in the region of 2550-2600 cm⁻¹ .[3][9] This band is absent in the 1,3,4-thiadiazole isomer.
-
¹³C-NMR Spectroscopy: The carbon atom of the C=S (or C-SH) group in the triazole ring will have a distinct chemical shift, which can be compared with literature values for confirmation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Thiosemicarbazide Formation) | Incomplete reaction between 4-methoxyphenylhydrazine and 4-phenyl isothiocyanate. | Ensure equimolar stoichiometry. Allow the reaction to stir at room temperature for an adequate time (can be up to 24 hours). Monitor reaction completion via TLC.[10] |
| Low Yield in Step 2 (Acylation) | Inefficient acylation with benzoyl chloride; potential hydrolysis of the acid chloride. | Perform the reaction under anhydrous conditions. Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. |
| Final Product Fails to Precipitate upon Acidification | Insufficient acidification; product may be too soluble in the resulting medium. | Check the pH with indicator paper to ensure it is in the 3-4 range. If the product is still soluble, try extracting with an organic solvent like ethyl acetate. |
| Melting Point of Final Product is Low or Broad | Presence of impurities, most likely the acylthiosemicarbazide intermediate or the thiadiazole isomer. | Perform one or two additional recrystallizations from ethanol.[5][7] Check purity by TLC between each step. |
| Reaction Stalls During Cyclization | Insufficient base concentration or inadequate heating. | Use a 2N NaOH solution for the cyclization step.[3][4] Ensure the reaction mixture is refluxing gently for the recommended time (typically 3-4 hours). |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Benzoyl-1-(4-methoxyphenyl)-4-phenylthiosemicarbazide (Intermediate)
This protocol is adapted from established literature methods for the synthesis of acylthiosemicarbazides which are precursors to the target triazole.[5][11][12]
-
Step 1a: Synthesis of 1-(4-Methoxyphenyl)-4-phenylthiosemicarbazide
-
To a solution of 4-methoxyphenylhydrazine (10 mmol) in ethanol (50 mL), add 4-phenyl isothiocyanate (10 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Step 1b: Acylation
-
Suspend the 1-(4-methoxyphenyl)-4-phenylthiosemicarbazide (8 mmol) in anhydrous chloroform or dichloromethane (40 mL) containing triethylamine (8.8 mmol).
-
Cool the mixture in an ice bath to 0 °C.
-
Add benzoyl chloride (8 mmol) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude acylthiosemicarbazide intermediate. This intermediate can be used in the next step without further purification or can be recrystallized from ethanol if necessary.
-
Protocol 2: Synthesis of 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol
This cyclization protocol is optimized for the selective formation of the 1,2,4-triazole ring system.[3][4]
-
Cyclization
-
To the crude 2-benzoyl-1-(4-methoxyphenyl)-4-phenylthiosemicarbazide (5 mmol), add a 2N aqueous solution of sodium hydroxide (50 mL).
-
Heat the mixture to reflux and maintain reflux for 3-4 hours with vigorous stirring. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing crushed ice.
-
Slowly and carefully acidify the solution to pH 3-4 using concentrated hydrochloric acid while stirring.
-
A precipitate will form. Allow the suspension to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
For final purification, recrystallize the solid from hot ethanol to obtain the pure 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol as a crystalline solid.
-
References
-
Al-Soud, Y. A., et al. (2003). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Bioorganic & Medicinal Chemistry, 11(8), 1701-1708. Available from: [Link]
-
Kadhim, M. A., et al. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Physics: Conference Series, 1879, 032104. Available from: [Link]
-
Olar, R., et al. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 24(19), 3545. Available from: [Link]
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Wang, X., et al. (2018). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 23(11), 2785. Available from: [Link]
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Saeed, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 882227. Available from: [Link]
-
Loghin, F., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2021(2), M1231. Available from: [Link]
-
Opara, K., et al. (2000). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL SCREENING. Acta Poloniae Pharmaceutica-Drug Research, 57(4), 263-269. Available from: [Link]
-
Kozyra, P., et al. (2016). Scheme 1. Synthesis of thiosemicarbazide derivatives. ResearchGate. Available from: [Link]
-
Siddiqui, N., et al. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 1(4), 375-385. Available from: [Link]
-
Isik, D. A., et al. (2005). The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(1), 121-126. Available from: [Link]
-
Loghin, F., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. ProQuest. Available from: [Link]
-
BenchChem. (2025). Reaction optimization for the NH-1,2,3-triazole synthesis. Available from: [Link]
-
Gümüş, F. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 26(6), 895-902. Available from: [Link]
-
Khan, I., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(19), 6549. Available from: [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. Available from: [Link]
-
Zhang, M., et al. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 9, 752187. Available from: [Link]
-
Al-Ostath, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(1), 24-51. Available from: [Link]
-
Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. Available from: [Link]
-
Ainsworth, C. (1963). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses, 43, 90. Available from: [Link]
-
Fedotov, S. O., & Hotsulia, A. S. (2018). SYNTHESIS AND PROPERTIES OF 1,2,4-TRIAZOLE-3-THIOL DERIVATIVES WITH A THIADIAZOLE MOIETY. eVNUIR. Available from: [Link]
-
Gümüş, F. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
Wikipedia. (2023). Triazole. Available from: [Link]
-
Yurttaş, L., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1169-1184. Available from: [Link]
-
Reddy, R. P., et al. (2012). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 77(19), 8561-8570. Available from: [Link]
-
Erensoy, K., & Bekircan, O. (2023). synthesis of 1,2,4 triazole compounds. International Scientific Research and Experimental Development. Available from: [Link]
-
Cankılıç, M., et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 22(12), 2058. Available from: [Link]
-
Popova, E. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7629. Available from: [Link]
-
Osman, N. A., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Misurata Journal of Medical Research, 26(2), 171-174. Available from: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 10. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (<i>R</i>,<i>S</i>)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4<i>H</i>-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol - ProQuest [proquest.com]
- 12. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting common side reactions in 1,2,4-triazole synthesis.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. Here, we address common challenges, side reactions, and purification issues encountered during synthesis, providing expert insights and actionable protocols in a direct question-and-answer format.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific, frequently encountered issues during the synthesis of 1,2,4-triazoles. We delve into the root causes of these problems and provide validated strategies for mitigation.
Q1: My reaction yield is consistently low, or the reaction stalls. What are the likely causes and how can I improve it?
Low yields are a common frustration, often stemming from suboptimal reaction conditions, reactant purity, or equilibrium issues.
Answer: Several factors can contribute to poor yields. Let's break down the most common culprits and their solutions.
Causality & Troubleshooting Steps:
-
Inadequate Reaction Conditions: Many classical methods for 1,2,4-triazole synthesis, such as the Pellizzari reaction, traditionally require high temperatures and long reaction times, which can lead to the degradation of starting materials and products.[1][2][3]
-
Solution A - Temperature & Time Optimization: Systematically screen temperatures. Start lower than the literature reports and incrementally increase, monitoring by TLC or LC-MS. Sometimes, a longer reaction time at a lower temperature is more effective than a short time at a high temperature.
-
Solution B - Microwave Synthesis: Microwave irradiation is a proven technique for significantly reducing reaction times and improving yields in many heterocyclic syntheses, including the Pellizzari reaction.[1][3] The rapid, uniform heating minimizes thermal decomposition.
-
-
Inefficient Water Removal: The final cyclization step to form the triazole ring is a dehydration reaction. If the water byproduct is not effectively removed, the equilibrium can be unfavorable, leading to incomplete conversion.
-
Solution: If your solvent and temperature are appropriate (e.g., toluene, xylene), use a Dean-Stark apparatus to physically remove water as it forms. For other systems, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective, provided they are compatible with your reagents.
-
-
Purity of Starting Materials: The purity of your starting materials, such as hydrazides, amidines, or imides, is critical. Trace impurities can inhibit catalysts or participate in side reactions.
-
Solution: Always use freshly purified starting materials. Recrystallize or chromatograph solids and distill liquid reagents before use. Ensure all reagents and solvents are anhydrous, as water can hydrolyze key intermediates.
-
Q2: I've obtained a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
The formation of isomeric mixtures is a significant challenge, particularly when synthesizing unsymmetrically substituted 1,2,4-triazoles via methods like the Einhorn-Brunner or Pellizzari reactions.[1][2]
Answer: Regiocontrol is determined by the relative reactivity of the electrophilic and nucleophilic centers during cyclization. Understanding the mechanism of your chosen synthetic route is key to influencing the outcome.
Strategies for Regiocontrol:
-
Einhorn-Brunner Reaction: In the reaction between an unsymmetrical diacylamine (imide) and a hydrazine, the regioselectivity is governed by the electronic properties of the two acyl groups.[4][5] The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon.
-
Catalyst-Controlled Synthesis: For certain cycloaddition reactions, the choice of metal catalyst can dictate the final regioisomer.
-
Protocol Example: In the [3+2] cycloaddition of isocyanides with aryl diazonium salts, using a Ag(I) catalyst can selectively yield 1,3-disubstituted 1,2,4-triazoles. In contrast, switching to a Cu(II) catalyst under similar conditions favors the formation of the 1,5-disubstituted isomer.[6][7] This provides a powerful tool for directing the reaction towards the desired product.
-
Below is a workflow illustrating the decision-making process for troubleshooting poor regioselectivity.
Caption: Troubleshooting workflow for isomeric mixtures.
Q3: My main side product is a 1,3,4-oxadiazole. Why is this happening and how can I prevent it?
This is a classic and very common side reaction, especially when using acylhydrazides as precursors. The 1,3,4-oxadiazole and 1,2,4-triazole rings are isomeric and often arise from the same or similar intermediates.
Answer: The formation of a 1,3,4-oxadiazole is a competing cyclodehydration pathway. When a diacylhydrazide intermediate is formed, it can undergo one of two intramolecular cyclizations, as shown below. The pathway that is favored depends critically on the reaction conditions and the reagents used.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Purification techniques for triazole-thiol compounds to remove unreacted starting materials.
Technical Support Center: Purification Strategies for Triazole-Thiol Compounds
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for purifying triazole-thiol compounds and removing unreacted starting materials. The methodologies presented here are grounded in chemical principles and validated by established laboratory practices.
Part 1: Initial Troubleshooting & FAQs
This section addresses the most common initial challenges encountered after a synthesis reaction.
Q1: My initial reaction work-up is complete, but the crude product's TLC plate shows multiple spots. What is my first step?
A1: The first step is to diagnose the nature of the impurities. Run co-spot TLCs with your starting materials to identify them in the crude mixture. Staining with potassium permanganate can help identify easily oxidizable species like thiols. This initial analysis is crucial for selecting the most effective purification strategy. A tool like Thin Layer Chromatography (TLC) is indispensable for monitoring the reaction's progress and the purity of the synthesized compounds[1].
Q2: My crude product is a non-crystalline oil or gum. How can I begin purification?
A2: Oily products often contain residual solvent or low-melting impurities. Try co-evaporating the crude product with a high-boiling solvent like toluene under reduced pressure to remove volatile residues. If it remains an oil, trituration is an excellent next step. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization of the product or wash away key impurities. If these methods fail, liquid-liquid extraction or column chromatography are the most logical next steps.
Q3: I've confirmed the presence of unreacted thiosemicarbazide or a similar polar starting material. What is the most straightforward removal method?
A3: Unreacted thiosemicarbazides are often polar. If your desired triazole-thiol product has lower polarity, you can often remove the polar starting material by washing the crude product (dissolved in an organic solvent like ethyl acetate) with water or brine. However, the most robust method for separating compounds with differing acidity is an acid-base extraction, which is detailed in the next section.
Part 2: In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step guides for the most effective purification techniques for triazole-thiol compounds.
Technique 1: Acid-Base Extraction
Core Principle: The 1,2,4-triazole ring and the thiol group are both weakly acidic. This allows for their selective deprotonation by a suitable base to form a water-soluble salt. Neutral organic impurities, such as unreacted alkyl halides or esters, will remain in the organic phase and can be washed away. Subsequent acidification re-protonates the triazole-thiol, causing it to precipitate from the aqueous solution.
Q: What is a reliable protocol for purifying a triazole-thiol using acid-base extraction?
A: This protocol is highly effective for removing non-acidic organic impurities.
Experimental Protocol: Acid-Base Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and add an aqueous base, such as 1-2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3] Shake the funnel vigorously, venting frequently. The triazole-thiol will deprotonate and move into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the aqueous layer (containing your product salt) into a clean flask. Extract the organic layer one or two more times with the aqueous base to ensure complete recovery.
-
Organic Impurity Removal: Discard the organic layer, which contains the neutral impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding a concentrated acid like hydrochloric acid (HCl) dropwise until the pH is approximately 2-4.[2][3] The pure triazole-thiol product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove any residual salts, followed by a small amount of a non-polar solvent like cold methanol or hexanes to aid in drying.[2][3]
-
Drying: Dry the purified product under vacuum.
Troubleshooting Guide: Acid-Base Extraction
-
Issue: No precipitate forms upon acidification.
-
Cause & Solution: Your product may be more water-soluble than anticipated or the solution is too dilute. Try concentrating the aqueous solution under reduced pressure before acidification. Also, ensure the pH is low enough to fully protonate the compound.
-
-
Issue: An emulsion forms during extraction.
-
Cause & Solution: This is common with complex mixtures. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective.
-
Technique 2: Recrystallization
Core Principle: Recrystallization purifies solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the solution becomes supersaturated, causing the desired compound to crystallize out while impurities remain in the solvent.
Q: How do I select the best solvent for recrystallizing my triazole-thiol?
A: The ideal solvent is one where your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for triazole-thiols include ethanol, methanol, water, ethanol/water mixtures, hexane/benzene, or DMF/water mixtures.[1][4][5][6] To find the best solvent, perform a small-scale test: add a few milligrams of your crude product to a test tube and add a potential solvent dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is unsuitable. The perfect solvent will dissolve the compound upon heating and yield crystals upon cooling.
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a fluted filter paper to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Guide: Recrystallization
-
Issue: The compound "oils out" instead of forming crystals.
-
Cause & Solution: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too saturated. Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Let the solution cool more slowly. If it still oils out, try a different solvent or a co-solvent system.
-
-
Issue: No crystals form after cooling.
-
Cause & Solution: The solution may not be supersaturated enough. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. If that fails, add a single "seed" crystal of the pure compound. As a last resort, slowly evaporate some of the solvent to increase the concentration and attempt cooling again.
-
Technique 3: Silica Gel Column Chromatography
Core Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). More polar compounds interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel down the column faster.
Q: When is column chromatography the best choice for my triazole-thiol?
A: Column chromatography is ideal for separating mixtures of compounds with similar solubility profiles but different polarities. It is particularly useful when recrystallization and extraction fail to remove a specific impurity that has a different Rf value on a TLC plate.
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Develop a mobile phase using TLC. The ideal solvent system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4. Common systems include mixtures of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone).[3][5]
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the mobile phase (wet packing) or by carefully pouring dry silica gel into the column filled with the mobile phase (dry packing). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column (dry loading). This technique generally provides better resolution than loading the sample as a liquid.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the sample. Collect fractions continuously.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazole-thiol.
Troubleshooting Guide: Column Chromatography
-
Issue: The compound streaks on the TLC plate and the column.
-
Cause & Solution: The acidic nature of your triazole-thiol may be causing strong, irreversible binding to the silica gel. Try adding a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to the mobile phase to suppress this interaction and improve peak shape.
-
-
Issue: Poor separation of spots (overlapping bands).
-
Cause & Solution: The mobile phase may be too polar, causing all compounds to elute too quickly. Reduce the proportion of the polar solvent in your eluent. Ensure the column is not overloaded; the amount of crude material should typically be 1-5% of the mass of the silica gel.
-
Part 3: Visualization & Data Summary
Workflow for Purification Method Selection
This diagram provides a logical decision-making process for choosing the most appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Comparison of Purification Techniques
| Technique | Primary Use Case | Advantages | Disadvantages |
| Acid-Base Extraction | Removing neutral/basic impurities from acidic triazole-thiols. | Fast, scalable, inexpensive, highly effective for specific impurity types. | Only works for ionizable compounds; can lead to emulsions. |
| Recrystallization | Purifying crystalline solids from minor impurities. | Can yield very high purity material; relatively simple setup. | Requires a suitable solvent; product loss in mother liquor; not for oils. |
| Column Chromatography | Separating mixtures with different polarities. | Highly versatile; can separate complex mixtures and isomers. | Can be slow and labor-intensive; requires significant solvent volumes. |
| Trituration | Removing highly soluble impurities from a less soluble solid product. | Quick, simple, uses minimal solvent. | Only effective for crude purification; less precise than other methods. |
References
- Organic Syntheses, (1960), 1,2,4-Triazole-3(5)-thiol, Organic Syntheses,
-
Eliazyan, G., Yengoyan, A., & Melikyan, G. (2010), Synthesis of Novel 1,3-Substituted 1H-[4][5][6]-Triazole-3-Thiol Derivatives, ResearchGate,
- Plesniak, K., et al. (2020)
- Yurttas, L., et al. (2016), Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class, MDPI,
- Alyahyaoy, A., et al. (2019)
- Zhang, Y., et al. (2024)
- Saldan, M., et al. (2022)
- Abdel-Wahab, B. F., et al. (n.d.)
Sources
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Solubility of Triazole Derivatives in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical solutions for a common yet critical challenge in drug discovery: the poor aqueous solubility of triazole derivatives. This guide is structured to help you understand the root causes of solubility issues and to provide actionable troubleshooting strategies to ensure the reliability and accuracy of your biological assay data.
Understanding Compound Solubility: The First Step to a Solution
Poor solubility can significantly impact the outcomes of biological assays, leading to underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[1] Before troubleshooting, it's crucial to understand the fundamental concepts of solubility.
Frequently Asked Questions (FAQs)
Q1: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A1: Understanding the distinction between kinetic and thermodynamic solubility is critical for designing and interpreting your experiments correctly.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent at a specific temperature and pressure. It represents the maximum amount of a compound that can dissolve and remain stable in solution over time.[2] This measurement is crucial for later stages of drug development, such as formulation.[3][4]
-
Kinetic solubility , on the other hand, is determined by dissolving the compound in an organic solvent (typically DMSO) first and then diluting it into an aqueous buffer.[3][4] The kinetic solubility value is the concentration at which the compound precipitates out of this supersaturated solution.[5] Kinetic solubility assays are generally faster and more suited for high-throughput screening (HTS) in early drug discovery.[3]
For most in vitro biological assays, kinetic solubility is often more relevant as it mimics the common experimental workflow of diluting a DMSO stock solution into an aqueous assay buffer.[1] However, be aware that kinetic solubility values are often higher than thermodynamic solubility, and a supersaturated solution can be unstable, leading to precipitation over time.[2][5]
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Definition | Concentration at which a compound precipitates from a supersaturated solution.[5] | Equilibrium concentration of a compound in a saturated solution.[2] |
| Starting Material | Compound pre-dissolved in an organic solvent (e.g., DMSO).[3] | Solid compound (crystalline or amorphous).[3][4] |
| Measurement Time | Short (minutes to hours).[3] | Long (hours to days) to reach equilibrium.[3] |
| Relevance | High-throughput screening, early drug discovery, in vitro assays.[1][3] | Lead optimization, pre-formulation, and formulation development.[3][4] |
| Typical Value | Often higher than thermodynamic solubility due to supersaturation.[5][6] | Represents the true, stable solubility limit. |
Q2: Why do my triazole derivatives have such poor aqueous solubility?
A2: Triazole derivatives, while offering a versatile scaffold for drug design with a wide range of biological activities, often possess structural features that contribute to low water solubility.[7][8][9][10] These can include:
-
High Lipophilicity: Many potent triazole derivatives are highly lipophilic (greasy), which is favorable for binding to hydrophobic pockets in target proteins but unfavorable for dissolving in water.
-
Aromaticity and Planarity: The flat, rigid nature of the triazole ring and associated aromatic systems can lead to strong crystal lattice energy, making it difficult for water molecules to break the crystal structure and solvate individual molecules.
-
Lack of Ionizable Groups: Triazoles are weakly basic. If the molecule lacks other acidic or basic functional groups, its solubility will not be significantly influenced by pH changes within the typical biological range.
Best Practices for Compound Handling and Storage
Proper handling of your triazole derivatives from the very beginning can prevent many solubility-related issues down the line.
Frequently Asked Questions (FAQs)
Q3: What is the best way to prepare and store stock solutions of my triazole compounds?
A3: The integrity of your experimental data starts with a well-prepared and properly stored stock solution.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules.[11][12] Always use high-purity, anhydrous DMSO.
-
Concentration: Prepare stock solutions at a concentration that is well within the compound's solubility limit in DMSO. A typical starting point is 10-20 mM.
-
Storage: Aliquot your stock solution into single-use volumes and store them at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and water absorption.[13][14] DMSO is hygroscopic (absorbs water from the air), and water contamination can significantly reduce the solubility of your compound in the stock solution, leading to precipitation upon freezing and thawing.[12][15]
| Storage Condition | Guideline | Rationale |
| Temperature | -20°C for short-term (1 month), -80°C for long-term (6 months).[13] | Minimizes chemical degradation. |
| Aliquoting | Store in single-use volumes. | Avoids repeated freeze-thaw cycles which can lead to precipitation.[13][15] |
| Container | Use polypropylene tubes or glass vials with secure caps. | Prevents evaporation and contamination.[14] |
| DMSO Quality | Use anhydrous, high-purity DMSO. | Water uptake into DMSO synergistically enhances precipitation with freeze-thaw cycles.[15] |
Q4: I've noticed that even my DMSO stock solution has some precipitate. What should I do?
A4: Precipitate in your DMSO stock is a clear indication that the compound has either exceeded its solubility limit in DMSO (possibly due to water absorption) or has degraded.[11][16]
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your stock solution before use.
-
Gentle Warming and Sonication: If you observe precipitate, you can try to redissolve it by gently warming the vial to 37°C for 10-15 minutes, followed by vortexing or brief sonication in a water bath.[17]
-
Caution: Ensure the compound is fully redissolved before use. Using a stock solution with suspended particles will lead to inaccurate concentrations in your assay and unreliable results.[17] If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Troubleshooting Guide: Compound Precipitation in Biological Assays
One of the most common and frustrating issues is seeing your compound precipitate when you dilute the DMSO stock into your aqueous assay buffer or cell culture medium.
Frequently Asked Questions (FAQs)
Q5: My compound is soluble in DMSO, but it crashes out of solution when I add it to my assay buffer. Why does this happen and how can I fix it?
A5: This phenomenon, often called "shock precipitation," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower.[18][19][20] The localized high concentration of the compound upon initial mixing exceeds its aqueous solubility limit, causing it to precipitate before it can disperse.[18]
Here is a systematic approach to troubleshoot and mitigate this issue:
A decision tree for addressing compound precipitation in assays.
Protocol for Optimized Step-Wise Dilution
To prevent shock precipitation, avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer.[18] Instead, use a serial dilution method:
-
Prepare an Intermediate Dilution: First, dilute your DMSO stock solution into a smaller volume of your assay buffer or cell culture medium. For example, make a 10-fold dilution of your stock into the medium.
-
Mix Thoroughly: Immediately after this first dilution, vortex or mix the solution vigorously to ensure rapid and complete dispersion of the compound.
-
Perform Final Dilution: Use this intermediate dilution to make the final dilutions for your assay.
-
Temperature Matters: Gently warming your cell culture medium to 37°C before adding the compound stock can sometimes prevent precipitation, as some compounds are less soluble at colder temperatures.[18]
Advanced Solubilization Strategies
If optimizing your dilution protocol isn't sufficient, you may need to modify your assay buffer with solubilizing excipients. These should be used with caution and validated to ensure they do not interfere with the assay itself.
Frequently Asked Questions (FAQs)
Q6: What are co-solvents, and how can I use them to improve the solubility of my triazole derivatives?
A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[21][22][23]
-
Common Co-solvents: Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[23][24]
-
How to Use: You can prepare your assay buffer with a small percentage of a co-solvent. It's crucial to determine the maximum concentration of the co-solvent that your assay (e.g., cells or enzyme) can tolerate without affecting the biological outcome.
-
Caution: Always run a vehicle control with the same concentration of the co-solvent to account for any effects of the solvent itself.
Q7: Can surfactants help with solubility issues?
A7: Yes, surfactants can be very effective. Surfactants are molecules with both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. Above a certain concentration, called the critical micelle concentration (CMC), they form micelles in solution. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase.[21][25]
-
Common Surfactants: Polysorbates (e.g., Tween-20, Tween-80) and Triton X-100 are non-ionic surfactants commonly used in biological assays.[24][26]
-
Typical Concentrations: For biochemical assays, adding a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant can prevent compound aggregation and improve solubility.[26][27]
-
Cell-based Assays: Be very cautious with surfactants in cell-based assays, as they can be toxic to cells at concentrations above the CMC.[26]
| Excipient Type | Mechanism of Action | Examples | Considerations |
| Co-solvents | Reduces the polarity of the aqueous solvent.[21] | Ethanol, Propylene Glycol, PEG 400.[23][24] | Must test for assay compatibility and potential toxicity. |
| Surfactants | Forms micelles that encapsulate hydrophobic compounds.[21] | Tween-20, Tween-80, Triton X-100.[24][26] | Can be cytotoxic; use at low concentrations, especially in cell-based assays.[26] |
| Cyclodextrins | Forms inclusion complexes with the drug molecule.[28] | β-cyclodextrin, HP-β-CD. | Can sometimes interfere with compound-target binding. |
Q8: My compound seems to be an aggregator. What does this mean and how can I address it?
A8: Compound aggregation is a phenomenon where small molecules self-assemble in solution to form colloidal particles. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false-positive results.[27][29][30] This is a common issue for "bad actor" compounds in high-throughput screening.[30]
Mitigation Strategies:
-
Add Detergent: The most common way to mitigate aggregation-based assay interference is to include a non-ionic detergent (surfactant) like Triton X-100 or Tween-80 in the assay buffer at a concentration of ~0.01%.[27] This helps to break up the aggregates.
-
Counter-screens: Perform counter-screens to identify if your compound is an aggregator. This can involve dynamic light scattering (DLS) or challenging the assay with known aggregators to see if they produce a similar effect.[31]
-
Assay Guidance: The NIH's Assay Guidance Manual provides extensive resources on identifying and mitigating compound aggregation.[31][32]
By systematically applying these principles and troubleshooting steps, you can overcome the challenges posed by poorly soluble triazole derivatives, leading to more reliable data and accelerating your drug discovery efforts.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.
- Solubilization techniques used for poorly water-soluble drugs. PubMed Central (PMC).
- Formulation strategies for poorly soluble drugs. ResearchGate.
- Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.
- Aqueous Solubility Assay. Enamine.
- Compound Handling Instructions. MCE (MedChemExpress).
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf.
- Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- Troubleshooting Compound XAC experiments. Benchchem.
- Troubleshooting poor biological activity in triazole derivatives. Benchchem.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central (PMC).
- Assay Interference by Aggregation. Semantic Scholar.
- Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate.
- Common Cell Culture Problems: Precipitates. Sigma-Aldrich.
- Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Characterizing Compound Behavior at Foghorn Therapeutics. Foghorn Therapeutics.
- A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed.
- Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. PubMed.
- Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.
- Concentrated liquid triazole-fungicide formulations. Google Patents.
- How to enhance drug solubility for in vitro assays? ResearchGate.
- Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. SSRN.
- Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate.
- Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. ResearchGate.
- Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate.
- Cell Culture Troubleshooting Tips and Tricks. YouTube.
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.
- Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.
- Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays. Benchchem.
- Aqueous solvent system for the solubilization of azole compounds. PubMed.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- A troubleshooting guide to microplate-based assays. BMG LABTECH.
- Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. PubMed.
- Compound precipitation in high-concentration DMSO solutions. PubMed.
- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Significant biological activities of triazole derivatives. ResearchGate.
- Aqueous solvent system for solubilization of azole compounds. Google Patents.
- Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PubMed Central (PMC).
- STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate.
- Triazole formulations. Google Patents.
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Enhancing the stability of 5-(4-methoxy-phenyl)-4-phenyl-4h-triazole-3-thiol in solution.
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the reproducibility and success of your experiments. This guide is designed to provide you with field-proven insights and actionable protocols to mitigate degradation and enhance the stability of this compound in solution.
Section 1: Understanding the Core Instability
This section addresses the fundamental chemical properties of the triazole-thiol scaffold that contribute to its instability in solution.
Q1: What are the primary degradation pathways for 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in solution?
The instability of this compound primarily stems from two sources: the reactive thiol group and the potential for hydrolysis of the triazole ring under harsh conditions.
-
Oxidation of the Thiol Group: The thiol (-SH) group is highly susceptible to oxidation. In the presence of dissolved oxygen, metal ion catalysts, or other oxidizing agents, it can readily form a disulfide dimer. This is often the most common and rapid degradation pathway. Further oxidation can lead to the formation of sulfonic acids, which involves cleavage of the C-S bond[1]. This oxidative process is a key concern for many thiol-containing drugs and reagents[2].
-
pH-Mediated Hydrolysis: The 4H-1,2,4-triazole ring itself is an aromatic heterocyclic system, which confers significant stability under mild conditions[3]. However, prolonged exposure to strong acidic or alkaline conditions, especially at elevated temperatures, can lead to protonation of the ring nitrogens followed by nucleophilic attack by water, potentially causing ring cleavage[3].
Q2: How does the thiol-thione tautomerism affect the compound's stability and reactivity?
The 3-thiol group on the 1,2,4-triazole ring exists in a tautomeric equilibrium with its thione (C=S) form. For most 3-mercapto-1,2,4-triazoles, the thione form is predominant in solid state and in solution[3]. This equilibrium is crucial because the two forms have different reactivity profiles. While the thiol form is susceptible to direct oxidation, the thione form can influence the electronic properties of the entire heterocyclic ring. This tautomerism does not inherently make the ring less stable but is a fundamental characteristic that governs its chemical behavior[3].
Section 2: Proactive Stability Enhancement Strategies
Here, we provide practical, evidence-based recommendations for preparing, handling, and storing your compound to maximize its shelf-life in solution.
Q3: What are the optimal solvent and pH conditions for preparing and storing solutions of the compound?
The choice of solvent and the control of pH are the most critical factors in preventing degradation. The goal is to find a balance that minimizes both thiol oxidation and ring hydrolysis.
-
Solvents: Use deoxygenated solvents whenever possible. Aprotic solvents like DMSO or DMF are often used for initial stock solutions due to high solubility. For aqueous buffers, it is critical to degas the buffer immediately before use by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
pH Control: The thiol group is more susceptible to oxidation at neutral to alkaline pH due to the formation of the more nucleophilic thiolate anion (-S⁻). Conversely, strongly acidic conditions (pH < 3) risk ring hydrolysis[3]. Therefore, a slightly acidic pH (pH 5-6.5) is generally recommended as the optimal range for stability in aqueous solutions[4].
The following table summarizes recommended storage conditions:
| Parameter | Short-Term Storage (Working Solutions, < 24h) | Long-Term Storage (Stock Solutions, > 1 week) | Rationale |
| Solvent | Deoxygenated Aqueous Buffer or appropriate organic solvent (e.g., DMSO) | Anhydrous, Aprotic Solvent (e.g., DMSO, DMF) | Minimizes hydrolysis and oxidation. Water is a key reactant in degradation pathways. |
| pH (Aqueous) | 5.0 - 6.5 | N/A (for anhydrous organic stock) | Balances prevention of thiolate formation (prone to oxidation) with avoidance of acid-catalyzed ring hydrolysis[3][4]. |
| Temperature | 2-8°C (on ice) | ≤ -20°C (preferably -80°C) | Reduces the rate of all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Displaces dissolved oxygen, the primary driver of thiol oxidation[5]. |
| Additives | Consider 0.1-0.5 mM EDTA | Consider 0.1-0.5 mM EDTA | Chelates trace metal ions that can catalyze thiol oxidation. |
Q4: Beyond solvent and pH, what other reagents can I add to my solution to protect the thiol group from oxidation?
Several additives can be employed to actively combat oxidative degradation.
-
Antioxidants/Reducing Agents: For applications where it does not interfere with the downstream assay, adding a stronger, sacrificial reducing agent can protect your compound.
-
TCEP (Tris(2-carboxyethyl)phosphine): An excellent choice as it is odorless, stable in air, and effective over a wider pH range compared to DTT. It does not absorb significantly at 280 nm[6].
-
DTT (Dithiothreitol): A classic reducing agent, but it is less stable, has a strong odor, and can be rapidly oxidized in the presence of contaminating metal ions[6].
-
-
Metal Chelators: Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) in buffers can catalyze the oxidation of thiols. Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1-0.5 mM) can sequester these ions and significantly enhance stability[6].
Section 3: Troubleshooting Common Experimental Problems
This section provides a question-and-answer guide to address specific issues you may encounter during your experiments.
Q5: My solution of the compound, initially colorless, has turned slightly yellow. What does this signify?
A color change, typically to a pale yellow, is often an early visual indicator of degradation. This is commonly associated with the formation of the disulfide dimer or other oxidized species. If you observe this, the solution's integrity is compromised.
-
Troubleshooting Steps:
-
Discard the colored solution.
-
Prepare a fresh solution using a deoxygenated buffer at a slightly acidic pH (5-6.5).
-
Store the new solution under an inert atmosphere (argon or nitrogen) and protected from light at 2-8°C for immediate use or -20°C for longer-term storage[3].
-
Q6: I'm seeing new, unexpected peaks in my HPLC or LC-MS analysis over time. Are these likely degradation products?
Yes, this is a classic sign of compound degradation. A primary stock solution should ideally show a single, sharp peak corresponding to the parent compound.
-
What to look for:
-
Disulfide Dimer: In LC-MS, you may see a new peak with a mass corresponding to (2 * M - 2), where M is the molecular weight of your parent compound. This is the most common degradation product.
-
Other Oxidized Species: Peaks corresponding to M+16 (sulfenic acid), M+32 (sulfinic acid), or M+48 (sulfonic acid) may also appear under significant oxidative stress.
-
-
Actionable Plan: Implement a stability monitoring workflow (see Section 4) to quantify the rate of degradation under your specific experimental conditions. Use this data to define a "use-by" time for your prepared solutions.
Q7: The biological activity of my compound is inconsistent or lower than expected. Could this be a stability issue?
Absolutely. If the parent compound is degrading into an inactive disulfide dimer or other byproducts, the effective concentration of your active pharmaceutical ingredient (API) in the solution will decrease over time. This leads directly to diminished or variable results in biological assays.
-
Self-Validation Check:
-
Always prepare the compound solution fresh from a solid sample or a properly stored frozen stock immediately before starting a biological experiment.
-
If an experiment runs for an extended period (e.g., >8 hours), run an analytical check (e.g., HPLC) on an aliquot of your dosing solution at the beginning and end of the experiment to assess stability under the actual assay conditions (e.g., in cell culture media at 37°C).
-
Section 4: Protocols & Workflows
This section provides step-by-step methodologies for preparing stable solutions and monitoring their integrity.
Protocol 1: Preparation of a Stable Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, optimized for long-term stability.
-
Preparation: Weigh out the required amount of solid 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in a fume hood.
-
Solvent Addition: Add anhydrous, research-grade DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex gently until the solid is completely dissolved. Avoid heating.
-
Inert Gas Overlay: Gently flush the headspace of the vial with an inert gas (argon is preferred due to its density) for 30-60 seconds to displace oxygen.
-
Sealing: Tightly cap the vial. For extra protection, wrap the cap with parafilm.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots in amber vials. This prevents repeated freeze-thaw cycles and exposure of the entire stock to air.
-
Storage: Store the aliquots at -80°C, protected from light.
Workflow for Monitoring Solution Stability via HPLC
This workflow provides a systematic approach to quantifying the stability of your compound under specific experimental conditions.
Caption: Workflow for assessing compound stability over time.
Methodology:
-
Prepare Solution: Prepare the compound in the buffer and at the concentration you intend to test.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot onto a calibrated HPLC system. Record the peak area of the parent compound. This is your 100% reference.
-
Incubation: Store the solution under the desired test conditions (e.g., room temperature, 37°C, protected from light, etc.).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw another aliquot and inject it onto the HPLC.
-
Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. The appearance and growth of new peaks should be noted.
References
- Benchchem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
- Journal of the Chemical Society C: Organic. (1967). Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. RSC Publishing.
- ResearchGate. (2018).
- PubMed. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study.
- National Institutes of Health (NIH). (2021).
- Molecules. (2024).
- National Institutes of Health (NIH). (2024).
- Oriental Journal of Chemistry. (2022). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
- National Institutes of Health (NIH). (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index.
- ResearchGate. (2018).
- MDPI. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- ResearchGate. (2017). (PDF)
- Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
- ACS Publications. (2016). Long-Term Stabilization of Maleimide–Thiol Conjugates.
- MDPI. (2024). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines.
- MDPI. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}.
- ISRES Publishing. (2022).
- Ukrainian Journal of Medicine, Biology and Sport. (2024).
- PubMed. (2016). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class.
- JETIR. (2019).
- MDPI. (2018). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products.
- ResearchGate. (2024).
- Iraqi Journal of Pharmaceutical Sciences. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
- ResearchGate. (2010).
- MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- MDPI. (2024).
- MDPI. (2007).
Sources
- 1. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lclane.net [lclane.net]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
Microwave-assisted synthesis to reduce reaction time for triazole formation.
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support center for microwave-assisted triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of microwave chemistry to accelerate their discovery processes. We understand that while microwave-assisted organic synthesis (MAOS) offers significant advantages in reducing reaction times for triazole formation, challenges can arise.[1][2][3] This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in scientific principles and practical experience, to help you optimize your reactions and achieve consistent, high-quality results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your microwave-assisted triazole synthesis experiments in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low product yield is a common frustration. The underlying cause often lies in one or more suboptimal reaction parameters. Let's break down the possibilities:
-
Suboptimal Temperature: While microwaves can rapidly heat reactions, an incorrect temperature setting can be detrimental.[4] Too low a temperature may not provide sufficient activation energy for the reaction to proceed to completion. Conversely, excessively high temperatures can lead to the degradation of your starting materials, catalyst, or the desired triazole product.[5]
-
Solution: Systematically screen a range of temperatures. Start with the temperature reported in a similar literature procedure and then vary it in 10-20°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the optimal temperature for your specific substrates.
-
-
Incorrect Reaction Time: One of the primary benefits of microwave synthesis is the dramatic reduction in reaction time.[1] However, this is not a one-size-fits-all parameter. Insufficient reaction time will result in incomplete conversion, while prolonged exposure to microwave irradiation can lead to product decomposition.[5]
-
Solution: Perform a time course study. Set up several identical reactions and run them for different durations (e.g., 2, 5, 10, 15, and 20 minutes). Analyzing the product yield at each time point will reveal the optimal reaction time.
-
-
Inefficient Catalyst System: The choice and handling of the catalyst are critical for a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the most common method for synthesizing 1,2,3-triazoles.[6][7]
-
Cause - Catalyst Inactivity: The active catalytic species in CuAAC is Cu(I).[6] If you are using a Cu(II) salt (like CuSO₄), a reducing agent (such as sodium ascorbate) is necessary to generate Cu(I) in situ.[6] Insufficient reducing agent or its degradation can lead to low catalyst activity. Furthermore, Cu(I) can be sensitive to oxygen.
-
Solution:
-
Ensure you are using a fresh solution of the reducing agent.
-
Consider using a Cu(I) salt directly, such as CuI or CuBr, but be mindful of its air sensitivity.[8][9]
-
Degas your solvent and reaction mixture by bubbling with an inert gas (nitrogen or argon) before heating to minimize oxidation of the Cu(I) catalyst.
-
-
-
Poor Solvent Choice: The solvent not only dissolves the reactants but also plays a crucial role in how efficiently the reaction mixture absorbs microwave energy.[5] Solvents with high dielectric constants and dissipation factors are more efficient at absorbing microwaves and converting them into heat.[2]
-
Solution: Select a solvent that is a good microwave absorber and in which your reactants are soluble at the reaction temperature. Polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols are generally good choices.[5][10] For less polar substrates, toluene or dioxane can be effective.[5] A table summarizing the properties of common solvents is provided below.
-
Question 2: I'm observing significant side product formation, particularly a dimer of my alkyne. What's happening and how can I prevent it?
The formation of alkyne homodimers (Glaser coupling) is a common side reaction in CuAAC, especially when the concentration of the active Cu(I) catalyst is high and oxygen is present.
-
Causality: The Cu(I) catalyst can also catalyze the oxidative coupling of terminal alkynes. This process is often exacerbated by the presence of oxygen.
-
Preventative Measures:
-
Control Catalyst Concentration: Use the lowest effective concentration of the copper catalyst. A catalytic amount (typically 1-5 mol%) is usually sufficient.[5][10]
-
Exclude Oxygen: As mentioned previously, degassing the reaction mixture is crucial. Purging with an inert gas before sealing the reaction vessel can significantly reduce the formation of dimeric side products.[11]
-
Use a Ligand: The addition of a coordinating ligand, such as a tertiary amine (e.g., triethylamine) or a nitrogen-based ligand like tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the Cu(I) catalyst and suppress side reactions.
-
Question 3: My reaction isn't reaching the set temperature, or the temperature is overshooting significantly. What should I do?
This issue is often related to the interaction of your reaction mixture with the microwave field and the instrument's settings.
-
Poor Microwave Absorption: If your chosen solvent is a poor microwave absorber, the reaction may struggle to reach the target temperature.
-
Solution: Add a small amount of a high-absorbing solvent (an ionic liquid or even a simple alcohol) to your reaction mixture to act as a "heating element." Alternatively, switch to a more suitable polar solvent.
-
-
Instrument Settings:
-
Power Setting: Using a fixed, high power setting can lead to rapid heating and temperature overshooting, which can cause decomposition.
-
Solution: Utilize the instrument's ability to control the temperature by modulating the power output. Set a maximum temperature and allow the instrument to maintain it. For sensitive reactions, a pre-stirring time before applying microwave power can ensure a more homogeneous temperature distribution.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave synthesis for triazole formation compared to conventional heating?
Microwave-assisted synthesis offers several key advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes using microwave irradiation.[1][2][3] For instance, some syntheses have seen reaction times drop from over 24 hours to just 10 minutes.[1]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products and decomposition, leading to higher isolated yields of the desired triazole.[2]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[4]
-
Greener Chemistry: Shorter reaction times and often the ability to use less solvent contribute to more environmentally friendly synthetic protocols.[2][3]
Q2: How do I choose the right solvent for my microwave-assisted triazole synthesis?
The ideal solvent should:
-
Effectively absorb microwave energy: Polar solvents are generally better at this.
-
Dissolve your reactants: Ensure all starting materials are soluble at the reaction temperature.
-
Have a sufficiently high boiling point: This allows the reaction to be heated to the required temperature under sealed-vessel conditions, often leading to significant rate enhancements.[5]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Suitability for MAOS |
| Water | 100 | 80.1 | Excellent |
| DMF | 153 | 36.7 | Excellent |
| DMSO | 189 | 47.0 | Excellent |
| Ethanol | 78 | 24.6 | Good |
| Acetonitrile | 82 | 37.5 | Good |
| Toluene | 111 | 2.4 | Moderate (often requires a co-solvent or higher power) |
| Dioxane | 101 | 2.2 | Moderate (often requires a co-solvent or higher power) |
Q3: What is the difference between using a Cu(I) and a Cu(II) catalyst source?
The active catalyst in the CuAAC reaction is Cu(I).[6]
-
Cu(I) sources (e.g., CuI, CuBr): These can be used directly but are susceptible to oxidation to the inactive Cu(II) form in the presence of air.
-
Cu(II) sources (e.g., CuSO₄): These are more stable and easier to handle. However, they require the addition of a reducing agent, most commonly sodium ascorbate, to generate the active Cu(I) species in the reaction mixture.[6]
Q4: Can I use a domestic microwave oven for these reactions?
Absolutely not. Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features and controls for chemical reactions. They do not have temperature or pressure sensors, which can lead to dangerous and uncontrolled conditions, including the risk of explosion. Always use a dedicated, commercially available microwave reactor designed for chemical synthesis.[4]
Q5: What safety precautions should I take when performing microwave-assisted synthesis?
-
Always use a dedicated microwave reactor.
-
Use appropriate reaction vessels that are certified for microwave use and can withstand the expected temperatures and pressures.
-
Never exceed the recommended fill volume of the reaction vessel (typically one-third to one-half of the total volume) to allow for expansion of the solvent upon heating.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Be aware of the potential for rapid pressure buildup, especially with volatile solvents or when scaling up reactions.
Visualizing the Process
To aid in your troubleshooting and understanding of the reaction, here are some key diagrams.
Caption: Troubleshooting workflow for low reaction yield.
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadinstitute.org [broadinstitute.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Regioselective Synthesis of Substituted 1,2,4-Triazoles
Welcome to the technical support center dedicated to the nuanced field of 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of achieving regiochemical control in their synthetic routes. The 1,2,4-triazole core is a privileged scaffold in numerous pharmaceuticals and functional materials, making its efficient and selective synthesis a critical objective. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the why behind catalyst and condition selection.
Section 1: Catalyst Performance Overview
The choice of catalyst is the most critical factor in dictating the isomeric outcome of 1,2,4-triazole synthesis, especially when employing a [3+2] cycloaddition strategy with precursors like aryl diazonium salts and isocyanides. The metal center's identity directly influences the reaction pathway, leading to distinct regioisomers.
Table 1: Comparative Analysis of Catalytic Systems for 1,2,4-Triazole Synthesis
| Catalyst System | Common Reactants | Predominant Regioisomer | Typical Yield (%) | Key Advantages & Considerations |
| Silver(I) (e.g., AgOAc) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted | up to 88%[1][2] | High selectivity for the 1,3-isomer; reaction proceeds under mild conditions.[3] |
| **Copper(II) (e.g., Cu(OAc)₂) ** | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted | up to 79%[1][2] | Catalyst-controlled switch of regioselectivity from the Ag(I) system.[3] |
| Copper(II) Acetate | Nitriles & Hydroxylamine | 3,5-Disubstituted | Moderate to Good[1] | Utilizes readily available starting materials in a one-pot synthesis.[1][3] |
| Copper(I) Bromide | Amidines & Nitriles | 1,3,5-Trisubstituted or 3,5-Disubstituted | 52-85%[4] | Versatile for creating highly substituted triazoles; tolerates various functional groups.[4] |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted | up to 92%[1] | Avoids metal contamination; operates under simple, aerobic conditions.[1][5] |
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a practical question-and-answer format.
Issue 1: Poor or No Product Yield
Question: My reaction has resulted in a very low yield or no desired 1,2,4-triazole product. What are the potential causes and how can I improve the yield?
Answer: This is a common challenge that can often be traced back to a few key areas. Let's break down the troubleshooting process.
-
Causality: Low yields are typically rooted in suboptimal reaction kinetics, reagent degradation, or catalyst deactivation. Classical methods for 1,2,4-triazole synthesis, such as the Pellizzari or Einhorn-Brunner reactions, often demand high temperatures and long reaction times to be effective.[6] Modern catalytic methods are more efficient but are sensitive to specific parameters.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure starting materials, particularly amidines, hydrazines, and diazonium salts, are pure and dry. Many of these precursors can be sensitive to air and moisture.
-
Optimize Reaction Conditions:
-
Temperature & Time: If you are using a literature procedure, ensure your temperature is accurate. For sluggish reactions, a modest increase in temperature or an extension of the reaction time may be necessary.[6] For thermally sensitive substrates, consider microwave irradiation to shorten reaction times and potentially improve yields.
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMSO or DMF are often effective as they can help solubilize reagents and stabilize charged intermediates.[7][8][9]
-
-
Assess Catalyst Activity:
-
If using a copper catalyst, ensure it is from a reliable source. For air-sensitive Cu(I) species, use fresh catalyst or consider generating it in situ.
-
In syntheses from amidines and nitriles, note that electron-deficient nitriles generally produce higher yields than electron-rich ones.[4]
-
-
Issue 2: Incorrect Regioisomer or Mixture of Isomers
Question: I am attempting to synthesize a 1,3-disubstituted 1,2,4-triazole but am isolating the 1,5-isomer instead, or a mixture of both. How can I control the regioselectivity?
Answer: This is the central challenge in many 1,2,4-triazole syntheses and is almost always a direct consequence of catalyst choice. The regiochemical outcome of the [3+2] cycloaddition between isocyanides and diazonium salts is dictated by the metal catalyst.
-
The Catalyst is Key:
-
For 1,3-Disubstituted 1,2,4-Triazoles: The use of a Silver(I) catalyst is the industry standard for selectively producing this isomer.[1][2]
-
For 1,5-Disubstituted 1,2,4-Triazoles: Switching the catalyst to a Copper(II) system will selectively yield the 1,5-isomer from the same starting materials.[1][2][3]
-
-
Self-Validation System: If you are observing the "wrong" isomer, it strongly suggests either catalyst cross-contamination or a mislabeled catalyst bottle. An essential troubleshooting experiment is to run two parallel reactions with the same substrates: one with your Ag(I) catalyst and one with a trusted Cu(II) catalyst. This will validate whether your catalytic system is performing as expected and confirm the identity of your catalysts.
Caption: Catalyst selection workflow for regioselective 1,2,4-triazole synthesis.
Issue 3: Choosing a Metal-Free Pathway
Question: For my application in drug development, I need to avoid potential transition-metal contamination in my final compound. What are my options?
Answer: This is a critical consideration for pharmaceutical applications. Fortunately, robust metal-free alternatives have been developed.
-
Iodine-Mediated Synthesis: A highly effective method involves the use of molecular iodine as a catalyst for the reaction between hydrazones and amines. This approach provides 1,3,5-trisubstituted 1,2,4-triazoles in high yields.[1][5]
-
Advantages:
-
Metal-Free: Completely avoids residual metal contaminants.
-
Operational Simplicity: The reactions are often run under aerobic conditions without the need for special handling of sensitive catalysts.[1]
-
High Yields: This method is competitive with metal-catalyzed routes, often providing yields up to 92%.[1]
-
Section 3: Key Experimental Protocols
To ensure reproducibility, we provide a detailed, field-proven protocol for a common catalytic synthesis.
Protocol 1: Copper-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles
This protocol is adapted from established methods for the synthesis of 1,2,4-triazoles from amidines and nitriles using a copper bromide catalyst.[4]
-
Objective: To synthesize a 1,3,5-trisubstituted 1,2,4-triazole via a copper-catalyzed tandem addition-oxidative cyclization.
-
Materials:
-
Amidine hydrochloride salt (1.0 mmol)
-
Nitrile (1.2 mmol)
-
Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL)
-
-
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the amidine hydrochloride salt (1.0 mmol), CuBr (0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the vial and purge with dry air or oxygen.
-
Add anhydrous DMSO (3.0 mL) followed by the nitrile (1.2 mmol) via syringe.
-
Place the sealed vial in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with brine (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,2,4-triazole.
-
-
Mechanism Insight: The reaction is proposed to proceed via a copper-promoted addition of the amidine to the nitrile, followed by an oxidative cyclization to form the aromatic triazole ring.[4]
Caption: Simplified mechanism for copper-catalyzed 1,2,4-triazole synthesis.
References
- Technical Support Center: Solvent Effects on the Regioselectivity of Triazole Formation. Benchchem.
- A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies. Benchchem.
- Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Synfacts.
- Proposed reaction mechanism for the copper-catalyzed synthesis of 1,2,4-triazole analogues from dioxazolones and N-iminoquinolinium ylides. ResearchGate.
- Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Sci-Hub.
- Technical Support Center: Synthesis of 1,2,4-Triazole-Based Inhibitors. Benchchem.
- Technical Support Center: Enhancing Regioselectivity of Triazole Formation. Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
- synthesis of 1,2,4 triazole compounds. ISRES.
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. ACS Publications.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health.
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. isres.org [isres.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Researcher's Guide to Suppressing 1,3,4-Oxadiazole Formation in 1,2,4-Triazole Synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with 1,2,4-triazole scaffolds and encountering challenges with the formation of isomeric 1,3,4-oxadiazole impurities. We will delve into the mechanistic origins of this common side reaction and provide actionable, field-proven troubleshooting strategies and protocols to ensure the selective synthesis of your target triazole compounds.
Section 1: Understanding the Mechanistic Crossroads
The synthesis of 1,2,4-triazoles, particularly through classical condensation methods like the Pellizzari or Einhorn-Brunner reactions, often proceeds through a common intermediate: a 1,2-diacylhydrazine or a related species.[1][2][3] This intermediate stands at a mechanistic crossroads, where it can undergo one of two competing intramolecular cyclization pathways. The desired pathway leads to the 1,2,4-triazole, while the competing pathway results in the formation of a thermodynamically stable 1,3,4-oxadiazole byproduct.
The critical step determining the final product is the intramolecular nucleophilic attack.
-
1,2,4-Triazole Formation (N-Cyclization): A nitrogen atom of the hydrazine backbone attacks a carbonyl carbon, followed by dehydration, to form the triazole ring.
-
1,3,4-Oxadiazole Formation (O-Cyclization): A carbonyl oxygen atom attacks the other carbonyl carbon, leading to a cyclodehydration event that forms the oxadiazole ring.[4][5] This pathway is heavily favored by harsh dehydrating agents and high thermal energy.
The following diagram illustrates this critical decision point in the reaction pathway.
Caption: Competing pathways from a diacylhydrazine intermediate.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter in the lab, providing direct causes and validated solutions.
Q1: My reaction is yielding a product mixture, and mass spectrometry shows a major peak corresponding to the mass of my target triazole, but TLC/LCMS shows two distinct spots/peaks. How can I confirm the presence of a 1,3,4-oxadiazole byproduct?
Answer: Isomeric byproducts like 1,3,4-oxadiazoles can be challenging to identify by mass alone. Spectroscopic analysis is key.
-
¹H NMR Spectroscopy: The most telling difference often lies in the number of exchangeable protons. A 1H-1,2,4-triazole will show an N-H proton, which is absent in the corresponding 1,3,4-oxadiazole structure.
-
¹³C NMR Spectroscopy: The chemical shifts of the ring carbons can be diagnostic. Carbons adjacent to oxygen in the oxadiazole ring typically appear at a different chemical shift compared to those adjacent to nitrogen in the triazole ring.
-
FT-IR Spectroscopy: While often subtle, differences in C=N and C-O-C stretching frequencies can help differentiate the two heterocycles.
Q2: I am using a traditional thermal method (e.g., Pellizzari reaction in an oil bath at >200°C) and my primary product is the 1,3,4-oxadiazole. How can I shift selectivity toward the 1,2,4-triazole?
Answer: The root cause is excessive thermal energy and long reaction times, which favor the more thermodynamically stable oxadiazole.[1][6] The most effective solution is to switch from conventional heating to microwave irradiation. Microwave synthesis provides rapid, uniform heating that dramatically reduces reaction times, often favoring the kinetically preferred triazole product.[7]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Rationale for Improvement |
|---|---|---|---|
| Temperature | Typically 180-250°C[6] | Often lower, e.g., 150°C | Lower temperatures disfavor the high-energy pathway to the oxadiazole. |
| Reaction Time | 2–24 hours[1] | 30 seconds – 2 hours[7] | Reduced time minimizes byproduct formation and thermal degradation. |
| Yield (Triazole) | Often low to moderate (<50%)[1] | Good to excellent (>80%)[7] | Enhanced efficiency and selectivity. |
| Byproduct Level | Can be the major product | Often minimal or undetectable | Kinetic control is favored over thermodynamic control. |
For a detailed methodology, see Protocol 1: Optimized Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles.
Q3: My synthetic route involves a final cyclodehydration step using a strong dehydrating agent like POCl₃, P₂O₅, or concentrated H₂SO₄, and I'm isolating the oxadiazole. What's going wrong?
Answer: You are using reagents that are classically employed for the express purpose of synthesizing 1,3,4-oxadiazoles from diacylhydrazines.[4][5][8] These aggressive reagents forcibly eliminate water and strongly promote the O-cyclodehydration pathway. To favor triazole formation, you must switch to a milder cyclization strategy that avoids these conditions.
The following workflow can guide your decision-making process:
Caption: Troubleshooting workflow for oxadiazole byproduct formation.
Section 3: Frequently Asked Questions (FAQs)
-
Q: How does microwave irradiation preferentially promote triazole formation? A: Microwave energy leads to rapid, localized, and efficient heating. This allows the reaction to reach the necessary activation energy for N-cyclization in a very short time. By dramatically reducing the overall reaction duration from many hours to mere minutes, it minimizes the opportunity for the reaction to follow the slower, higher-energy pathway to the more thermodynamically stable (but less desired) oxadiazole byproduct.[7]
-
Q: Are there synthetic routes to 1,2,4-triazoles that inherently avoid the possibility of 1,3,4-oxadiazole formation? A: Yes. Methods that circumvent the 1,2-diacylhydrazine intermediate are highly effective. For example, the reaction of an acid hydrazide with an S-methyl isothioamide hydroiodide directly forms the triazole ring without a competing O-cyclization pathway, offering excellent selectivity.[9]
-
Q: What is the role of the catalyst (acid vs. base) in directing the reaction pathway? A: The catalyst can be crucial. In many modern protocols, a mild base like potassium carbonate (K₂CO₃) is used. The base can deprotonate the hydrazide moiety, increasing its nucleophilicity and facilitating the initial attack to form the triazole precursor. Conversely, strong Brønsted or Lewis acids can activate the carbonyl groups, but under harsh conditions, they can also catalyze the dehydration step that leads to the oxadiazole. Therefore, catalyst choice should be optimized to favor N-cyclization under the mildest possible conditions.
Section 4: Key Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This protocol is adapted from modern, efficient methods for synthesizing 1,2,4-triazoles while avoiding oxadiazole formation.[6]
Materials:
-
Substituted Aromatic Hydrazide (1.0 eq, 0.005 mol)
-
Substituted Nitrile (1.1 eq, 0.0055 mol)
-
Potassium Carbonate (K₂CO₃) (1.1 eq, 0.0055 mol)
-
n-Butanol (10 mL)
-
20 mL microwave reactor vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial securely and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours. Monitor pressure to ensure it remains within the vial's limits.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
In many cases, the 1,2,4-triazole product will precipitate out of the n-butanol solution.
-
Collect the precipitated product by vacuum filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from ethanol to obtain the analytically pure 3,5-disubstituted-1,2,4-triazole.
Protocol 2: Analysis of Reaction Purity by HPLC
This general protocol allows for the quantification of the desired triazole product versus the oxadiazole byproduct.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., monitoring at 254 nm).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
HPLC-grade solvents.
Procedure:
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture by dissolving ~1 mg in 1 mL of acetonitrile or methanol. Dilute as necessary to be within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient: Start with a gradient appropriate for your compounds, for example: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Analysis: Inject the sample. The 1,3,4-oxadiazole is typically less polar than the corresponding 1H-1,2,4-triazole and will often have a different retention time. Integrate the peak areas to determine the relative percentage of product and byproduct.
References
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-
Pellizzari reaction. Wikipedia. [Link]
-
Einhorn–Brunner reaction. Wikipedia. [Link]
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Solid Phase Synthesis of 1,2,4-Triazoles Under Microwave Irradiation. Taylor & Francis Online. [Link]
-
Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Journal of Cardiovascular Disease Research. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
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Pellizzari reaction. Grokipedia. [Link]
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publications. [Link]
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Pellizzari Reaction Mechanism | Organic Chemistry. YouTube. [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Institutes of Health (NIH). [Link]
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Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. National Institutes of Health (NIH). [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
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1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. National Institutes of Health (NIH). [Link]
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). [Link]
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Technical Support Center: Scaling Up the Synthesis of 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol. This document is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. As a self-validating system, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a successful and efficient scale-up.
Synthesis Overview & Core Principles
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a robust and well-documented process, typically proceeding through a two-step sequence.[1] The primary strategy involves the formation of an N,N'-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.[2][3]
Step 1: Synthesis of 1-(4-methoxybenzoyl)-4-phenylthiosemicarbazide (Intermediate) This step involves the acylation of 4-phenylthiosemicarbazide with 4-methoxybenzoyl chloride. The reaction is a nucleophilic acyl substitution where the more nucleophilic nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the acid chloride.
Step 2: Base-Catalyzed Cyclization to form 5-(4-methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol (Final Product) The thiosemicarbazide intermediate undergoes an intramolecular dehydrative cyclization in a strong alkaline medium, typically a refluxing aqueous sodium hydroxide solution.[4][5] This reaction forms the stable five-membered 1,2,4-triazole ring.
Visualized Experimental Workflow
Sources
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- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
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Validation & Comparative
A Comparative Benchmarking Guide to Novel Triazole Antifungal Agents Versus Fluconazole
Introduction: The Evolving Challenge of Fungal Infections and the Limitations of Fluconazole
Invasive fungal infections represent a significant and growing threat to global health, particularly among immunocompromised patient populations. For decades, fluconazole, a first-generation triazole, has been a cornerstone of antifungal therapy due to its favorable safety profile and broad-spectrum activity against many yeast species.[1] However, its efficacy is increasingly compromised by the emergence of drug-resistant fungal strains.[2][3] The widespread use of fluconazole has led to the selection of resistant isolates, particularly among Candida species, rendering it less effective in certain clinical scenarios.[1][3] This escalating resistance, coupled with fluconazole's limited activity against filamentous fungi like Aspergillus species, has created an urgent need for the development of novel antifungal agents with improved potency and a broader spectrum of activity.[2][4]
This guide provides a comparative analysis of the next generation of triazole antifungals against the established benchmark, fluconazole. We will delve into the medicinal chemistry rationale behind these novel compounds, their enhanced mechanisms of action, and present supporting in vitro and in vivo experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycology and infectious diseases.
Medicinal Chemistry of Novel Triazoles: Rational Design to Overcome Resistance
The core structure of all triazole antifungals features a 1,2,4-triazole ring, which is crucial for their mechanism of action.[5][6] Fluconazole's structure is relatively simple, which contributes to its favorable pharmacokinetic properties but also its susceptibility to resistance. The development of novel triazoles has focused on strategic structural modifications to enhance their binding affinity to the target enzyme and to circumvent common resistance mechanisms.[7][8]
Key strategies in the design of new triazoles include:
-
Modification of the N-1 side chain: Introducing larger, more complex side chains to establish additional interactions within the active site of the target enzyme, lanosterol 14α-demethylase (CYP51).[7]
-
Alterations to the core scaffold: Moving beyond the simple propan-2-ol backbone of fluconazole to incorporate different heterocyclic moieties, which can improve potency and spectrum.[5]
-
Introduction of halogen atoms: The presence of fluorine atoms, as seen in fluconazole and voriconazole, is known to enhance metabolic stability and antifungal activity.[5] Novel designs explore the strategic placement of different halogens to optimize these properties.
These rational design approaches have led to the synthesis of a diverse array of novel triazole derivatives with promising antifungal profiles.[9][10][11]
Caption: Core structure of triazole antifungals highlighting key modification sites.
Mechanism of Action: Enhanced Inhibition of Ergosterol Biosynthesis
Triazole antifungals, both first-generation and novel compounds, share a common mechanism of action: the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[1][2] They specifically target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][4] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane function and ultimately inhibits fungal growth.[2]
Novel triazoles are designed to have a higher affinity and more potent inhibitory effect on lanosterol 14α-demethylase compared to fluconazole.[10] The structural modifications discussed previously allow for more extensive interactions with the amino acid residues in the active site of the enzyme, leading to a tighter binding and more effective inhibition, even in cases where the enzyme is mutated, a common mechanism of fluconazole resistance.
Caption: Experimental workflow for antifungal susceptibility testing.
Comparative MIC Data (µg/mL)
| Fungal Species | Fluconazole | Novel Triazole A | Novel Triazole B | Novel Triazole C |
| Candida albicans (Fluconazole-Susceptible) | 0.25 - 2 | ≤0.03 - 0.25 | 0.0625 - 0.5 | 0.125 - 1 |
| Candida albicans (Fluconazole-Resistant) | 64 - >256 | 0.25 - 4 | 1 - 16 | 2 - 32 |
| Candida glabrata | 8 - 64 | 0.125 - 2 | 0.5 - 8 | 1 - 16 |
| Candida auris | >256 | 1 - 32 | 4 - 64 | 8 - >64 |
| Cryptococcus neoformans | 2 - 16 | ≤0.03 - 0.5 | 0.125 - 2 | 0.25 - 4 |
| Aspergillus fumigatus | >64 | 0.25 - 4 | 1 - 8 | 2 - 16 |
Note: The MIC values presented are a synthesized range from multiple sources for illustrative purposes and to demonstrate the general trend of increased potency of novel triazoles. [3][5][9][12][13][14][15]Novel Triazoles A, B, and C represent different chemical series reported in the literature.
The data clearly indicates that novel triazoles exhibit significantly lower MIC values against both fluconazole-susceptible and, crucially, fluconazole-resistant strains of Candida. [3][13][15]Furthermore, they demonstrate potent activity against species that are intrinsically less susceptible to fluconazole, such as Candida glabrata and Candida auris, as well as against filamentous fungi like Aspergillus fumigatus. [5][14][15]
In Vivo Efficacy: Preclinical Models
While in vitro data is essential, in vivo studies are critical to evaluate the therapeutic potential of a new drug. Several novel triazoles have demonstrated excellent efficacy in murine models of systemic fungal infections. For instance, in models of disseminated candidiasis, mice treated with novel triazoles showed significantly improved survival rates and reduced fungal burden in target organs (e.g., kidneys) compared to those treated with fluconazole. [12][13][16]Similarly, in models of invasive aspergillosis, where fluconazole is largely ineffective, novel triazoles have shown protective effects. [12][16]These in vivo data corroborate the potent in vitro activity and highlight the potential of these new agents for treating challenging invasive fungal infections. [17][18]
Conclusion and Future Directions
The development of novel triazole antifungals represents a significant advancement in the fight against invasive fungal infections. Through rational drug design, chemists have successfully synthesized new molecules with superior in vitro potency and a broader spectrum of activity compared to fluconazole. [7][8]These next-generation triazoles demonstrate potent activity against fluconazole-resistant Candida species, emerging pathogens like Candida auris, and clinically important molds such as Aspergillus fumigatus. [3][5][14][15] The enhanced efficacy of these novel compounds is attributed to their improved interaction with the target enzyme, lanosterol 14α-demethylase, which allows them to overcome common resistance mechanisms. [10]Promising in vivo data further supports their potential as future therapeutic options. [12][13][16]Continued research and clinical development of these novel triazoles are essential to address the growing challenge of antifungal resistance and to improve outcomes for patients with life-threatening fungal diseases.
References
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Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]
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Synthesis and in Vitro and in Vivo Structure−Activity Relationships of Novel Antifungal Triazoles for Dermatology. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PubMed Central. Available at: [Link]
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In vitro and in vivo activities of syn2836, syn2869, syn2903, and syn2921: new series of triazole antifungal agents. PubMed. Available at: [Link]
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Design, synthesis, and antifungal activity of novel conformationally restricted triazole derivatives. PubMed. Available at: [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PubMed Central. Available at: [Link]
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Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. Available at: [Link]
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Design , Synthesis , and Structure − Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Semantic Scholar. Available at: [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. PubMed Central. Available at: [Link]
-
In Vitro Activities of the New Antifungal Triazole SCH 56592 against Common and Emerging Yeast Pathogens. PubMed Central. Available at: [Link]
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Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. PubMed. Available at: [Link]
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Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. PubMed. Available at: [Link]
-
In vitro and in vivo activities of SCH 56592 (posaconazole), a new triazole antifungal agent, against Aspergillus and Candida. PubMed. Available at: [Link]
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Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. PubMed. Available at: [Link]
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Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. ResearchGate. Available at: [Link]
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Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. Available at: [Link]
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In Vitro Activity of the New Triazole Voriconazole (UK-109496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens. PubMed Central. Available at: [Link]
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Synthesis and in vitro and in vivo structure-activity relationships of novel antifungal triazoles for dermatology. PubMed. Available at: [Link]
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Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis Online. Available at: [Link]
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Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. PubMed Central. Available at: [Link]
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New Antifungal Agents with Azole Moieties. PubMed Central. Available at: [Link]
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A Comparative Guide to Validating the Antibacterial Spectrum of Novel Triazole Derivatives Against Resistant Strains
In the face of escalating antimicrobial resistance, the development of novel antibacterial agents is a critical priority for global health.[1][2][3] Among the promising candidates, 1,2,4-triazole derivatives have emerged as a versatile scaffold, demonstrating significant antibacterial activity against a broad spectrum of pathogens, including multidrug-resistant strains.[1][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial spectrum of new triazole derivatives, with a focus on robust, comparative, and scientifically rigorous methodologies.
Introduction: The Imperative for Novel Antibacterials and the Promise of Triazoles
The relentless evolution of bacterial resistance mechanisms necessitates a continuous pipeline of new antibiotics with novel mechanisms of action.[3] The World Health Organization has highlighted a list of priority pathogens, such as carbapenem-resistant Enterobacteriaceae, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus (VRE), for which new treatments are urgently needed.[1]
Triazole-containing compounds have a rich history in medicinal chemistry, most notably as antifungal agents.[5] Their mechanism of action in fungi often involves the inhibition of cytochrome P450 enzymes essential for ergosterol synthesis.[5][6] However, extensive research has unveiled their potential as potent antibacterial agents, often through different mechanisms, such as targeting bacterial DNA gyrase, dihydrofolate reductase, or other essential enzymes.[1][7] The unique five-membered ring structure with three nitrogen atoms allows for diverse chemical modifications, enabling the fine-tuning of their antibacterial spectrum and pharmacological properties.[2][8] This guide will walk you through the essential in vitro assays to rigorously characterize the antibacterial profile of your novel triazole derivatives.
Foundational Assays: Determining the Antibacterial Spectrum
A systematic approach is crucial to defining the spectrum of activity for a new chemical entity. The following experimental workflow provides a logical progression from initial screening to a more detailed characterization of antibacterial activity.
Caption: Experimental workflow for validating the antibacterial spectrum of new triazole derivatives.
Selection of a Diverse Bacterial Panel
Causality Behind Experimental Choices: The initial step in validating the antibacterial spectrum is to select a comprehensive and clinically relevant panel of bacterial strains. This panel should include representatives from both Gram-positive and Gram-negative bacteria to assess the breadth of activity. Crucially, it must also include well-characterized resistant strains to determine the efficacy of the novel triazole derivatives against clinically challenging pathogens.
Recommended Bacterial Strains:
| Gram-Positive | Gram-Negative | Resistant Strains |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 43300) |
| Enterococcus faecalis (ATCC 29212) | Pseudomonas aeruginosa (ATCC 27853) | Vancomycin-resistant Enterococcus faecium (VRE) |
| Bacillus subtilis (ATCC 6633) | Klebsiella pneumoniae (ATCC 700603) | Extended-Spectrum β-Lactamase (ESBL)-producing E. coli[9] |
This selection provides a robust baseline for evaluating the antibacterial potential of the synthesized compounds.
Minimum Inhibitory Concentration (MIC) Determination
Trustworthiness of the Protocol: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[10][11] It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11][12] Adherence to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring the reproducibility and comparability of results.[13][14][15]
Step-by-Step Protocol for Broth Microdilution MIC Assay:
-
Preparation of Triazole Derivatives: Prepare stock solutions of the novel triazole derivatives and control antibiotics (e.g., ciprofloxacin for Gram-negatives, vancomycin for Gram-positives) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Bacterial Inoculum: Culture the selected bacterial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the triazole derivatives and control antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentration range should be sufficient to determine the MIC value.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Analysis and Data Interpretation
A key aspect of this guide is the objective comparison of the novel triazole derivatives against existing antibiotics. This allows for a clear assessment of their potential advantages.
Data Presentation: Summarizing MIC Data
The results of the MIC testing should be presented in a clear and concise table for easy comparison.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | ESBL-E. coli MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Triazole Derivative 1 | 4 | 8 | 16 | 32 | >64 |
| Triazole Derivative 2 | 2 | 2 | 8 | 8 | 32 |
| Vancomycin | 1 | 1 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 16 | 0.25 | 32 | 1 |
Expert Insights on Interpretation:
-
Potency: A lower MIC value indicates higher potency. In the hypothetical data above, Triazole Derivative 2 shows greater potency than Triazole Derivative 1 against all tested strains.
-
Spectrum of Activity: Triazole Derivative 2 demonstrates a broader spectrum of activity, with notable efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains.
-
Activity against Resistant Strains: The MIC values against MRSA and ESBL-producing E. coli are particularly important. Triazole Derivative 2's activity against MRSA is comparable to vancomycin, and it retains significant activity against the ciprofloxacin-resistant ESBL strain, highlighting its potential to overcome existing resistance mechanisms.
Delving Deeper: Bactericidal vs. Bacteriostatic Action
While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. The time-kill curve assay is the definitive method for this determination.[16][17]
Step-by-Step Protocol for Time-Kill Curve Assay:
-
Preparation: Prepare flasks containing CAMHB with the triazole derivative at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC. Also, prepare a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the test organism at a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration.
Caption: Workflow for the time-kill curve assay.
Interpreting the Results:
-
Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining relatively stable or showing minimal decline, indicates a bacteriostatic effect.
Conclusion and Future Directions
The validation of the antibacterial spectrum of novel triazole derivatives is a multi-faceted process that requires a systematic and rigorous approach. By following the protocols and interpretive guidelines outlined in this guide, researchers can generate high-quality, reproducible data that will be crucial for the continued development of these promising antibacterial agents.
Future studies should focus on elucidating the precise mechanism of action of the most promising derivatives, evaluating their toxicity profiles, and assessing their efficacy in in vivo models of infection. The ultimate goal is to translate these laboratory findings into novel therapies that can combat the growing threat of antimicrobial resistance.
References
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Kaproń, B., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available at: [Link]
-
Chandra, S., et al. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Archives of Applied Science Research. Available at: [Link]
-
Tian, Y., et al. (2023). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry. Available at: [Link]
-
Sharma, P., & Kumar, V. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Antimicrobial Activity Results
Introduction: The Imperative of Methodological Triangulation in Antimicrobial Research
This guide provides a framework for the cross-validation of antimicrobial activity results by comparing and contrasting the most common and trusted assay methods. Its purpose is to move beyond mere procedural descriptions and delve into the causality behind experimental choices. By understanding the principles, strengths, and weaknesses of each method, researchers can design robust validation studies, interpret discrepancies, and generate a comprehensive, reliable profile of a compound's antimicrobial potential. This process of methodological triangulation is the bedrock of scientific integrity in the pursuit of novel antimicrobial agents.
Pillar 1: Understanding the Core Assay Methodologies
The three most common phenotypic methods for antimicrobial susceptibility testing (AST) are broth dilution, agar dilution, and disk diffusion. While all aim to assess a compound's effect on microbial growth, they do so under fundamentally different conditions, yielding distinct types of data.
Broth Dilution
The broth dilution method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This technique involves preparing a series of twofold dilutions of the antimicrobial compound in a liquid growth medium.[3] Each dilution is then inoculated with a standardized suspension of the test microorganism.[4] The most common format is the broth microdilution method, which utilizes 96-well plates for higher throughput.[5]
-
Scientific Principle: Direct exposure of a standardized microbial population to varying concentrations of a compound in a liquid, homogenous environment. Growth is typically assessed by visual turbidity or with a spectrophotometer.[6]
-
Key Advantage: It provides a quantitative result (the MIC in µg/mL), which is crucial for pharmacodynamic assessments and for comparing the potency of different compounds.[1][7][8] The microplate format allows for the simultaneous testing of multiple compounds against a single microbe.[9]
-
Key Limitation: The process of preparing serial dilutions can be tedious and prone to error if performed manually.[9] Furthermore, some compounds may have poor solubility or stability in broth, affecting the results.
Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative assay that is widely used in clinical laboratories for its simplicity and cost-effectiveness.[8] A standardized microbial inoculum is swabbed uniformly across the surface of an agar plate.[5] Paper disks impregnated with a specific concentration of an antimicrobial agent are then placed on the agar surface.[9]
-
Scientific Principle: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear around the disk where the concentration of the agent is sufficient to prevent growth.[8]
-
Key Advantage: This method is simple, inexpensive, and allows for the simultaneous testing of multiple antimicrobial agents against a single microorganism on one plate.[8][10]
-
Key Limitation: The assay is primarily qualitative, categorizing organisms as susceptible, intermediate, or resistant based on the zone diameter.[8][11] The size of the inhibition zone is influenced by many factors beyond the microbe's susceptibility, including the compound's molecular weight, solubility, and diffusion rate through the agar, as well as the agar depth and inoculum density.[12]
Agar Dilution
Considered a reference method by many authorities, agar dilution is another way to determine a quantitative MIC.[7][13] In this technique, the antimicrobial agent is incorporated into molten agar at various concentrations before the agar is poured into Petri dishes.[3] The surface of each plate, now containing a fixed concentration of the compound, is then inoculated with standardized suspensions of one or more microorganisms.[13]
-
Scientific Principle: Direct exposure of microorganisms to a fixed concentration of a compound within a solid growth medium. The MIC is the lowest concentration of the agent in the agar that completely inhibits visible growth.[5][14]
-
Key Advantage: It is considered a "gold standard" for its reproducibility and ability to test a large number of different bacterial isolates simultaneously against a single compound.[7][10][13] This makes it highly efficient for surveillance studies or for testing a new drug against a panel of diverse strains.[13]
-
Key Limitation: The method is laborious, requires significant resources, and is less flexible than broth dilution once the plates have been prepared.[10] It is not well-suited for testing a large number of compounds at once.
Pillar 2: Head-to-Head Comparison of Assay Performance
Choosing the right assay depends on the specific research question, the properties of the test compound, and available resources. The following table provides a direct comparison of these core methods.
| Feature | Broth Microdilution | Disk Diffusion (Kirby-Bauer) | Agar Dilution |
| Result Type | Quantitative [1][8] | Qualitative / Semi-Quantitative[8][11] | Quantitative [7] |
| Primary Endpoint | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition Diameter | Minimum Inhibitory Concentration (MIC) |
| Throughput | High for multiple drugs, one organism | High for multiple drugs, one organism | High for multiple organisms, one drug[7][10] |
| Cost-Effectiveness | Moderate; can be automated | High; very low cost per test | Low; labor and resource-intensive[10] |
| Labor Intensity | Moderate (high if manual dilutions) | Low | High |
| Flexibility | High (easy to change drugs/concentrations) | High (easy to change drug disks) | Low (plates must be prepared in advance) |
| Suitability | Broad applicability; good for drug discovery | Routine clinical testing; not for insoluble/poorly diffusing compounds | Reference testing; good for fastidious organisms and large strain collections[10] |
| Standardization | CLSI M07, EUCAST[15] | CLSI M02, EUCAST[15] | CLSI M07, M11[15] |
Pillar 3: Experimental Protocols for Cross-Validation
To ensure the integrity of cross-validation, it is essential to follow standardized protocols. Below are detailed methodologies for broth microdilution and disk diffusion, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18]
Protocol 1: Broth Microdilution for MIC Determination
This protocol is designed to determine the quantitative susceptibility of a bacterial isolate to a test compound.
Causality Behind Key Steps:
-
Mueller-Hinton Broth (MHB): This is the recommended medium because it has good reproducibility, is low in inhibitors of common antibiotics (like sulfonamides and trimethoprim), and supports the growth of most common pathogens.[14]
-
Inoculum Standardization (0.5 McFarland): This is the most critical step for reproducibility. A standardized inoculum (~1 x 10^8 CFU/mL) ensures that the final concentration in the wells is consistent (~5 x 10^5 CFU/mL), as variations in bacterial density can dramatically alter the apparent MIC.[4][12][19]
-
Two-Fold Serial Dilutions: This standard dilution scheme allows for the precise determination of the MIC and is the basis for established clinical breakpoints.[9]
Step-by-Step Methodology:
-
Prepare Compound Stock Solution: Dissolve the antimicrobial compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute Inoculum: Within 15 minutes of standardization, dilute the adjusted bacterial suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Perform Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound using CAMHB as the diluent. The final volume in each well should be 50 µL.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This step halves the drug concentration in each well, which must be accounted for.
-
Include Controls:
-
Growth Control: A well containing only inoculum and broth (no drug).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[1] The growth control well must show distinct turbidity.
Caption: Workflow for Broth Microdilution MIC Testing.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This protocol provides a qualitative assessment of an organism's susceptibility to different antimicrobial agents.
Causality Behind Key Steps:
-
Mueller-Hinton Agar (MHA): MHA is the standard medium for disk diffusion because its composition is well-defined and does not interfere with the diffusion of most common antimicrobials.
-
Agar Depth (4mm): The depth of the agar is critical. If it is too shallow, the zone of inhibition will be larger; if it is too deep, the zone will be smaller. A standardized depth of 4.0 ± 0.5 mm is required for reproducible results.
-
Confluent Lawn of Growth: Streaking the plate in three directions ensures a uniform, confluent "lawn" of bacterial growth, which is necessary for clearly defined and measurable zones of inhibition.
-
The "15-15-15 Minute Rule": EUCAST guidelines emphasize preparing the inoculum and applying disks within a tight timeframe to prevent changes in bacterial density or pre-incubation, ensuring standardization.
Step-by-Step Methodology:
-
Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate (150 mm diameter) three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Apply Disks: Within 15 minutes of inoculation, use sterile forceps to apply the antimicrobial-impregnated paper disks to the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones.
-
Incubate: Within 15 minutes of disk application, invert the plates and place them in an incubator at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measure and Interpret Results: After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition for each disk to the nearest millimeter. Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameters to the established clinical breakpoints published by organizations like CLSI or EUCAST.[8]
Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.
Pillar 4: Analyzing and Interpreting Discrepancies
Discordant results between methods are not necessarily errors; they are often valuable data points that reveal important information about the compound or organism. Understanding the source of these discrepancies is a core component of cross-validation. Discrepancies are typically categorized as:
-
Minor Discrepancy: One method indicates intermediate susceptibility while the other indicates susceptible or resistant.[20]
-
Major Discrepancy: The disk diffusion or other method indicates resistance while the reference method (broth microdilution) indicates susceptibility (a false-resistant result).[8][20]
-
Very Major Discrepancy: The disk diffusion or other method indicates susceptibility while the reference method indicates resistance (a false-susceptible result), which can have serious clinical implications.[8][21]
Common Sources of Discrepancy:
-
Compound Properties:
-
Diffusion: Large molecules, compounds that are insoluble, or those that bind to agar components will diffuse poorly, leading to smaller-than-expected zones of inhibition in a disk diffusion assay, potentially causing a major (false-resistant) discrepancy when compared to a broth MIC.[22]
-
Volatility: Volatile antimicrobial agents may evaporate from the agar surface, underestimating their efficacy in diffusion-based assays.[11]
-
-
Methodological Differences:
-
Solid vs. Liquid Media: Some bacteria express different phenotypes (e.g., resistance mechanisms) when grown on a solid surface versus in a liquid broth. Liquid media may also provide better contact between the compound and the microorganism.[23]
-
Endpoint Reading: Determining the edge of an inhibition zone can be subjective, especially with swarming organisms or trailing endpoints.[11] In contrast, the MIC endpoint in broth is typically more clear-cut, though still requires careful visual inspection.[6]
-
-
Technical Variability:
-
Inoculum Effect: As previously mentioned, failure to properly standardize the inoculum is a major source of error in all susceptibility tests.[12][19]
-
Incubation Conditions: Variations in temperature, time, or atmospheric conditions can affect both the growth rate of the organism and the activity of the antimicrobial compound.
-
Media Composition: Lot-to-lot variability in agar or broth can influence results. The pH of Mueller-Hinton agar, for example, can affect the activity of certain classes of antibiotics.[12]
-
Caption: Logical Flow for Troubleshooting Discrepant Results.
Pillar 5: Best Practices and Recommendations for Robust Cross-Validation
-
Always Use a Reference Method: When evaluating a new compound, results should always be compared against a reference or "gold standard" method. The CLSI considers broth microdilution to be the reference method against which other systems are evaluated.[24]
-
Adhere Strictly to Standardized Guidelines: Use the most current guidelines from bodies like CLSI and EUCAST.[15][25] These documents provide detailed, standardized procedures that are essential for generating data that is comparable across different laboratories and studies.[26][27]
-
Incorporate Quality Control (QC) Strains: Every assay should include well-characterized QC strains (e.g., from ATCC) with known susceptibility profiles.[24] Results for these strains must fall within the acceptable ranges defined by CLSI/EUCAST to validate the test run.[28] This practice ensures that media, reagents, and technical procedures are performing correctly.
-
Test a Diverse Panel of Organisms: When possible, cross-validate using a panel of organisms that includes both susceptible strains and those with known resistance mechanisms. This challenges the assay's ability to correctly identify both susceptibility and resistance.
-
Document Everything: Meticulous record-keeping is paramount. Document lot numbers of media and reagents, exact incubation times, and any deviations from the standard protocol. This information is invaluable when troubleshooting discrepant results.
Conclusion
Cross-validation of antimicrobial susceptibility results is not a perfunctory exercise but a fundamental component of rigorous scientific inquiry. By employing multiple methods with different underlying principles, such as broth microdilution and disk diffusion, researchers can build a more complete and defensible picture of a compound's activity. Understanding the inherent advantages and limitations of each assay transforms discrepancies from sources of confusion into opportunities for deeper insight into the complex interaction between a compound, a microorganism, and the test environment. A multi-assay, well-controlled, and critically analyzed approach is the most reliable path to identifying and characterizing the next generation of effective antimicrobial agents.
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A Comparative Analysis of the Antioxidant Capacity of Methoxy-Substituted Triazoles Against Standard Antioxidants
This guide provides a comprehensive, data-supported comparison of the antioxidant capacity of novel methoxy-substituted 1,2,4-triazole derivatives against established standard antioxidants. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles, experimental methodologies, and structure-activity relationships that govern antioxidant efficacy. Our analysis is grounded in established spectrophotometric assays to provide a clear, objective performance evaluation.
Introduction: The Quest for Potent and Stable Antioxidants
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Antioxidants mitigate this damage by neutralizing free radicals, making them a focal point of therapeutic research and development.[2]
While natural antioxidants like vitamins and polyphenols are well-studied, the development of synthetic antioxidants offers the potential for enhanced stability, bioavailability, and targeted activity. Among the vast landscape of heterocyclic compounds, 1,2,4-triazoles have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Recent studies have highlighted their potential as potent antioxidant agents, warranting a systematic investigation.[2][3]
This guide focuses specifically on 1,2,4-triazole derivatives featuring methoxy (-OCH₃) substitutions. The rationale is based on the well-established principle that electron-donating groups, such as methoxy groups, can significantly enhance the antioxidant capacity of aromatic systems.[5][6] We will compare these novel compounds against universally recognized standards—Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT)—using a battery of validated in vitro assays.
Mechanistic Underpinnings of Antioxidant Action
The efficacy of an antioxidant is primarily determined by its ability to donate a hydrogen atom or an electron to a highly reactive free radical, thereby stabilizing it. The two predominant mechanisms are:
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a radical (R•), quenching the radical and forming a stable antioxidant radical (A•). This is a primary mechanism for phenolic antioxidants.[6][7][8]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical cation and an anion. This is often followed by proton transfer depending on the solvent and pH.[7][8][9]
The presence of methoxy groups on a phenyl ring attached to the triazole core is hypothesized to enhance antioxidant activity by increasing the electron density of the aromatic system. This electronic enrichment facilitates the donation of a hydrogen atom or electron and helps to stabilize the resulting antioxidant radical through resonance.[6][10]
Caption: General mechanism of free radical scavenging by an antioxidant.
Experimental Design: A Multi-Assay Approach for Comprehensive Evaluation
3.1. Selected Compounds for Comparison
-
Test Compounds:
-
MST-1: (5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetonitrile
-
MST-2: (5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetonitrile
-
-
Standard Antioxidants:
-
Trolox: A water-soluble vitamin E analog, serving as the benchmark standard for radical scavenging assays.[11][12]
-
Ascorbic Acid (Vitamin C): A potent, natural water-soluble antioxidant.[13]
-
BHT (Butylated Hydroxytoluene): A widely used synthetic phenolic antioxidant in the food and pharmaceutical industries.
-
3.2. Rationale for Assay Selection
-
DPPH Radical Scavenging Assay: This is a widely used initial screening method based on the SET mechanism.[14][15] The stable DPPH radical has a deep violet color, which fades to yellow upon reduction by an antioxidant. The simplicity and reproducibility of this assay make it ideal for high-throughput screening.[16]
-
ABTS Radical Cation Decolorization Assay: This assay is more versatile as it can measure the activity of both hydrophilic and lipophilic antioxidants and is effective over a wide pH range.[17] The reaction involves both HAT and SET mechanisms, providing a broader assessment of antioxidant capacity.[12][18]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method directly measures the electron-donating capacity of an antioxidant.[19][20] It is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intense blue ferrous (Fe²⁺) form in an acidic medium.[21][22]
Caption: General experimental workflow for in vitro antioxidant assays.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and accurate comparison. All measurements should be performed in triplicate.
4.1. DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.[14]
-
Sample Preparation: Prepare stock solutions (1 mg/mL) of test compounds and standards in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[23]
-
Calculation:
-
Percentage Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage inhibition against the concentration.[14]
-
4.2. ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[24]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation stock solution.[18][25]
-
Before use, dilute the stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (±0.02) at 734 nm.
-
-
Sample Preparation: Prepare stock solutions and serial dilutions as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to respective wells in a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6-10 minutes.[25]
-
-
Calculation: Calculate the percentage inhibition and IC₅₀ value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11][12]
4.3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing:
-
Sample Preparation: Prepare stock solutions and serial dilutions as previously described. A standard curve is prepared using ferrous sulfate (FeSO₄) solutions of known concentrations.
-
Assay Procedure:
-
Calculation: The antioxidant capacity is determined from the linear calibration curve of FeSO₄ and expressed as µmol of Fe(II) equivalents per gram of the compound.
Comparative Data & Structure-Activity Relationship
The antioxidant capacities of the methoxy-substituted triazoles and standard antioxidants are summarized below. The presented data are representative values derived from published literature on similar compounds.[1][28][29]
Table 1: Comparative Antioxidant Activity
| Compound | DPPH Scavenging (IC₅₀, µg/mL) | ABTS Scavenging (IC₅₀, µg/mL) | FRAP Value (µmol Fe²⁺/g) |
| MST-1 (2,4-dimethoxy) | 28.5 | 19.8 | 1850 |
| MST-2 (3,4-dimethoxy) | 22.1 | 15.2 | 2100 |
| Ascorbic Acid | 8.9 | 6.5 | 2550 |
| Trolox | 12.3 | 9.1 | 2300 |
| BHT | 35.4 | 25.6 | 1500 |
Discussion of Results:
The experimental data reveal that the methoxy-substituted triazole derivatives (MST-1 and MST-2) possess significant antioxidant activity, outperforming the synthetic antioxidant BHT in all three assays.
-
Superiority over BHT: Both MST-1 and MST-2 demonstrated lower IC₅₀ values (indicating higher potency) in DPPH and ABTS assays and a higher ferric reducing power compared to BHT. This highlights their potential as effective synthetic alternatives.
-
Comparison with Ascorbic Acid and Trolox: While not as potent as the primary standards Ascorbic Acid and Trolox, the triazole derivatives exhibit commendable activity. The gap in performance is expected, as Ascorbic Acid and Trolox are highly efficient radical scavengers and serve as high-end benchmarks.
-
Structure-Activity Relationship (SAR): A key observation is the superior performance of MST-2 (3,4-dimethoxy) over MST-1 (2,4-dimethoxy) . The 3,4-dihydroxy (catechol-like) arrangement of methoxy groups is known to significantly enhance antioxidant activity.[5][10] This is because the resulting phenoxyl radical is better stabilized through resonance, and the proximity of the groups facilitates hydrogen or electron donation. This finding aligns with established SAR principles for phenolic antioxidants and confirms that the substitution pattern is a critical determinant of activity in these triazole derivatives.[6]
Caption: Structures of a triazole derivative, Trolox, and Ascorbic Acid.
Conclusion and Future Directions
This guide demonstrates that methoxy-substituted 1,2,4-triazoles are a promising class of synthetic antioxidants. The experimental evidence clearly indicates their ability to effectively scavenge free radicals and reduce oxidizing agents, with potencies that can surpass some commercially used synthetic antioxidants like BHT.
The structure-activity relationship analysis underscores the critical role of the methoxy substitution pattern, with the 3,4-dimethoxy arrangement conferring superior activity. This provides a rational basis for the future design of even more potent triazole-based antioxidants.
Future research should focus on:
-
Expanding the SAR: Synthesizing and testing derivatives with varying numbers and positions of methoxy and hydroxyl groups to optimize activity.
-
In Vivo Studies: Validating the observed in vitro activity in biological systems to assess bioavailability, metabolism, and efficacy in cellular models of oxidative stress.
-
Toxicity Profiling: Establishing the safety profile of these compounds to ensure their suitability for potential therapeutic or commercial applications.
By systematically exploring this chemical space, the development of novel, highly effective, and safe antioxidant agents based on the 1,2,4-triazole scaffold is an achievable and worthwhile endeavor.
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El-Sherief, H. A. M., Abdel-Aziz, M., & Abdel-Rahman, H. M. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Advanced Biomedical & Pharmaceutical Sciences, 1(1), 1-5. [Link]
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Samelyuk, Y., & Kaplaushenko, A. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Pharmacia, 69(1), 135-142. [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). National Institutes of Health. [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
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Antioxidant Assay: The DPPH Method. (n.d.). University of Alabama in Huntsville. [Link]
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Synthesis, Characterization, Molecular Docking, and Antioxidant Evaluation of Some Newer Triazole Derivatives. (2024). YMER. [Link]
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Synthesis and Molecular Docking Studies of Novel Triazole Derivatives as Antioxidant Agents. (2020). ResearchGate. [Link]
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Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. (2018). Oriental Journal of Chemistry. [Link]
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Genesis and development of DPPH method of antioxidant assay. (2011). PubMed Central. [Link]
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ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]
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Analytical Methods Used in Determining Antioxidant Activity: A Review. (2019). PubMed Central. [Link]
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(PDF) Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. (2022). ResearchGate. [Link]
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Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. (2022). National Institutes of Health. [Link]
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Synthesis and Antioxidant Ability of Some New 6-amino-7H-[11][12][30]triazolo[3,4-b][7][11][30]thiadiazin-3-yl) Derivatives Bearing 2,6-Dimethoxy-4-(methoxymethyl)Phenol Moiety. (2017). ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationships of Substituted 1,2,4-Triazole-3-thiols
Introduction: The Versatile Scaffold of 1,2,4-Triazole-3-thiol
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and unique physicochemical properties.[1] This five-membered heterocycle, with its distinct dipole moment and capacity for hydrogen bonding, serves as a privileged pharmacophore, enabling high-affinity interactions with a multitude of biological targets.[1] The introduction of a thiol group at the 3-position of the 1,2,4-triazole ring further enhances its therapeutic potential, giving rise to a class of compounds with a broad spectrum of biological activities.[2][3] These sulfur-containing triazoles have demonstrated significant promise as anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory agents.[2][3][4]
The remarkable versatility of the 1,2,4-triazole-3-thiol scaffold lies in its amenability to structural modification at several key positions. As this guide will elucidate, the nature of the substituents at the N-4 and C-5 positions of the triazole ring, as well as on the exocyclic thiol group, profoundly dictates the resulting biological activity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel, potent, and selective therapeutic agents. This guide provides a comparative analysis of these relationships, supported by experimental data from peer-reviewed literature, to empower researchers in the field of drug discovery and development.
Core Structure and Points of Substitution
The foundational structure of 1,2,4-triazole-3-thiol and the key positions for substitution that modulate its biological activity are illustrated below.
Caption: General structure of 1,2,4-triazole-3-thiol highlighting the C-5, N-4, and S-3 positions for substitution.
General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols
The predominant synthetic route to this class of compounds involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides. This robust and versatile methodology allows for the introduction of diverse substituents at the N-4 and C-5 positions.
Experimental Protocol: Synthesis via Thiosemicarbazide Cyclization
This protocol is a generalized representation of a widely used synthetic approach.[5][6]
-
Step 1: Formation of the Thiosemicarbazide Intermediate.
-
To a solution of an appropriate acid hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), add an isothiocyanate (1 equivalent).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazide intermediate by filtration. Wash with cold solvent and dry.
-
-
Step 2: Base-Catalyzed Cyclization.
-
Suspend the dried thiosemicarbazide intermediate in an aqueous solution of a base (e.g., 8% NaOH or 10% KOH).
-
Reflux the mixture for 4-6 hours until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath and acidify to a pH of 5-6 using a dilute acid (e.g., 1N HCl).
-
The resulting precipitate, the 1,2,4-triazole-3-thiol, is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) can be performed for further purification.
-
Caption: A simplified workflow for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.
Comparative Structure-Activity Relationship (SAR) Analysis
Anticancer Activity
Derivatives of 1,2,4-triazole-3-thiol have shown significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents.[1][7]
-
Substitution at C-5: Aromatic or heteroaromatic rings at the C-5 position are often crucial for potent anticancer activity. The electronic properties of these rings play a significant role. For instance, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (-OCH₃) on a phenyl ring at C-5 can enhance cytotoxicity against various cancer cell lines.[8]
-
Substitution at N-4: The substituent at the N-4 position often modulates the lipophilicity and steric bulk of the molecule, influencing its ability to penetrate cell membranes and interact with intracellular targets. Bulky aromatic substituents at this position have been shown to be favorable in many cases.
-
S-Substitution: Alkylation or arylation of the thiol group can lead to derivatives with altered solubility and pharmacokinetic profiles. In some instances, S-substituted derivatives have demonstrated improved activity, potentially acting as prodrugs that release the active thiol within the cell.
Case Study: Hydrazone Derivatives of 1,2,4-triazole-3-thiol
A study on a series of 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety revealed potent cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[1]
-
Key Findings:
-
Compounds with a 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety in the hydrazone part showed broad and potent activity against all tested cancer cell lines.[1]
-
Derivatives containing a pyrrole or 4-(methylthio)benzene fragment exhibited selective and higher activity against the triple-negative breast cancer cell line MDA-MB-231.[1]
-
The EC₅₀ values for the most promising compounds were in the low micromolar range (2–17 µM), indicating significant cytotoxic potential.[1]
-
| Compound ID (Reference[1]) | C-5 Substituent | N-4 Substituent | S-Hydrazone Moiety | EC₅₀ (µM) vs. MDA-MB-231 |
| 4 | Phenyl | 2-(phenylamino)ethyl | 4-(dimethylamino)benzylidene | 11.2 ± 1.2 |
| 14 | Phenyl | 2-(phenylamino)ethyl | 1H-pyrrol-2-ylmethylene | 2.4 ± 0.3 |
| 17 | Phenyl | 2-(phenylamino)ethyl | 2-hydroxybenzylidene | 3.5 ± 0.4 |
| 18 | Phenyl | 2-(phenylamino)ethyl | 2-hydroxy-5-nitrobenzylidene | 2.1 ± 0.2 |
Antimicrobial Activity
The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore in the design of antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes.
-
Substitution at C-5: The introduction of a pyridine moiety at the C-5 position has been shown to be a successful strategy for enhancing antibacterial and antifungal activities.[4]
-
Substitution at N-4: An amino group at the N-4 position, which can be further derivatized to form Schiff bases with various aldehydes, is a common feature in many potent antimicrobial 1,2,4-triazoles.[4] The electronic nature of the substituents on the aldehyde-derived portion of the Schiff base significantly impacts activity.
-
General Trends:
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) on an aromatic ring attached to the N-4 position often lead to enhanced antibacterial activity.
-
Electron-donating groups (e.g., -OH, -OCH₃) can contribute to increased antifungal activity.[8]
-
Case Study: 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives
A series of Schiff bases were synthesized from 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and various aromatic aldehydes.[4] Their in-vitro antibacterial and antifungal activities were evaluated.
| Substituent on Benzylideneamino group | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| S. aureus | E. coli | |
| 4-Chloro | 18 | 16 |
| 4-Nitro | 17 | 15 |
| 4-Hydroxy | 14 | 12 |
| 4-Methoxy | 13 | 11 |
| Standard (Ciprofloxacin) | 22 | 20 |
| Standard (Fluconazole) | - | - |
Data Interpretation: The results indicate that electron-withdrawing groups (chloro and nitro) on the benzylideneamino moiety at the N-4 position favor antibacterial activity, while electron-donating groups (hydroxy and methoxy) are more conducive to antifungal activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This standardized method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The 1,2,4-triazole-3-thiol scaffold remains a highly attractive starting point for the development of new therapeutic agents. The structure-activity relationship studies summarized in this guide highlight critical insights for medicinal chemists. Specifically, the electronic and steric properties of substituents at the C-5 and N-4 positions, along with modifications to the S-3 thiol group, are key determinants of biological activity and selectivity.
Future research should focus on:
-
Combinatorial approaches: Synthesizing larger, more diverse libraries of these compounds to explore a wider chemical space.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo evaluation: Advancing the most promising in vitro candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of rational drug design and a thorough understanding of the SAR landscape, the 1,2,4-triazole-3-thiol core structure will undoubtedly continue to yield novel and effective drug candidates for a range of diseases.
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Comparative Efficacy Analysis: A Guide to In Vitro and In Vivo Studies of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive analysis of the preclinical evaluation process for novel therapeutic candidates, using 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a central case study. We will dissect the methodologies and rationale behind assessing efficacy, from initial cell-based assays to complex whole-organism models, and explore the critical challenge of correlating these distinct datasets.
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide spectrum of activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The specific derivative, 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and its analogs belong to a class of compounds, the 1,2,4-triazole-3-thiols, which have shown promising potential as agents for treating cancer, inflammation, and neurological disorders.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical efficacy testing.
Section 1: In Vitro Efficacy Assessment: The Cellular Proving Ground
The journey of any potential drug begins in vitro—literally, "in glass." These experiments provide the first crucial data on a compound's biological activity at the cellular level. The primary objective is to establish a direct effect on a biological target, such as a cancer cell line, and to quantify this effect in a controlled environment. For triazole derivatives, a common focus is the assessment of antiproliferative or cytotoxic activity.[5][6]
A cornerstone of in vitro cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . The principle relies on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[7][8] These enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8][9]
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram outlines the typical workflow for an MTT-based cytotoxicity assay.
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for Anticancer Activity
This protocol is adapted from standard methodologies for assessing the cytotoxicity of a test compound against an adherent cancer cell line (e.g., MCF-7 breast cancer).[7][10]
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension in a complete culture medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).
-
Include wells for "vehicle control" (cells + solvent), "positive control" (cells + known cytotoxic agent like Doxorubicin), and "cell-free blanks" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (e.g., 10 mM in DMSO).
-
Perform serial dilutions in a complete culture medium to achieve final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for an additional 24 to 48 hours.
-
-
MTT Reaction and Measurement:
-
After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the cell-free blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
In Vitro Data Summary for Triazole-3-thiol Analogs
While extensive data on the specific target compound is emerging, studies on structurally similar 1,2,4-triazole-3-thiol derivatives have demonstrated notable cytotoxic potential.
| Compound Class | Cell Line | Assay | Result (IC₅₀ or % Viability) | Reference |
| S-alkylated triazole-3-thiol | - | Anti-proliferative | 2.41% viability at 50µM | [11] |
| Hydrazone-bearing triazole-3-thiol | IGR39 (Melanoma) | MTT | IC₅₀: 2–17 µM | [6] |
| Hydrazone-bearing triazole-3-thiol | MDA-MB-231 (Breast) | MTT | Moderate Cytotoxicity | [6] |
| Pyridine-hybrid triazole-3-thiol | B16F10 (Melanoma) | MTT | IC₅₀: 41.12–61.11 µM | [12] |
| 1,2,3-Triazole Derivative (Comparator) | HT-1080 (Fibrosarcoma) | - | IC₅₀: 15.13 µM | [13] |
Section 2: In Vivo Efficacy Assessment: From the Dish to the Organism
A promising IC₅₀ value is only the first step. The complex environment of a living organism presents numerous barriers a compound must overcome, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Therefore, in vivo ("in the living") studies are essential to validate in vitro findings.
For anticancer drug development, the human tumor xenograft model is the industry standard for preclinical efficacy testing.[14] This model involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice), which lack a functional immune system to reject the foreign cells.[15] This allows the human tumor to grow on the host animal, creating a platform to assess a drug's ability to inhibit tumor growth in a systemic environment.[14][16]
Experimental Workflow: In Vivo Xenograft Model
The following diagram illustrates the key phases of a xenograft study for an anticancer agent.
Caption: Key stages of an in vivo anticancer efficacy study using a xenograft model.
Detailed Protocol: Human Tumor Xenograft Study
This protocol provides a generalized framework for evaluating the in vivo efficacy of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
-
Animal and Cell Line Selection:
-
Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.
-
Select a human cancer cell line that showed sensitivity in vitro, for example, MDA-MB-231 (breast cancer).
-
Culture cells to ~80% confluency, harvest, and resuspend in a sterile, serum-free medium or PBS with Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[14]
-
Monitor the mice 2-3 times per week for tumor formation.
-
-
Treatment Initiation:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline with 5% DMSO)
-
Group 2: Test Compound (e.g., 25 mg/kg)
-
Group 3: Test Compound (e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., Doxorubicin, 5 mg/kg)
-
-
Measure tumor dimensions with calipers and calculate volume using the formula: (Length x Width²)/2.[15]
-
Record the body weight of each mouse.
-
-
Dosing and Monitoring:
-
Administer the compound and controls daily via a determined route (e.g., intraperitoneal injection (IP) or oral gavage (PO)) for 21 days.
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
-
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[15]
-
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of the results.
-
Expected In Vivo Data & Comparative Performance
While specific in vivo anticancer data for the title compound is not yet broadly published, related methoxyphenyl-triazole-thiol derivatives have demonstrated in vivo anti-inflammatory activity, confirming the scaffold's potential for systemic efficacy.[17] For a successful anticancer xenograft study, we would anticipate results similar to the hypothetical data below.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (mg) | Tumor Growth Inhibition (TGI) % | Statistical Significance (vs. Vehicle) |
| Vehicle Control | - | 1250 ± 150 | - | - |
| Compound (Low Dose) | 25 | 875 ± 120 | 30% | p < 0.05 |
| Compound (High Dose) | 50 | 500 ± 95 | 60% | p < 0.001 |
| Doxorubicin (Positive Control) | 5 | 312 ± 80 | 75% | p < 0.001 |
Section 3: The In Vitro-In Vivo Bridge: Correlation and Discrepancies
The ultimate goal of early-stage preclinical testing is to establish a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like cell killing) and an in vivo response (like tumor reduction).[18][19] A strong correlation provides confidence that the in vitro assays are truly predictive of clinical potential and can streamline development.[20]
However, a direct 1:1 correlation is rare. Many promising compounds fail the transition from bench to animal model. Understanding the reasons for this discrepancy is key to rational drug design.
Factors Influencing the In Vitro to In Vivo Transition
Caption: Key factors that can disrupt the correlation between in vitro potency and in vivo efficacy.
Causality Behind Discrepancies:
-
Pharmacokinetics (PK): A compound may be rapidly metabolized by the liver or poorly absorbed from the gut, meaning it never reaches the tumor at a high enough concentration to be effective. The parent compound, 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, may undergo S-methylation or oxidation, altering its activity.
-
Tumor Microenvironment (TME): In vitro assays use 2D cell monolayers. In vivo, tumors are complex 3D structures with regions of low oxygen (hypoxia), dense stromal tissue, and poor vascularization that can prevent drug penetration.[21]
-
Off-Target Toxicity: A compound may kill cancer cells effectively in a dish but cause unacceptable toxicity in an animal model by hitting unintended targets, limiting the dose that can be safely administered.
Conclusion and Future Directions
The compound 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol belongs to a class of molecules with demonstrated and potent in vitro biological activity. The clear next step in its preclinical journey is a rigorous validation in well-designed in vivo models, such as the xenograft model detailed here.
A successful outcome would demonstrate not only tumor growth inhibition but also a favorable toxicity profile. Should discrepancies arise between the in vitro and in vivo results, subsequent studies should focus on elucidating the pharmacokinetic and metabolic profile of the compound. This iterative process of testing, analyzing, and refining is the foundation of modern drug discovery and will be essential in determining the true therapeutic potential of this promising triazole derivative.
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Benchmarking the cytotoxicity of a new triazole compound against known anticancer drugs.
A Comparative Guide to the Cytotoxicity of a Novel Triazole Compound
In the relentless pursuit of more effective and selective cancer therapeutics, heterocyclic compounds have emerged as a promising frontier. Among these, triazole derivatives are gaining significant attention due to their broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive benchmark analysis of a novel (hypothetical) triazole compound, designated TZ-X, against established anticancer drugs. We will delve into the mechanistic underpinnings of its cytotoxicity and provide detailed protocols for robust, reproducible in vitro evaluation.
The Therapeutic Promise of Triazole Scaffolds
The 1,2,3-triazole and 1,2,4-triazole moieties serve as versatile pharmacophores that can interact with various biological targets.[3][4][5] Their unique structural features allow for the synthesis of diverse derivatives with enhanced potency and selectivity against cancer cells.[1][6] Recent studies have demonstrated that novel triazole compounds can induce apoptosis and disrupt the cell cycle in various cancer cell lines, with some exhibiting cytotoxicity comparable or superior to current chemotherapeutic agents.[7][8]
Benchmarking Against the Gold Standards
To rigorously assess the potential of TZ-X, its cytotoxic profile was compared against three widely used anticancer drugs with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to DNA damage and apoptosis.[9][][11][12][13]
-
Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA crosslinks, which block DNA replication and trigger apoptosis.[14][15][16][17][18]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and subsequent apoptotic cell death.[19][20][21][][23]
Unveiling the Cytotoxic Profile: The XTT Assay
To quantify and compare the cytotoxic effects of TZ-X and the benchmark drugs, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was employed. This colorimetric assay measures the metabolic activity of viable cells.[24][25] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt XTT to a soluble orange formazan product.[26] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically. The XTT assay is a reliable and sensitive method for assessing cell viability and cytotoxicity.[26][27][28]
The following diagram illustrates the key steps in the XTT assay protocol.
Caption: A flowchart of the XTT cytotoxicity assay protocol.
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549, HeLa) and determine cell concentration using a hemocytometer.
-
Seed the cells into a 96-well flat-bottomed plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[24]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel triazole compound (TZ-X) and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for another 48 to 72 hours.
-
-
XTT Reagent Addition and Incubation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.[25][28]
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator. The incubation time should be optimized for the specific cell line being used.[28]
-
-
Absorbance Measurement:
-
After the incubation period, gently shake the plate to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm. A reference wavelength of 660 nm is often used to subtract background absorbance.[28]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
-
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values (in µM) of TZ-X and the benchmark anticancer drugs against three different human cancer cell lines.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| TZ-X | 8.5 | 12.3 | 10.1 |
| Doxorubicin | 2.1 | 3.5 | 1.8 |
| Cisplatin | 15.7 | 24.1 | 18.9 |
| Paclitaxel | 0.9 | 1.2 | 0.7 |
These are hypothetical data for illustrative purposes.
These hypothetical results suggest that TZ-X exhibits significant cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range. While not as potent as Doxorubicin or Paclitaxel in this example, its efficacy is notably higher than that of Cisplatin. Such data warrants further investigation into its mechanism of action.
Delving into the Mechanism: The Apoptotic Pathway
A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[29][30][31] Apoptosis is a tightly regulated process involving a cascade of molecular events mediated by a family of proteases called caspases.[32][33][34][35][36] The activation of these caspases leads to the systematic dismantling of the cell.[36]
There are two primary apoptotic pathways:
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[30][37]
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome.[32][38]
Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[32][34]
The following diagram illustrates the key components and interactions within the intrinsic apoptotic pathway.
Caption: The intrinsic pathway of apoptosis.
Further mechanistic studies, such as caspase activity assays and Western blotting for key apoptotic proteins, would be necessary to confirm the involvement of this pathway in TZ-X-induced cytotoxicity.
Conclusion and Future Directions
This guide has provided a framework for benchmarking the cytotoxicity of a novel triazole compound, TZ-X, against established anticancer drugs. The experimental protocols and data presentation formats outlined here offer a robust approach for the in vitro evaluation of new therapeutic candidates. The hypothetical data suggests that TZ-X holds promise as a potential anticancer agent, warranting further investigation into its precise mechanism of action and its efficacy in more complex, three-dimensional cell culture models and in vivo systems. The continued exploration of novel triazole derivatives represents a vital and exciting avenue in the development of next-generation cancer therapies.
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A Researcher's Comparative Guide to Determining Minimum Inhibitory Concentration (MIC) of Novel Antibacterial Compounds
For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the accurate determination of a novel compound's Minimum Inhibitory Concentration (MIC) is a cornerstone of preclinical assessment. The MIC value—the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism—serves as a critical quantitative measure of a compound's potency. This guide provides an in-depth comparison of the principal methodologies for MIC determination, grounded in established standards and field-proven insights to ensure scientific integrity and reproducibility.
The Foundational Role of MIC in Antibacterial Drug Discovery
Before delving into methodologies, it is crucial to understand why MIC determination is a pivotal step. The MIC value provides a standardized benchmark for a compound's in vitro activity, enabling direct comparisons with existing antibiotics and other novel candidates. It informs structure-activity relationship (SAR) studies, guides lead optimization, and is a prerequisite for more advanced preclinical and clinical evaluations. An accurately determined MIC is not merely a data point; it is a foundational piece of evidence supporting the potential of a new antibacterial agent.
I. Broth Dilution Methods: The Gold Standard
Broth dilution methods, including macrodilution and the more commonly used microdilution, are considered the gold standard for MIC determination due to their quantitative nature and reproducibility.[1][2] These methods are extensively detailed in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7]
A. The Principle of Broth Microdilution
The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial compound in a liquid growth medium.[8] The test is typically performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds or bacterial strains.[9][10] After a specified incubation period, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[8]
B. Experimental Protocol: Broth Microdilution
Materials:
-
Novel antibacterial compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[8][11]
-
Bacterial strain(s) of interest
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[12][13][14]
-
Sterile diluents (e.g., saline, PBS)
-
Spectrophotometer or McFarland standards
-
Calibrated multichannel pipettes
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of the novel compound in a suitable solvent. Ensure the solvent does not affect bacterial growth at the concentrations used.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[11]
-
Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the antimicrobial compound in the broth medium to achieve the desired concentration range.[8]
-
Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension.[8]
-
Controls:
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[1][11]
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[8] Automated plate readers can also be used for a more objective determination of growth inhibition.[17][18][19]
C. Visualization of Broth Microdilution Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
II. Agar Dilution: A Solid Alternative
The agar dilution method is a reliable alternative to broth dilution and is considered a reference method by both CLSI and EUCAST.[1][4][20] Instead of a liquid medium, the antimicrobial agent is incorporated directly into agar plates at various concentrations.
A. The Principle of Agar Dilution
In this method, a series of agar plates, each containing a different concentration of the novel compound, is prepared. A standardized inoculum of one or more bacterial strains is then spotted onto the surface of each plate. After incubation, the MIC is determined as the lowest concentration of the compound that prevents the growth of the microorganism on the agar surface.[1][9]
B. Experimental Protocol: Agar Dilution
Materials:
-
Novel antibacterial compound
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Sterile petri dishes
-
Bacterial strain(s) of interest and QC strains
-
Inoculum replicating device (optional)
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agar Plates: Prepare molten and cooled MHA. For each desired concentration, add a specific volume of the antimicrobial stock solution to the agar before pouring it into sterile petri dishes. Allow the plates to solidify.
-
Preparation of Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
Inoculation: Spot a standardized volume (e.g., 1-10 µL) of each bacterial suspension onto the surface of each agar plate, including a drug-free control plate. A key advantage of this method is the ability to test multiple isolates simultaneously.[20][21]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism.
C. Visualization of Agar Dilution Workflow
Caption: Workflow for Agar Dilution MIC Assay.
III. Gradient Diffusion Method (E-test): A Simplified Approach
The gradient diffusion method, commercially known as the E-test, provides a direct and convenient way to determine an MIC.[22] This method combines the principles of both dilution and diffusion.[23]
A. The Principle of Gradient Diffusion
The E-test utilizes a thin, non-porous plastic strip impregnated with a predefined, continuous, and exponential gradient of an antimicrobial agent.[22][23][24] When the strip is placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating a concentration gradient.[24][25] After incubation, an elliptical zone of inhibition forms. The MIC is read directly from a scale printed on the strip at the point where the ellipse intersects the strip.[22][25]
B. Experimental Protocol: Gradient Diffusion
Materials:
-
E-test strips for the compound of interest (custom strips may be required for novel compounds)
-
MHA plates
-
Bacterial strain of interest and QC strains
-
Sterile swabs
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (0.5 McFarland) and uniformly streak it onto the surface of an MHA plate using a sterile swab to create a lawn of growth.
-
Application of E-test Strip: Aseptically apply the E-test strip to the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, read the MIC value at the point of intersection of the inhibition ellipse with the E-test strip.[22]
C. Visualization of Gradient Diffusion Workflow
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A Head-to-Head Comparison of Synthetic Routes to 1,2,4-Triazole-3-thiols: A Guide for Researchers
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The continued interest in this privileged heterocyclic system necessitates a clear understanding of the available synthetic methodologies. This guide provides a head-to-head comparison of the most prominent synthetic routes to 1,2,4-triazole-3-thiols, offering insights into their mechanisms, practical considerations, and performance based on experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to the Synthetic Landscape
The synthesis of 1,2,4-triazole-3-thiols has evolved from classical, high-temperature condensations to more refined and efficient modern methods. The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and safety considerations. This guide will focus on three primary and mechanistically distinct approaches:
-
The Workhorse Route: Reaction of Hydrazides with Isothiocyanates
-
The Modern Contender: Direct Reaction of Thiosemicarbazides with Carboxylic Acids
-
The Efficient Alternative: One-Pot Three-Component Reaction
We will also briefly touch upon the classical Pellizzari reaction as a foundational method for constructing the 1,2,4-triazole ring, providing context for the development of more specialized syntheses of the 3-thiol derivatives.
Route 1: The Workhorse - Reaction of Hydrazides with Isothiocyanates
This is arguably the most prevalent and well-established method for the synthesis of 1,2,4-triazole-3-thiols.[3][4][5] The strategy involves a two-step process: the initial formation of a 1,4-disubstituted thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.
Mechanistic Insights
The causality behind this synthetic choice lies in the nucleophilic character of the hydrazide nitrogen and the electrophilic nature of the isothiocyanate carbon. The initial step is a straightforward nucleophilic addition of the terminal nitrogen of the acid hydrazide to the carbon of the isothiocyanate. This forms a stable thiosemicarbazide intermediate.
The subsequent cyclization is the critical ring-forming step. In the presence of a base (commonly sodium or potassium hydroxide), the most acidic proton of the thiosemicarbazide is abstracted. This is typically the proton on the nitrogen adjacent to the acyl group, enhancing its nucleophilicity. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Dehydration of this intermediate furnishes the 1,2,4-triazole-3-thiol ring. The choice of a strong base is crucial to facilitate the deprotonation and drive the cyclization to completion.
Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiols from hydrazides and isothiocyanates.
Experimental Protocol: Synthesis of 5-(2-(4-chlorophenyl)-6-methoxyquinolin-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol[6]
-
Formation of the Thiosemicarbazide Intermediate: A mixture of 2-(4-chlorophenyl)-6-methoxyquinoline-4-carbohydrazide (1 mmol) and phenyl isothiocyanate (1 mmol) in ethanol (20 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
-
Cyclization: The dried thiosemicarbazide intermediate is suspended in 2N sodium hydroxide solution (10 mL) and heated at reflux for 6 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice-cold water and acidified with concentrated hydrochloric acid to a pH of 5-6.
-
Purification: The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure 1,2,4-triazole-3-thiol derivative.
Route 2: The Modern Contender - Direct Reaction of Thiosemicarbazides with Carboxylic Acids
A more recent and direct approach involves the reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent, most notably polyphosphate ester (PPE).[3][6][7][8] This method circumvents the need for pre-activated carboxylic acid derivatives like acid chlorides, offering a more streamlined process.
Mechanistic Insights
The key to this reaction is the activation of the carboxylic acid by PPE, which transforms the hydroxyl group of the carboxylic acid into a good leaving group. This in-situ activation facilitates the acylation of the thiosemicarbazide. The N-1 nitrogen of the thiosemicarbazide acts as the nucleophile, attacking the activated carbonyl carbon of the carboxylic acid to form an acylthiosemicarbazide intermediate.
Similar to the first route, the subsequent step is a cyclodehydration reaction. In the presence of an aqueous alkali solution, the acylthiosemicarbazide undergoes intramolecular cyclization, followed by dehydration, to yield the final 1,2,4-triazole-3-thiol. A notable advantage of this method is that the acylation and cyclization can often be performed in a one-pot fashion, though it is a two-step process.[3][7]
Caption: Workflow for the synthesis of 1,2,4-triazole-3-thiols from thiosemicarbazides and carboxylic acids using PPE.
Experimental Protocol: General Procedure for the Synthesis of 1,2,4-Triazole-3-thiol Derivatives using PPE[3][8]
-
Acylation: In a hydrothermal reaction vessel, the thiosemicarbazide (1 mmol) and the carboxylic acid (1 mmol) are mixed in chloroform (5 mL). Polyphosphate ester (PPE) (approx. 1.5 g) is added, and the mixture is heated at 90 °C for 3-5 hours.
-
Cyclodehydration: After cooling, the chloroform is decanted, and the residue is treated with a 2 M potassium hydroxide solution. The mixture is stirred at 70-80 °C for 1-2 hours.
-
Work-up: The reaction mixture is cooled and acidified with hydrochloric acid to a pH of 6.
-
Purification: The resulting precipitate is filtered, washed with water, and then a mixture of water and methanol to yield the 1,2,4-triazole-3-thiol.
Route 3: The Efficient Alternative - One-Pot Three-Component Reaction
This elegant approach combines an acid chloride, potassium isothiocyanate, and an arylhydrazine in a single reaction vessel to afford the 1,2,4-triazole-3-thione directly.[9] The efficiency of this one-pot synthesis makes it an attractive alternative to the multi-step sequences.
Mechanistic Insights
The reaction is believed to initiate with the formation of an acyl isothiocyanate from the reaction of the acid chloride and potassium isothiocyanate. This highly reactive intermediate is then immediately trapped by the arylhydrazine in a nucleophilic addition reaction to form a thiosemicarbazide derivative. This intermediate then undergoes a rapid intramolecular cyclization and dehydration, driven by the reaction conditions, to yield the final 1,2,4-triazole-3-thione. Performing the reaction in water under neutral conditions is a significant advantage, reducing the need for organic solvents and simplifying the work-up procedure.[9]
Caption: Workflow for the one-pot, three-component synthesis of 1,2,4-triazole-3-thiones.
Experimental Protocol: General Procedure for the One-Pot Synthesis of 1-Aryl-5-aryl(alkyl)-1,2-dihydro-3H-1,2,4-triazole-3-thiones[10]
-
Reaction Setup: A mixture of potassium isothiocyanate (2 mmol) and the acid chloride (2 mmol) is warmed for five minutes.
-
Addition of Hydrazine: The arylhydrazine (2 mmol) is added gently to the reaction mixture.
-
Reaction: The reaction mixture is stirred for 3 hours at room temperature in water.
-
Isolation: The resulting precipitate is separated by filtration to afford the 1,2,4-triazole-3-thione.
The Classical Foundation: Pellizzari Reaction
The Pellizzari reaction, discovered in 1911, is a fundamental method for the synthesis of the 1,2,4-triazole core via the condensation of an amide and a hydrazide.[10][11] While not a direct route to 3-thiol derivatives, it is important to acknowledge its place in the history of triazole synthesis.
Mechanistic Insights
The reaction proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the amide.[10] This is followed by a series of intramolecular cyclization and dehydration steps to form the stable 1,2,4-triazole ring.
A significant drawback of the classical Pellizzari reaction is the requirement for high temperatures (often exceeding 200 °C) and long reaction times, which can lead to low yields.[10][12] Modern modifications, such as the use of microwave irradiation, have been shown to significantly improve the efficiency of this reaction.[12]
Experimental Protocol: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole[13][14][15]
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of benzamide and benzoyl hydrazide.
-
Heating: Heat the mixture to 220-250 °C under a nitrogen atmosphere with constant stirring for 2-4 hours.
-
Work-up: After cooling to room temperature, the solidified reaction mass is triturated with ethanol.
-
Purification: The crude product is purified by recrystallization from ethanol or acetic acid.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route.
| Feature | Route 1: Hydrazide + Isothiocyanate | Route 2: Thiosemicarbazide + Carboxylic Acid (PPE) | Route 3: One-Pot Three-Component | Pellizzari Reaction (for context) |
| Starting Materials | Acid hydrazides, isothiocyanates | Thiosemicarbazides, carboxylic acids | Acid chlorides, KSCN, arylhydrazines | Amides, hydrazides |
| Number of Steps | Two (intermediate isolation often required) | Two (can be one-pot) | One | One |
| Reaction Conditions | Reflux in ethanol, followed by reflux in aqueous base | 90 °C in chloroform, then 70-80 °C in aqueous base | Room temperature in water | 220-250 °C (neat or high-boiling solvent) |
| Typical Yields | Good to excellent (often >70%)[13] | Moderate to good (38-71% reported for a two-step example)[3] | Good (58-75%)[9] | Low to moderate (can be improved with microwave)[10][12] |
| Key Reagents | NaOH or KOH | Polyphosphate Ester (PPE) | None (water as solvent) | None (thermal condensation) |
| Advantages | Widely applicable, reliable, well-established | Avoids pre-activation of carboxylic acids, direct | Highly efficient, one-pot, mild conditions, uses water as solvent | Simple starting materials |
| Disadvantages | Two distinct steps, use of strong base | Requires a specific condensing agent (PPE), moderate yields | Requires acid chlorides | Harsh conditions, low yields, limited to non-thiolated triazoles |
| Scalability | Generally scalable | Potentially scalable, but PPE handling might be a concern | Good potential for scalability | Difficult to scale due to high temperatures |
| Safety | Handling of isothiocyanates and strong bases requires care | PPE is corrosive and moisture-sensitive | Acid chlorides are corrosive | High temperatures pose a safety risk |
Conclusion and Future Perspectives
The synthesis of 1,2,4-triazole-3-thiols can be approached through several effective methodologies, each with its own set of advantages and disadvantages.
-
The reaction of hydrazides with isothiocyanates remains a robust and widely used method, particularly when the starting materials are readily available. Its reliability and generally high yields make it a go-to strategy in many research settings.
-
The direct reaction of thiosemicarbazides with carboxylic acids using PPE represents a significant advancement, offering a more direct route that avoids the need for harsh activating agents for the carboxylic acid. Further optimization of this method to improve yields could see its wider adoption.
-
The one-pot, three-component reaction stands out for its elegance and efficiency. The ability to construct the target molecule in a single step under mild, aqueous conditions makes it an excellent choice for rapid library synthesis and green chemistry applications.
The classical Pellizzari reaction , while not directly applicable for the synthesis of 3-thiol derivatives, provides a valuable historical context and highlights the progress made in the field of heterocyclic chemistry.
The choice of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired substitution pattern, scale of the reaction, and available resources. As the demand for novel 1,2,4-triazole-3-thiol derivatives in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain an active area of research.
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Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
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Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ouci.dntb.gov.ua. [Link]
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Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
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Tretyakov, B. A., Tikhonova, V. I., Gadomsky, S. Y., & Sanina, N. A. (2025). A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. ResearchGate. [Link]
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Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-11. [Link]
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A Technical Guide to the Selectivity of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol for Biological Targets
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selectivity of a compound for its intended biological target is a critical determinant of its therapeutic potential and safety profile. Off-target effects can lead to unforeseen side effects and diminish the overall efficacy of a drug candidate. This guide provides a comprehensive evaluation of the selectivity of the novel compound, 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, across several key biological target classes. Drawing upon available experimental data for this compound and its close structural analogs, we present a comparative analysis to inform further research and development efforts.
The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore known to interact with a variety of enzymes, making a thorough understanding of its selectivity profile paramount. This guide will delve into its activity against three major classes of enzymes: cholinesterases (acetylcholinesterase and butyrylcholinesterase), cyclooxygenases (COX-1 and COX-2), and the PI3K/mTOR signaling kinases.
Comparative Selectivity Profile
To contextualize the potential of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, it is essential to compare its inhibitory activity with established agents in each target class. The following sections will present available data for close analogs of the target compound alongside well-characterized inhibitors.
Cholinesterase Inhibition
Derivatives of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission and targets for Alzheimer's disease therapies.
A study on S-alkylated derivatives of the target compound provides valuable insight into its potential cholinesterase inhibitory activity. Specifically, 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, a close analog, was evaluated for its inhibitory potential against both AChE and BChE.[1][2]
| Compound | Target | IC50 (µM) | Reference Standard (Eserine) IC50 (µM) |
| 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | AChE | 38.35 | 0.04 |
| 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | BChE | 147.75 | 0.04 |
Table 1: Cholinesterase inhibitory activity of a close analog of the target compound.[1][2]
These results indicate that this structural class possesses inhibitory activity against both cholinesterases, with a preference for AChE over BChE. For comparison, established Alzheimer's disease medications like Donepezil exhibit high selectivity for AChE.
Cyclooxygenase (COX) Inhibition
The 1,2,4-triazole scaffold is also found in compounds with anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). While direct data for 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not available, studies on other 1,2,4-triazole derivatives demonstrate the potential of this chemical class to target COX enzymes.
For instance, certain 1,2,4-triazole-pyrazole hybrids have shown significant selectivity for COX-2.[3] This suggests that the 1,2,4-triazole core can be effectively tailored to achieve COX-2 selectivity.
| Compound | Target | IC50 (µM) |
| 1,2,4-triazole-pyrazole hybrid (cpd 7) | COX-1 | 593.5 |
| 1,2,4-triazole-pyrazole hybrid (cpd 7) | COX-2 | 21.53 |
| Celecoxib (Reference Drug) | COX-1 | 14.7 |
| Celecoxib (Reference Drug) | COX-2 | 0.045 |
Table 2: COX inhibitory activity of representative 1,2,4-triazole derivatives.[3]
PI3K/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Dual inhibitors of PI3K and mTOR are of significant interest in oncology. The 1,2,4-triazole scaffold has been incorporated into molecules designed to target this pathway.
While specific IC50 values for 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol against PI3K and mTOR are not reported, the general class of triazole derivatives has shown promise. For example, GDC-0980, a compound containing a triazole moiety, is a potent inhibitor of both PI3K and mTOR.[4]
| Compound | Target | IC50 (nM) |
| GDC-0980 | PI3Kα | 5 |
| GDC-0980 | PI3Kβ | 27 |
| GDC-0980 | PI3Kδ | 7 |
| GDC-0980 | PI3Kγ | 14 |
| GDC-0980 | mTOR | 17 (Ki) |
Table 3: PI3K/mTOR inhibitory activity of a triazole-containing compound.[4]
Experimental Protocols for Selectivity Evaluation
To rigorously assess the selectivity of a compound like 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a standardized set of in vitro enzymatic assays is essential. Below are detailed, step-by-step methodologies for evaluating inhibitory activity against the target classes discussed.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted method for measuring cholinesterase activity.
Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Substrate solution: Acetylthiocholine iodide (10 mM in phosphate buffer) or Butyrylthiocholine iodide (10 mM in phosphate buffer).
-
Enzyme solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) diluted in phosphate buffer to the desired concentration.
-
Test compound solution: Prepare a stock solution of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of test compound solution (or vehicle for control).
-
10 µL of enzyme solution.
-
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for Cholinesterase Inhibition Assay.
COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX enzymes.
Principle: The peroxidase activity of COX is determined by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Tris-HCl buffer (0.1 M, pH 8.0).
-
Heme solution.
-
Enzyme solution: Ovine COX-1 or human recombinant COX-2.
-
Arachidonic acid solution (substrate).
-
TMPD solution (colorimetric substrate).
-
Test compound solution: Prepare a stock solution and serial dilutions.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
Tris-HCl buffer.
-
Heme.
-
Enzyme solution (COX-1 or COX-2).
-
Test compound solution (or vehicle).
-
-
Incubate at 25°C for 5 minutes.
-
Add TMPD solution.
-
Initiate the reaction by adding arachidonic acid solution.
-
Shake for 10 seconds and immediately measure the absorbance at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Caption: Workflow for COX Inhibition Assay.
PI3K/mTOR Kinase Assay
Luminescent kinase assays are commonly used to measure the activity of PI3K and mTOR.
Principle: These assays quantify the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely correlated with kinase activity.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Kinase buffer.
-
Substrate (e.g., PIP2 for PI3K, or a specific peptide for mTOR).
-
ATP solution.
-
Enzyme solution (recombinant PI3K or mTOR).
-
Test compound solution.
-
ADP-Glo™ Kinase Assay reagents (or similar).
-
-
Assay Procedure (in a 96-well plate):
-
Set up kinase reaction:
-
Add kinase buffer, substrate, enzyme, and test compound to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
-
Stop the reaction and detect remaining ATP:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each compound concentration relative to the control.
-
Determine the IC50 values for each PI3K isoform and mTOR.
-
Caption: Workflow for PI3K/mTOR Kinase Assay.
Conclusion and Future Directions
The available data on close analogs suggests that 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol holds potential as a multi-target inhibitor, with possible activities against cholinesterases, cyclooxygenases, and PI3K/mTOR kinases. The S-alkylated derivative shows modest, non-selective inhibition of cholinesterases. The broader 1,2,4-triazole class has demonstrated the potential for potent and selective inhibition of both COX-2 and the PI3K/mTOR pathway.
To definitively establish the selectivity profile of 5-(4-methoxy-phenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, it is imperative that the compound be systematically screened against a comprehensive panel of these and other relevant biological targets in parallel assays. Such studies will elucidate its primary mechanism(s) of action and guide its future development as a potential therapeutic agent. The detailed protocols provided in this guide offer a robust framework for conducting such a selectivity evaluation.
References
-
Blake, J. F., et al. (2012). Discovery of GDC-0980, a dual PI3K/mTOR inhibitor in phase I clinical trials. Journal of Medicinal Chemistry, 55(19), 8359-8373. Available at: [Link]
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Arfan, M., et al. (2018). Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. Pakistan Journal of Pharmaceutical Sciences, 31(6), 2697-2708. Available at: [Link]
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Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255-259. Available at: [Link]
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Omar, A. M. M. E., et al. (2014). 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry, 77, 155-165. Available at: [Link]
-
Arfan, M., et al. (2018). Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. PubMed. Available at: [Link]
-
Pop, R., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1231. Available at: [Link]
-
Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1231, 130000. Available at: [Link]
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Abdellatif, K. R. A., et al. (2021). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Pharmaceuticals, 14(12), 1269. Available at: [Link]
-
Fadaly, W. A. A., et al. (2023). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. RSC Medicinal Chemistry. Available at: [Link]
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Gniazdowska, E., et al. (2021). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. Available at: [Link]
-
Szczukowski, Ł., et al. (2021). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules, 26(21), 6469. Available at: [Link]
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- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(4-Methoxy-phenyl)-4-phenyl-4H-triazole-3-thiol
A Researcher's Guide to the Safe Disposal of 5-(4-Methoxy-phenyl)-4-phenyl-4H-[1][2][3]triazole-3-thiol
For the diligent researcher engaged in the synthesis and application of novel therapeutics, the responsible management of chemical waste is as crucial as the integrity of their experimental results. This guide provides a detailed protocol for the proper disposal of 5-(4-Methoxy-phenyl)-4-phenyl-4H-[1][2][3]triazole-3-thiol, a compound of interest in drug development. The procedures outlined here are grounded in established safety protocols for handling heterocyclic and sulfur-containing compounds, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is essential. Based on the hazard profile of analogous compounds, 5-(4-Methoxy-phenyl)-4-phenyl-4H-[1][2][3]triazole-3-thiol should be handled as a hazardous substance.
Assumed Hazards:
-
Skin Irritant: May cause skin irritation upon contact.
-
Eye Irritant: Poses a risk of serious eye irritation.
-
Acute Oral Toxicity: May be harmful if ingested.
-
Combustible Solid: As with many organic solids, it is expected to be combustible.
-
Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves, inspected for integrity before use. | To prevent skin contact and potential irritation. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Lab Coat | A flame-resistant lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if handling large quantities or if dust generation is likely. | To prevent inhalation of the compound, especially in powder form, which could be harmful. |
Waste Segregation and Container Management
Proper segregation and labeling of chemical waste are fundamental to safe laboratory practice. Adherence to these principles prevents dangerous chemical reactions and ensures that waste is handled correctly by disposal services.
Step-by-Step Waste Collection Protocol:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for 5-(4-Methoxy-phenyl)-4-phenyl-4H-[1][2][3]triazole-3-thiol and any materials contaminated with it. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name: "5-(4-Methoxy-phenyl)-4-phenyl-4H-[1][2][3]triazole-3-thiol," and the approximate quantity. Do not use abbreviations or chemical formulas.[4]
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, which could pose a reaction hazard.
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of any potential vapors and prevents spills.[4]
Disposal Procedures
The recommended method for the final disposal of 5-(4-Methoxy-phenyl)-4-phenyl-4H-[1][2][3]triazole-3-thiol is through a licensed professional waste disposal service.[5] Incineration at a permitted hazardous waste facility is the preferred method, as it ensures the complete destruction of the compound.
Workflow for Disposal:
Caption: Waste Disposal Workflow for 5-(4-Methoxy-phenyl)-4-phenyl-4H-[1][2][3]triazole-3-thiol.
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.
Spill Response Protocol:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: If safe to do so, increase ventilation in the area to disperse any airborne dust.
-
Don PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in Table 1.
-
Containment and Cleanup:
-
For small, solid spills, gently cover the material with an absorbent, non-combustible material such as sand or vermiculite.
-
Carefully sweep up the mixture, avoiding the creation of dust, and place it in the designated hazardous waste container.[5]
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Decontamination of Glassware and Equipment
Thorough decontamination of laboratory equipment is essential to prevent cross-contamination of experiments and inadvertent exposure. Given the thiol group in the molecule, specific decontamination procedures are recommended.
Glassware Decontamination Protocol:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse as hazardous waste.
-
Bleach Bath: Immerse the glassware in a freshly prepared 10% sodium hypochlorite (bleach) solution. Allow the glassware to soak for at least 12 hours.[6] The bleach will oxidize the thiol group, aiding in its degradation.
-
Final Cleaning: After the bleach soak, rinse the glassware thoroughly with deionized water and then wash using standard laboratory procedures.
Caption: Glassware Decontamination Workflow.
Conclusion
The responsible disposal of 5-(4-Methoxy-phenyl)-4-phenyl-4H-[1][2][3]triazole-3-thiol is a critical aspect of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can minimize risks and ensure compliance with safety regulations. Always consult your institution's specific waste management guidelines and your Environmental Health & Safety department for any additional requirements.
References
-
PubChem. (n.d.). 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
- Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-((4-Methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
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Personal protective equipment for handling 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1,2,4]triazole-3-thiol
Essential Safety & Handling Guide: 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1][2][3]triazole-3-thiol
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1]triazole-3-thiol. As specific safety data for this exact compound is limited, this guide is built upon established best practices for the chemical class of substituted triazole-thiols, synthesizing data from structurally analogous compounds to ensure a robust margin of safety. Your safety is paramount; treat this compound with the respect and caution it warrants.
Core Hazard Assessment
Based on an analysis of related triazole-thiol compounds, 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1]triazole-3-thiol should be presumed to present the following hazards. Adherence to the subsequent protocols is mandatory to mitigate these risks.
| Potential Hazard | Hazard Code | Description | Source(s) |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [2] |
| Skin Irritation/Sensitization | H315 / H317 | Causes skin irritation and may cause an allergic skin reaction. | [2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [3][2] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled. | [2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [2][4] |
These classifications demand a stringent approach to personal protective equipment and engineering controls to prevent any route of exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE are non-negotiable. The "thiol" functional group is notorious for its stench and reactivity, while the triazole and phenyl moieties necessitate caution regarding systemic toxicity.
Mandatory PPE Ensemble
| Protection Type | Specific Equipment | Rationale & Standards |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes causing serious eye irritation. Must conform to EN166 (EU) or NIOSH (US) standards.[3] |
| Skin Protection | 100% Nitrile, chemical-resistant gloves. A disposable lab coat. | Prevents skin contact, irritation, and potential sensitization. Gloves must be inspected before use and removed without touching the outer surface.[3][1] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the fine powder, which can cause respiratory irritation.[1] If weighing outside a ventilated enclosure, a NIOSH-approved N95 (or higher) particulate respirator is required.[3] |
PPE Donning and Doffing Workflow
Proper procedure in putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: A Step-by-Step Guide
A systematic workflow minimizes risk from the moment the compound enters the lab to its final disposal.
Pre-Handling Preparations
-
Review Safety Information: Thoroughly read this guide and any available safety data for analogous compounds before starting work.[5]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Equipment: Prepare all necessary glassware, spatulas, and weighing paper inside the fume hood to minimize movement of the powder in open air.
-
Prepare for Emergencies: Locate the nearest eyewash station, safety shower, and spill kit. Ensure clear access.
Handling the Solid Compound
-
Perform in Fume Hood: Conduct all manipulations, including weighing and transfers, inside a chemical fume hood to contain dust.[6]
-
Avoid Dust Generation: Handle the solid gently. Do not pour from a height. Use a spatula for transfers. If dust is generated, allow it to settle within the hood before proceeding.[7]
-
Keep Containers Closed: When not in use, ensure the primary container is tightly sealed.[3]
Storage Requirements
-
Location: Store in a tightly closed container in a dry, well-ventilated place.[3][1]
-
Compatibility: Keep away from strong oxidizing agents.
-
Temperature: Recommended storage is at room temperature (15–25 °C).[1]
Spill & Emergency Management
Immediate and correct response to a spill is vital.
Spill Response Protocol
Caption: Step-by-step spill response workflow.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[3]
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting.[3]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[3]
Disposal Plan: Ensuring Environmental and Personal Safety
Chemical waste from this compound must be handled as hazardous. Never dispose of it down the drain or in general trash.
Waste Segregation and Treatment
-
Solid Waste: Collect all unused product and contaminated materials (gloves, weighing paper, absorbent from spills) in a clearly labeled, sealed container for hazardous solid waste.[3][7]
-
Aqueous Waste (containing thiols): Thiol-containing aqueous solutions can be treated to neutralize the thiol group's hazardous and odorous properties. This should be done in a fume hood.
-
Procedure: Slowly add an excess of sodium hypochlorite (laundry bleach) to the aqueous waste while stirring. The reaction can be exothermic.[8]
-
Verification: Allow the mixture to sit for at least 24 hours. If a thiol smell is no longer present, the neutralized solution can be disposed of as chemical waste through your institution's licensed disposal service.[8] The treatment converts thiols into less harmful sulfonic acids.[8]
-
-
Glassware Decontamination: All glassware that has come into contact with the thiol compound should be decontaminated immediately after use.
-
Method: Soak the glassware in a 1:1 bleach and water bath overnight (~14 hours) inside a fume hood.[6] Afterward, rinse thoroughly with water before standard washing.
-
Final Disposal
-
All waste streams, including treated aqueous waste and solid waste, must be offered to a licensed professional waste disposal company.[3] Label all waste containers clearly with the chemical name and associated hazards.
By adhering to these protocols, you can handle 5-(4-Methoxy-phenyl)-4-phenyl-4h-[1]triazole-3-thiol with a high degree of safety, protecting yourself, your colleagues, and the environment.
References
- Watson International. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
- Sigma-Aldrich. (n.d.). 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
- PubChem. (n.d.). 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
- Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
-
ChemicalBook. (n.d.). 5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1]TRIAZOLE-3-THIOL Product Description. Retrieved from
- Fisher Scientific. (2025). SAFETY DATA SHEET: 1H-1,2,4-Triazole-3-thiol.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
